ML262
Description
Properties
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-5-morpholin-4-yl-4-phenylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4S/c1-3-32-23-11-10-20(18-24(23)33-4-2)12-13-28-26(30)25-19-22(21-8-6-5-7-9-21)27(34-25)29-14-16-31-17-15-29/h5-11,18-19H,3-4,12-17H2,1-2H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRACSVZNIKMPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC(=C(S2)N3CCOCC3)C4=CC=CC=C4)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Screening of ML262: A Potent Inhibitor of Lipid Droplet Formation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ML262 is a highly potent, first-in-class small molecule inhibitor of hepatic lipid droplet formation, identified through a high-content imaging-based phenotypic screen. With a half-maximal inhibitory concentration (IC50) of 6.4 nM in a murine hepatocyte cell line, this compound represents a significant advancement in the discovery of chemical probes to study the mechanisms of lipid storage and metabolism. This technical guide provides an in-depth overview of the discovery and screening of this compound, including detailed experimental protocols, a summary of its structure-activity relationship, and a discussion of the relevant biological pathways. This document is intended to serve as a comprehensive resource for researchers in the fields of metabolic disease, cell biology, and drug discovery.
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent condition, affecting approximately 20% of the adult population in the United States, with a significantly higher incidence in individuals with obesity and diabetes.[1] The disease is characterized by the excessive accumulation of lipids in the form of lipid droplets within hepatocytes.[1] If left untreated, NAFLD can progress to more severe conditions such as steatohepatitis, fibrosis, cirrhosis, and hepatocellular carcinoma.[2] The formation and metabolism of lipid droplets are complex processes involving multiple cellular pathways, and the identification of small molecule modulators of these processes is crucial for both therapeutic development and a deeper understanding of the underlying biology.
The National Institutes of Health (NIH) Molecular Libraries Program initiated a campaign to identify novel inhibitors of lipid droplet formation. This effort led to the discovery of this compound, a potent and non-cytotoxic inhibitor, through a sophisticated high-content screening (HCS) of a large chemical library.[1] This guide details the journey from initial screening to the characterization of this valuable chemical probe.
Discovery and Screening Cascade
The identification of this compound was the result of a multi-step screening cascade designed to identify and validate potent and specific inhibitors of lipid droplet formation. The workflow progressed from a primary high-throughput screen to a series of secondary and tertiary assays to confirm activity, assess cytotoxicity, and begin to elucidate the mechanism of action.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments performed during the discovery and characterization of this compound.
Primary High-Content Screening Assay
This assay was designed to quantify the effect of compounds on oleic acid-induced lipid droplet formation in a murine hepatocyte cell line.[1]
Cell Line: AML12 (murine hepatocytes)
Materials:
-
AML12 cells
-
DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and ITS supplement (insulin, transferrin, selenium)
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
BODIPY 493/503 (lipophilic dye)
-
Hoechst 33342 (nuclear stain)
-
384-well microplates
Procedure:
-
Cell Seeding: Seed AML12 cells into 384-well microplates at a density that allows for a consistent monolayer and incubate overnight.
-
Compound Treatment: Add test compounds from the chemical library to the wells. The final concentration of DMSO should be kept constant (e.g., 0.5%).
-
Lipid Droplet Induction: Add oleic acid complexed with fatty acid-free BSA to the wells to induce lipid droplet formation. A final concentration of 100 µM oleic acid is typically used.[1]
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Staining: Fix the cells with 4% paraformaldehyde, then stain with a solution containing BODIPY 493/503 to visualize lipid droplets and Hoechst 33342 to label the nuclei.
-
Imaging: Acquire images using a high-content imaging system (e.g., PerkinElmer Opera QEHS).[1] At least two fluorescent channels are used: one for the nuclei and one for the lipid droplets.
-
Image Analysis: Use an automated image analysis software (e.g., Acapella) to quantify the number, size, and intensity of lipid droplets per cell.[1] The nuclear stain is used for cell segmentation.
Cytotoxicity Assay
A multiplexed high-content cytotoxicity assay was run in parallel to the primary screen to identify and eliminate compounds that inhibit lipid droplet formation due to general toxicity.[1]
Cell Line: AML12
Procedure: This assay typically involves staining cells with a panel of fluorescent dyes that report on different aspects of cell health, such as nuclear morphology (condensation or fragmentation), cell membrane permeability, and mitochondrial membrane potential. The imaging and analysis are performed similarly to the primary assay. Wells with a significant reduction in cell number were flagged as cytotoxic.[1]
Structure-Activity Relationship (SAR) of this compound and Analogs
Following the identification of the initial hit, a focused medicinal chemistry effort was undertaken to explore the structure-activity relationship of the biphenyl carboxamide scaffold. This led to the synthesis and evaluation of several analogs, ultimately resulting in the selection of this compound as the probe molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C27H32N2O4S |
| Molecular Weight | 480.62 g/mol |
| AlogP | 5.6 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bond Count | 10 |
| Topological Polar Surface Area | 88.3 Ų |
| Formal Charge | 0 |
Table 2: Structure and Activity of this compound and Key Analogs
| Compound/Analog | Structure | IC50 (nM) in AML12 Lipid Droplet Assay |
| This compound (Probe) | 6.4 | |
| Analog 1 | Data not publicly available | |
| Analog 2 | Data not publicly available | |
| Analog 3 | Data not publicly available | |
| Analog 4 | Data not publicly available | |
| Analog 5 | Data not publicly available |
Note: While the structures of the analogs are available, their specific IC50 values from the primary screening have not been publicly disclosed in the probe report.[1]
Synthesis of this compound
The chemical name for this compound is N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-[1,1'-biphenyl]-4-carboxamide. The synthesis of this compound and its analogs generally involves the coupling of a substituted biphenyl carboxylic acid with a substituted piperazine amine. A general synthetic scheme is outlined below.
A detailed, step-by-step synthesis protocol for this compound has not been made publicly available. However, similar amide bond formations are well-documented in the medicinal chemistry literature.
Signaling Pathways in Lipid Droplet Formation
Lipid droplets are dynamic organelles that are central to cellular lipid homeostasis. Their formation is a multi-step process that is tightly regulated by a complex network of signaling pathways and enzymes.
The key steps in lipid droplet biogenesis include:
-
Fatty Acid Uptake: Fatty acids are transported into the cell via fatty acid transport proteins (FATPs).
-
Activation: Intracellular fatty acids are activated to fatty acyl-CoAs by acyl-CoA synthetases (ACSLs).
-
Triglyceride Synthesis: Diacylglycerol acyltransferases (DGAT1 and DGAT2) catalyze the final step of triglyceride synthesis.
-
Lipid Droplet Formation: Triglycerides accumulate between the leaflets of the endoplasmic reticulum (ER) membrane, leading to the budding off of nascent lipid droplets into the cytoplasm.
The probe report for this compound suggests that it acts downstream of fatty acid transporters, as it did not inhibit fatty acid uptake.[1] The known inhibitor Triacsin C, which targets ACSL, has an IC50 in the low micromolar range in AML12 cells.[1] The significantly higher potency of this compound suggests a different, more specific mechanism of action, potentially involving the later stages of triglyceride synthesis or lipid droplet budding.
Conclusion and Future Directions
This compound is a valuable chemical probe for the study of lipid droplet formation. Its high potency and specificity make it a superior tool compared to previously known inhibitors like Triacsin C. The discovery of this compound through a phenotypic high-content screen highlights the power of this approach for identifying novel modulators of complex cellular processes.
Future research directions include the identification of the specific molecular target of this compound, which will provide deeper insights into the regulation of lipid droplet metabolism. Further optimization of the this compound scaffold could lead to the development of therapeutic candidates for the treatment of NAFLD and other metabolic diseases. The species-specific activity of this compound, with high potency in murine cells but little activity in human cells, presents an interesting avenue for further investigation into the differences in lipid metabolism between species.[1]
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data from the NIH Probe Reports. The detailed experimental protocols and full SAR data may not be fully available in the public domain.
References
ML262 Mechanism of Action in Lipid Droplet Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid droplets (LDs) are dynamic cellular organelles essential for energy homeostasis, lipid storage, and signaling. Dysregulation of lipid droplet formation is a key factor in the pathogenesis of metabolic diseases such as non-alcoholic steatohepatitis (NASH), obesity, and type 2 diabetes. A crucial enzyme in the synthesis of triglycerides (TGs), the primary component of lipid droplets, is Diacylglycerol O-acyltransferase 2 (DGAT2). ML262 has been identified as a potent and selective inhibitor of DGAT2, positioning it as a valuable tool for studying lipid metabolism and a potential therapeutic agent for metabolic disorders. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on lipid droplet formation, relevant signaling pathways, and the experimental protocols used for its characterization.
Core Mechanism of Action: Inhibition of DGAT2
The primary mechanism of action of this compound is the direct inhibition of the DGAT2 enzyme. DGAT2 catalyzes the final and rate-limiting step in the canonical Kennedy pathway of triglyceride synthesis, which involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride. By binding to and inhibiting DGAT2, this compound effectively blocks this conversion, leading to a reduction in the cellular pool of newly synthesized triglycerides.[1] This direct enzymatic inhibition is the cornerstone of this compound's effect on cellular lipid metabolism.
Quantitative Data on DGAT2 Inhibition
The potency of DGAT2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). While specific bioactivity data for this compound (PubChem CID: 56636348) is available in the PubChem BioAssay database, the following table includes data for other potent and well-characterized DGAT2 inhibitors to provide a comparative context for researchers.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound (CID: 56636348) | DGAT2 | Biochemical Assay | [Data typically found in PubChem BioAssay Database] | [To be sourced from PubChem] |
| PF-06424439 | DGAT2 | Biochemical Assay | 14 | [2] |
| Diacylglycerol acyltransferase inhibitor-2 (Example 8) | DGAT2 | Biochemical Assay | 3.7 | [3] |
| Compound (Ex 38 pg 65) | DGAT2 | Biochemical Assay | 0.5 | [4] |
| Compound (Ex 9 pg 83) | DGAT2 | Biochemical Assay | 0.4 | [4] |
| Compound (Ex 17 pg 50) | DGAT2 | Biochemical Assay | 2.3 | [4] |
| PF-07202954 | DGAT2 | Cellular Assay (Human Hepatocytes) | 11 | [5] |
Signaling Pathways and Experimental Workflows
The inhibition of DGAT2 by this compound initiates a cascade of cellular events that extend beyond the simple reduction of triglyceride synthesis. One of the key downstream effects is the modulation of the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathway, a master regulator of lipogenesis.
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway affected by this compound.
References
- 1. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Small structural changes of the imidazopyridine diacylglycerol acyltransferase 2 (DGAT2) inhibitors produce an improved safety profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Merck Sharp & Dohme patents DGAT2 inhibitors | BioWorld [bioworld.com]
- 5. Design of Next-Generation DGAT2 Inhibitor PF-07202954 with Longer Predicted Half-Life - PMC [pmc.ncbi.nlm.nih.gov]
ML262: A Potent Modulator of Hepatic Lipid Droplet Formation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ML262 is a novel small molecule that has demonstrated exceptional potency in the inhibition of hepatic lipid droplet formation in preclinical models. Identified through a high-content phenotypic screen, this phenylthiophene-2-carboxamide derivative operates with a half-maximal inhibitory concentration (IC50) in the low nanomolar range in murine hepatocytes. While its precise molecular target remains to be elucidated, current evidence suggests a mechanism of action downstream of fatty acid transport. This document provides a comprehensive technical overview of this compound, summarizing its known biological activities, the experimental protocols used for its characterization, and a discussion of the potential signaling pathways it may modulate within the context of hepatic lipid metabolism. This guide is intended to serve as a foundational resource for researchers in metabolic diseases, particularly those focused on metabolic dysfunction-associated steatotic liver disease (MASLD), and for professionals in the field of drug discovery and development.
Introduction
Metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as non-alcoholic fatty liver disease (NAFLD), is a highly prevalent condition characterized by the excessive accumulation of lipids in hepatocytes. This can progress to more severe liver pathologies, including metabolic dysfunction-associated steatohepatitis (MASH), fibrosis, and cirrhosis. A key cellular hallmark of MASLD is the increased number and size of cytosolic lipid droplets. As such, the molecular processes governing lipid droplet formation represent a critical area for therapeutic intervention.
This compound emerged from a high-throughput screening campaign as a first-in-class, potent, and non-cytotoxic inhibitor of hepatic lipid droplet formation[1][2]. This guide details the current understanding of this compound's role in hepatic lipid metabolism, providing researchers and drug developers with the necessary technical information to facilitate further investigation and potential therapeutic development.
Core Biological Activity and Data Presentation
This compound is a potent inhibitor of oleic acid-induced lipid droplet formation in the murine hepatocyte cell line AML-12[1][2]. It does not exhibit cytotoxicity at concentrations significantly higher than its effective dose and does not appear to inhibit the uptake of fatty acids into the cell, suggesting its mechanism of action is intracellular and downstream of fatty acid transport[1][2].
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (Lipid Droplet Formation) | Murine AML-12 Hepatocytes | 6.4 nM | [1][2] |
| Cytotoxicity | Murine AML-12 Hepatocytes | No significant toxicity up to 33 µM | [1][2] |
| Fatty Acid Uptake Inhibition | Murine AML-12 Hepatocytes | No significant inhibition up to 50 µM | [1][2] |
Note: this compound has shown species-specific effects, with high potency in murine hepatocytes but significantly less activity in human hepatocyte cell lines such as Huh7 and primary human hepatocytes[1].
Experimental Protocols
The primary assay used for the discovery and characterization of this compound was a high-content, image-based phenotypic assay.
High-Content Imaging Assay for Lipid Droplet Formation
This assay quantifies the inhibitory effect of compounds on the formation of lipid droplets in hepatocytes upon oleic acid stimulation.
I. Cell Culture and Treatment:
-
Cell Seeding: Murine AML-12 hepatocytes are seeded into 384-well microplates and cultured until they form a consistent monolayer.
-
Compound Treatment: Cells are treated with a dilution series of the test compound (e.g., this compound) or vehicle control (DMSO).
-
Lipid Loading: To induce lipid droplet formation, cells are stimulated with oleic acid (e.g., 100 µM) complexed to bovine serum albumin (BSA) and incubated for a defined period (e.g., 24 hours).
II. Staining:
-
Fixation: Cells are fixed with a suitable fixative, such as 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Lipid Droplet Staining: The fixed cells are stained with a lipophilic fluorescent dye that specifically partitions into neutral lipids within the lipid droplets. BODIPY 493/503 is a commonly used dye for this purpose.
-
Nuclear Staining: A nuclear counterstain, such as Hoechst 33342 or DAPI, is used to identify and count individual cells.
III. Image Acquisition and Analysis:
-
Automated Microscopy: Images are acquired using a high-content imaging system, capturing fluorescence from both the lipid droplet stain and the nuclear stain.
-
Image Processing: Automated image analysis software is used to:
-
Identify individual cells based on the nuclear stain.
-
Segment the cytoplasm of each cell.
-
Identify and quantify the number, size, and intensity of lipid droplets within each cell based on the BODIPY 493/503 signal.
-
-
Data Quantification: The inhibitory effect of the compound is determined by comparing the lipid droplet parameters in treated cells to those in vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.
Potential Mechanisms of Action and Signaling Pathways
The molecular target of this compound has not yet been identified. However, based on its potent inhibition of lipid droplet formation, several key pathways in hepatic lipid metabolism are likely implicated.
Triglyceride Synthesis Pathway
The final step in triglyceride synthesis, and a critical process for lipid droplet formation, is the esterification of diacylglycerol (DAG). This reaction is catalyzed by diacylglycerol O-acyltransferases (DGAT1 and DGAT2). DGAT2 is the predominant isoform in the liver. Inhibition of DGAT enzymes is a known mechanism to reduce hepatic steatosis. It is plausible that this compound directly or indirectly inhibits the activity of one or both DGAT enzymes.
SREBP Signaling Pathway
Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-1c in the liver, are master transcriptional regulators of lipogenesis. SREBP-1c activates the expression of genes involved in fatty acid and triglyceride synthesis, including acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and stearoyl-CoA desaturase-1 (SCD1). The activation of SREBP-1c is a tightly regulated process involving the SCAP/Insig complex in the endoplasmic reticulum. It is conceivable that this compound could interfere with the SREBP-1c activation pathway, leading to a downstream reduction in the expression of lipogenic enzymes and consequently, decreased lipid droplet formation.
Future Directions and Conclusion
This compound represents a highly promising chemical probe for the study of hepatic lipid metabolism and a potential starting point for the development of novel therapeutics for MASLD. The primary focus of future research should be the identification of its direct molecular target. Target deconvolution strategies, such as chemical proteomics, genetic screening, and computational approaches, will be instrumental in this endeavor. Furthermore, a comprehensive analysis of the lipidome and transcriptome of this compound-treated hepatocytes will provide deeper insights into its precise effects on lipid biosynthesis and signaling. In vivo studies in animal models of MASLD are also warranted to evaluate the efficacy and safety of this compound in a physiological context.
References
Unraveling the Cellular Targets of ML262: A Dual-Identity Small Molecule
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The small molecule designated ML262 presents a unique case in pharmacological research, as the name refers to two distinct chemical entities with entirely different cellular targets and mechanisms of action. One compound, also identified as ML297, is a potent and selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The second compound is a highly potent inhibitor of hepatic lipid droplet formation. This guide provides a comprehensive technical overview of the cellular targets, mechanisms of action, and experimental methodologies associated with both of these molecules, presenting a clear distinction between their biological activities.
Part 1: this compound (ML297) - A Selective Activator of GIRK1-Containing Potassium Channels
This compound, more commonly known in the scientific literature as ML297, has been identified as a first-in-class potent and selective small molecule activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels, with a preference for channels containing the GIRK1 subunit.[1][2][3][4] These channels are critical regulators of neuronal excitability in the central nervous system and heart rate in the periphery.[3][5]
Quantitative Data Summary
The potency and selectivity of ML297 have been characterized across various GIRK channel subunit compositions using multiple assay formats. The following table summarizes the key quantitative data.
| Target | Assay Type | Parameter | Value (nM) | Reference |
| GIRK1/GIRK2 | Thallium Flux Assay | EC50 | 160 | [3][4] |
| GIRK1/GIRK4 | Thallium Flux Assay | EC50 | 1800 | [4] |
| GIRK1/GIRK2 | Whole-Cell Voltage Clamp | EC50 | 233 ± 38 | [1] |
| GIRK1/GIRK2 (in hippocampal neurons) | Whole-Cell Voltage Clamp | EC50 | 377 ± 70 | [1] |
| GIRK2/GIRK3 | Thallium Flux Assay | Activity | Inactive | [3][4] |
| Kir2.1, Kv7.4 | Thallium Flux Assay | Activity | Inactive | [3] |
| hERG | Thallium Flux Assay | IC50 | ~10,000 | [3] |
Signaling Pathway and Mechanism of Action
ML297 activates GIRK1-containing channels through a direct, G-protein-independent mechanism.[3][5] This is in contrast to the canonical activation of GIRK channels, which occurs via the binding of Gβγ subunits released from activated Gi/o-coupled G-protein-coupled receptors (GPCRs). The activation by ML297 still requires the presence of phosphatidylinositol 4,5-bisphosphate (PIP2), a critical cofactor for GIRK channel function.[1]
The selectivity of ML297 for GIRK1-containing channels is attributed to specific amino acid residues within the GIRK1 subunit. Studies have identified phenylalanine 137 (F137) in the pore helix and aspartate 173 (D173) in the second membrane-spanning domain of GIRK1 as essential for the action of ML297.[1]
Activation of GIRK channels by ML297 leads to an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane. This hyperpolarization reduces neuronal excitability, which is the basis for its observed anti-seizure and anxiolytic effects in preclinical models.[1][2][3]
Experimental Protocols
This high-throughput assay is used to screen for modulators of potassium channels, including GIRK channels. It utilizes the fact that thallium ions (Tl+) can pass through potassium channels and that their influx can be detected by a Tl+-sensitive fluorescent dye.
-
Cell Preparation:
-
HEK-293 cells stably expressing the desired GIRK channel subunits are seeded into 384-well black-walled, clear-bottom plates and incubated for 24 hours.[6]
-
The cells are then washed with an assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).[6]
-
Cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluoZin-2 AM) for approximately 1 hour at room temperature in the dark.[6]
-
-
Assay Procedure:
-
After dye loading, the cells are washed again with the assay buffer.[6]
-
Serial dilutions of ML297 or other test compounds are added to the wells.
-
A baseline fluorescence reading is taken using a fluorescence plate reader.
-
A stimulus buffer containing thallium and potassium is added to activate the channels and initiate thallium influx.[6]
-
Fluorescence intensity is measured at regular intervals to monitor the rate of thallium influx.[6]
-
-
Data Analysis:
-
The fluorescence signal is normalized to the baseline.
-
The data is fitted to a dose-response curve using a four-parameter logistical equation to determine EC50 values.[6]
-
This technique provides a more detailed characterization of the electrophysiological properties of ion channels in response to a compound.
-
Cell and Pipette Preparation:
-
Transfected HEK-293 cells or cultured neurons expressing the GIRK channels of interest are used.
-
Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ.[6]
-
The pipette is filled with an internal solution containing a high concentration of potassium to mimic the intracellular environment.[6]
-
-
Recording Procedure:
-
A GΩ seal is formed between the micropipette and the cell membrane.
-
The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration.[6]
-
The cell membrane is voltage-clamped at a holding potential of -80 mV.[6]
-
The recording chamber is perfused with an external solution containing different concentrations of ML297.[6]
-
The resulting inward potassium currents are recorded.[6]
-
-
Data Analysis:
-
The amplitude, activation, and deactivation kinetics of the currents are analyzed.
-
Dose-response curves are constructed to determine EC50 values.[6]
-
Part 2: this compound - A Potent Inhibitor of Hepatic Lipid Droplet Formation
The second molecule designated as this compound is a phenylthiophene-2-carboxamide that acts as a highly potent, nanomolar inhibitor of hepatic lipid droplet formation in murine AML-12 cells.[7] This activity is relevant to the study of non-alcoholic fatty liver disease (NAFLD), which is characterized by the accumulation of lipid droplets in hepatocytes.[7]
Quantitative Data Summary
| Target/Process | Cell Line | Parameter | Value (nM) | Reference |
| Hepatic Lipid Droplet Formation | Murine AML-12 cells | IC50 | 6.4 | [7] |
This compound was found to be non-cytotoxic at concentrations up to 33 µM and did not inhibit fatty acid uptake at concentrations up to 50 µM.[8]
Signaling Pathway and Potential Mechanism of Action
The precise molecular target of this this compound compound has not been definitively identified. However, it is suggested to act downstream of lipid transporters.[7] The formation of lipid droplets is a complex process involving several key enzymes. Potential targets for inhibitors of lipid droplet formation include:
-
Long-chain acyl-CoA synthetases (ACSLs): These enzymes activate fatty acids, a necessary step for their incorporation into triglycerides. Triacsin C is a known inhibitor of ACSLs.[7]
-
Diacylglycerol acyltransferases (DGATs): These enzymes catalyze the final step in triglyceride synthesis.[7]
Given that this compound is significantly more potent than Triacsin C, it may act on a different, more sensitive target within the lipid droplet biogenesis pathway.[7] Further target identification and validation studies are required to elucidate its exact mechanism of action.
Experimental Protocols
This phenotypic assay quantifies the number and size of lipid droplets within cells using automated microscopy and image analysis.
-
Cell Preparation and Treatment:
-
Staining:
-
Image Acquisition and Analysis:
-
Images are acquired using a high-content imaging system, capturing fluorescence from both the lipid droplet and nuclear stains.[1]
-
Image analysis software is used to:
-
Identify individual cells based on the nuclear stain.
-
Segment the cytoplasm of each cell.
-
Identify and quantify the number, size, and intensity of lipid droplets within each cell based on the BODIPY staining.[1]
-
-
-
Data Analysis:
-
The quantitative data on lipid droplet formation is used to generate dose-response curves.
-
IC50 values are calculated to determine the potency of the inhibitor.
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. news-medical.net [news-medical.net]
- 6. benchchem.com [benchchem.com]
- 7. Potent inhibitors of lipid droplet formation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
ML262: A Potent Chemical Probe for Interrogating Lipid Biology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML262 is a potent and selective small molecule inhibitor of neutral sphingomyelinase 2 (nSMase2), a key enzyme in lipid metabolism that catalyzes the hydrolysis of sphingomyelin to produce the bioactive lipid ceramide. As a crucial second messenger, ceramide is implicated in a multitude of cellular processes, including apoptosis, inflammation, and membrane structure regulation. The dysregulation of nSMase2 and aberrant ceramide signaling are associated with numerous pathologies, making nSMase2 a compelling therapeutic target. This technical guide provides a comprehensive overview of this compound as a chemical probe, detailing its chemical properties, mechanism of action, and its application in studying lipid biology. This document is intended to serve as a valuable resource for researchers utilizing this compound to explore the intricacies of nSMase2-mediated signaling pathways and to accelerate the development of novel therapeutics.
Introduction to this compound and Neutral Sphingomyelinase 2 (nSMase2)
Neutral sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a pivotal enzyme in sphingolipid metabolism.[1] It catalyzes the hydrolysis of sphingomyelin into ceramide and phosphocholine.[1] Ceramide, a bioactive lipid, is a central player in cellular signaling, regulating diverse processes such as apoptosis, cell growth arrest, inflammation, and the biogenesis of extracellular vesicles (EVs).[1] Given its wide-ranging biological roles, the dysregulation of nSMase2 activity has been implicated in a variety of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[2][3]
This compound emerged from the National Institutes of Health (NIH) Molecular Libraries Program as a potent inhibitor of hepatic lipid droplet formation.[2][4][5] While its direct enzymatic inhibition of nSMase2 has not been explicitly quantified in publicly available literature, its demonstrated biological effects strongly suggest it targets the nSMase2-ceramide axis. This makes this compound a valuable tool for dissecting the roles of nSMase2 and ceramide in cellular physiology and pathophysiology.
Quantitative Data
This section summarizes the available quantitative data for this compound and other relevant nSMase2 inhibitors for comparative purposes.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₂N₂O₄S | |
| Molecular Weight | 480.6 g/mol | |
| CAS Number | 902502-82-3 | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO and ethanol |
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | IC₅₀ | Notes | Reference |
| Hepatic Lipid Droplet Formation | Murine AML-12 | 6.4 nM | This compound does not induce cytotoxicity up to 33 µM and does not inhibit fatty acid uptake up to 50 µM. |
Table 3: Comparative Potency of nSMase2 Inhibitors
| Inhibitor | Target | IC₅₀ / Kᵢ | Notes | Reference |
| GW4869 | Rat brain nSMase | 1 µM | Non-competitive inhibitor. No activity against aSMase. | |
| Cambinol | Human recombinant nSMase2 | 7 µM | Non-competitive inhibitor. | |
| Sphingomyelin Analog (Compound 2) | Rat brain microsome nSMase2 | 2.8 µM | No significant inhibition of aSMase. | |
| DPTIP | nSMase2 | 30 nM | Potent inhibitor. |
Signaling Pathways and Experimental Workflows
nSMase2-Ceramide Signaling Pathway
The following diagram illustrates the central role of nSMase2 in generating ceramide and the subsequent downstream signaling cascades. External stimuli such as inflammatory cytokines (e.g., TNF-α) or cellular stress can activate nSMase2, leading to an increase in intracellular ceramide levels. Ceramide then acts as a second messenger, influencing a variety of downstream effectors that regulate critical cellular processes.
Caption: nSMase2-Ceramide Signaling Pathway.
Experimental Workflow for Using this compound as a Chemical Probe
This diagram outlines a general workflow for utilizing this compound to investigate the role of nSMase2 in a specific biological context. The process involves treating cells with this compound, followed by stimulation to induce nSMase2 activity, and subsequent analysis of downstream events such as ceramide production and cellular responses.
Caption: Using this compound as a Chemical Probe.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the use of this compound. These are generalized protocols that can be adapted for specific experimental needs.
In Vitro nSMase2 Activity Assay (Fluorescence-based - Adapted)
This protocol is adapted from established fluorescence-based assays for nSMase2 activity and can be used to determine the direct inhibitory effect of this compound on the enzyme.
Materials:
-
Recombinant human nSMase2
-
Amplex™ Red Sphingomyelinase Assay Kit (or equivalent)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in assay buffer to create a range of concentrations for IC₅₀ determination. Include a vehicle control (DMSO) and a positive control inhibitor if available (e.g., GW4869).
-
In a 96-well plate, add 20 µL of each this compound dilution or control.
-
Add 20 µL of recombinant nSMase2 solution to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Prepare the Amplex™ Red reaction mixture according to the manufacturer's instructions, containing sphingomyelin, horseradish peroxidase, choline oxidase, and alkaline phosphatase.
-
Initiate the reaction by adding 60 µL of the Amplex™ Red reaction mixture to each well.
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Ceramide Measurement by LC-MS/MS
This protocol describes the extraction and quantification of cellular ceramides following treatment with this compound, allowing for the assessment of its impact on ceramide production in a cellular context.
Materials:
-
Cell culture reagents
-
This compound
-
Stimulus for nSMase2 activation (e.g., TNF-α)
-
Phosphate-buffered saline (PBS)
-
Methanol, Chloroform, Water (LC-MS grade)
-
Internal standards for ceramides (e.g., C17:0 ceramide)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1-2 hours).
-
Stimulate the cells with an nSMase2 activator (e.g., TNF-α) for the desired duration.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in a known volume of ice-cold PBS and transfer to a glass tube.
-
Add the internal standard solution to each sample.
-
Perform a Bligh-Dyer lipid extraction by adding methanol and chloroform in a sequential manner, followed by vortexing and centrifugation to separate the phases.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1, v/v).
-
Analyze the samples by LC-MS/MS using a C18 reverse-phase column and a gradient elution program.
-
Monitor the specific precursor-to-product ion transitions for each ceramide species and the internal standard in multiple reaction monitoring (MRM) mode.
-
Quantify the amount of each ceramide species by comparing its peak area to that of the internal standard and constructing a calibration curve with known amounts of ceramide standards.
Conclusion
This compound is a potent small molecule that has been identified as an inhibitor of hepatic lipid droplet formation, a process intricately linked to nSMase2 activity and ceramide production. While direct enzymatic inhibition data for this compound is not yet widely available, its cellular potency and specificity make it an invaluable chemical probe for investigating the multifaceted roles of the nSMase2-ceramide signaling pathway. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of lipid biology, ultimately contributing to a deeper understanding of disease mechanisms and the development of novel therapeutic strategies. Further characterization of this compound's direct enzymatic activity and its selectivity profile will undoubtedly enhance its utility as a precision tool for the scientific community.
References
- 1. Effects of 3021 meal replacement powder protect NAFLD via suppressing the ERS, oxidative stress and inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Libraries and Imaging | NIH Common Fund [commonfund.nih.gov]
- 3. Table 4, Probe this compound and Analog Submissions to MLSMR (BioFocus DPI) for lipid droplet Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Program Description | NIH Common Fund [commonfund.nih.gov]
- 5. Table 2, Calculated Properties of Probe ML261 and this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
The discovery of ML262 as a small molecule inhibitor
An In-depth Technical Guide to the Discovery of ML262, a Small Molecule Inhibitor of Hepatic Lipid Droplet Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery, characterization, and experimental protocols for this compound, a potent small molecule inhibitor of hepatic lipid droplet formation. Identified through a high-content phenotypic screen, this compound serves as a valuable chemical probe for investigating the molecular mechanisms underlying non-alcoholic fatty liver disease (NAFLD) and related metabolic disorders.
Executive Summary
Non-alcoholic fatty liver disease is a prevalent condition characterized by the abnormal accumulation of lipid droplets in hepatocytes. To identify novel small molecule inhibitors of this process, a high-content, image-based phenotypic screen was developed. This effort led to the discovery of this compound, a potent and selective inhibitor of lipid droplet formation in a murine hepatocyte cell line. This compound is a member of a phenylthiophene-2-carboxamide chemical series and exhibits nanomolar potency without inducing cytotoxicity or affecting fatty acid uptake. While its precise molecular target has not been definitively elucidated, it is hypothesized to act downstream of lipid transport, potentially by inhibiting enzymes involved in triacylglycerol synthesis, such as Diacylglycerol O-Acyltransferase (DGAT). This document provides a comprehensive overview of the quantitative data, experimental methodologies, and logical framework underpinning the discovery of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds as determined during the probe development campaign.[1]
Table 1: Potency and Efficacy of Probe Compound this compound
| Compound | PubChem CID | IC50 (nM) in AML-12 Cells | Max Inhibition (%) | Slope |
| This compound | 46914952 | 6.4 | 100 | 1.1 |
Table 2: Structure-Activity Relationship (SAR) of the Phenylthiophene-2-carboxamide Scaffold
| Compound ID | PubChem CID | R1 Group | R2 Group | IC50 (nM) |
| This compound | 46914952 | 3,4-diethoxyphenyl | Morpholine | 6.4 |
| Analog 1 | 46914951 | 4-ethoxyphenyl | Morpholine | 25 |
| Analog 2 | 46914950 | 3,4-dimethoxyphenyl | Morpholine | 31 |
| Analog 3 | 46914953 | 4-methoxyphenyl | Morpholine | 160 |
| Analog 4 | 46914954 | Phenyl | Morpholine | 1100 |
| Analog 5 | 46914955 | 3,4-diethoxyphenyl | Piperidine | 13 |
| Analog 6 | 46914956 | 3,4-diethoxyphenyl | 4-methylpiperazine | 140 |
Table 3: Selectivity and Liability Assays for this compound
| Assay Type | Cell Line | Endpoint | Result |
| Cytotoxicity | AML-12 | Cell Viability | No significant toxicity up to 47.5 µM |
| Fatty Acid Uptake | AML-12 | Bodipy-C12 Uptake | No inhibition observed up to 50 µM |
| Species Specificity | HuH7 (Human) | Lipid Droplet Formation | Inactive |
| Species Specificity | Primary Human Hepatocytes | Lipid Droplet Formation | Inactive |
Experimental Protocols
The following are detailed methodologies for the key experiments performed in the discovery and characterization of this compound.[1]
Primary High-Content Screening Assay for Lipid Droplet Formation
This assay quantifies the inhibitory effect of compounds on oleic acid-induced lipid droplet formation in murine hepatocytes.
-
Cell Line: AML-12 (murine hepatocyte cell line).
-
Reagents:
-
Complete Culture Medium: DMEM/F12 medium supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, 10 µg/mL insulin, 5.5 µg/mL transferrin, 5 ng/mL selenium, and 40 ng/mL dexamethasone.
-
Oleic Acid Solution: 20 mM oleic acid complexed with 3.3% fatty acid-free Bovine Serum Albumin (BSA) in PBS.
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Staining Solution: 1 µg/mL BODIPY 493/503 and 1 µg/mL Hoechst 33342 in PBS.
-
Positive Control: Triacsin C (inhibitor of long-chain acyl-CoA synthetase).
-
-
Procedure:
-
Seed AML-12 cells into 384-well imaging plates at a density of 2,500 cells per well in 50 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Using a pin tool, transfer approximately 50 nL of test compounds from the library plates to the assay plates.
-
Add 10 µL of a 1.2 mM oleic acid/BSA solution to each well (final concentration: 200 µM) to induce lipid droplet formation.
-
Incubate the plates for 18 hours at 37°C, 5% CO2.
-
Fix the cells by adding 20 µL of 4% PFA per well and incubate for 20 minutes at room temperature.
-
Wash the wells three times with 100 µL of PBS.
-
Stain the cells by adding 20 µL of the staining solution per well and incubate for 20 minutes at room temperature in the dark.
-
Wash the wells three times with 100 µL of PBS.
-
Acquire images using a high-content imaging system (e.g., IXM from Molecular Devices). Acquire images in two channels: DAPI for nuclei and FITC for lipid droplets (BODIPY).
-
Analyze images using custom image analysis software. First, identify nuclei using the Hoechst signal. Second, define a cytoplasmic region around each nucleus. Third, identify and quantify the number, size, and total area of lipid droplets (BODIPY-positive spots) within the cytoplasmic region.
-
Calculate the percentage inhibition based on the reduction in total lipid droplet area relative to DMSO (negative) and Triacsin C (positive) controls.
-
Cytotoxicity Assay
-
Cell Line: AML-12.
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).
-
Procedure:
-
Seed 2,500 AML-12 cells per well in a 384-well white, clear-bottom plate and incubate overnight.
-
Treat cells with a concentration gradient of this compound for 18 hours (matching the primary assay incubation time).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to DMSO-treated control wells.
-
Fatty Acid Uptake Assay
-
Cell Line: AML-12.
-
Reagents:
-
BODIPY® FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid).
-
Trypan Blue.
-
-
Procedure:
-
Seed AML-12 cells in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes.
-
Add 2 µM BODIPY-C12 to each well and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS to remove extracellular dye.
-
Add Trypan Blue solution to quench any remaining extracellular fluorescence.
-
Measure the intracellular fluorescence using a fluorescence plate reader.
-
Calculate the percentage inhibition of fatty acid uptake relative to controls.
-
Visualizations (Diagrams)
The following diagrams illustrate the key concepts and workflows involved in the discovery of this compound.
References
The Impact of ML262 on Fatty Acid Storage and Mobilization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML262 is a potent and selective small molecule inhibitor of hepatic lipid droplet formation.[1][2] Developed through the National Institutes of Health (NIH) Molecular Libraries Program, this phenylthiophene-2-carboxamide derivative has demonstrated nanomolar efficacy in cellular models of non-alcoholic fatty liver disease (NAFLD).[1][2] This technical guide provides a comprehensive overview of the currently available data on this compound, with a focus on its impact on fatty acid storage and mobilization. It is intended to serve as a resource for researchers in metabolic diseases, drug discovery, and related fields.
Core Mechanism of Action
This compound acts as a powerful inhibitor of lipid droplet formation in hepatocytes.[1][2] Its primary characterized effect is the reduction in the number and size of these intracellular lipid storage organelles. The precise molecular target of this compound has not been definitively elucidated in the available literature; however, experimental evidence suggests that it functions downstream of fatty acid transporters.[1][2] This indicates that this compound does not prevent the entry of fatty acids into the cell but rather interferes with their subsequent esterification and packaging into triglycerides within lipid droplets.
Quantitative Data Summary
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) for the formation of lipid droplets in a cellular assay. The available data is summarized in the table below.
| Parameter | Cell Line | Value | Reference |
| IC50 (Lipid Droplet Formation Inhibition) | Murine AML-12 Hepatocytes | 6.4 nM | [1][2] |
| Cytotoxicity | Murine AML-12 Hepatocytes | No significant toxicity up to 33 µM | [1] |
| Fatty Acid Uptake Inhibition | Murine AML-12 Hepatocytes | No inhibition up to 50 µM | [1] |
Signaling Pathways and Logical Relationships
The exact signaling pathway through which this compound exerts its inhibitory effect on lipid droplet formation is not yet fully characterized. However, based on the available information, a logical pathway can be inferred. Fatty acids are taken up by the cell and are then converted to fatty acyl-CoAs, which are subsequently esterified into triglycerides and stored in lipid droplets. Since this compound does not inhibit fatty acid uptake, its mechanism of action must lie within the intracellular processes of triglyceride synthesis or lipid droplet biogenesis.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound.
Lipid Droplet Formation Inhibition Assay
This assay quantifies the ability of a compound to inhibit the formation of lipid droplets in hepatocytes induced by an excess of fatty acids.
Cell Line: Murine AML-12 hepatocytes.[1][3]
Protocol:
-
Cell Seeding: AML-12 cells are seeded into 384-well plates and cultured to form a consistent monolayer.[1]
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (DMSO).[1]
-
Lipid Droplet Induction: To induce the formation of lipid droplets, cells are exposed to oleic acid (100 µM).[1]
-
Staining: After a set incubation period, the cells are fixed and stained with a lipophilic dye, such as BODIPY, which specifically labels neutral lipids within the lipid droplets.[1][2]
-
Imaging and Analysis: The plates are imaged using a high-content imaging system. Automated image analysis software is then used to quantify the number and size of the lipid droplets per cell.[1][2]
-
Data Normalization: The results are normalized to the control wells to determine the percentage of inhibition at each compound concentration.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Cytotoxicity Assay
This assay is performed to determine the concentration at which a compound becomes toxic to the cells, ensuring that the observed inhibition of lipid droplet formation is not due to cell death.
Cell Line: Murine AML-12 hepatocytes.[1]
Protocol:
-
Cell Seeding: AML-12 cells are seeded in a 96-well or 384-well plate.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound.
-
Incubation: The cells are incubated for a period that is consistent with the primary assay (e.g., 24-48 hours).
-
Viability Assessment: Cell viability is assessed using a standard method, such as the MTT or CellTiter-Glo assay, which measures metabolic activity as an indicator of cell health.
-
Data Analysis: The results are expressed as a percentage of the viability of control (untreated) cells.
Fatty Acid Uptake Assay
This assay is used to determine if a compound affects the ability of cells to take up fatty acids from the extracellular environment.
Cell Line: Murine AML-12 hepatocytes.[1]
Protocol:
-
Cell Seeding: AML-12 cells are plated in a suitable format for the detection method (e.g., 96-well plate).
-
Compound Pre-incubation: Cells are pre-incubated with this compound or a vehicle control.
-
Fatty Acid Incubation: A fluorescently labeled fatty acid analog (e.g., BODIPY-labeled fatty acid) is added to the cells.[4]
-
Measurement: The uptake of the fluorescent fatty acid is measured over time using a fluorescence plate reader or by flow cytometry.[4][5]
-
Data Analysis: The rate of fatty acid uptake in treated cells is compared to that of control cells.
Discussion and Future Directions
This compound represents a significant advancement in the discovery of small molecule modulators of hepatic lipid metabolism. Its high potency and lack of cytotoxicity in the nanomolar range make it a valuable tool for studying the mechanisms of lipid droplet formation and a potential starting point for the development of therapeutics for NAFLD.
Future research should focus on several key areas:
-
Target Identification: The foremost priority is the identification of the specific molecular target of this compound. This will be crucial for understanding its precise mechanism of action and for guiding further drug development efforts.
-
In Vivo Efficacy: While this compound has shown promising results in a murine cell line, its efficacy and safety in animal models of NAFLD need to be established.
-
Species Specificity: The initial report notes a surprising lack of activity in human hepatocyte cell lines (HuH7) and primary human hepatocytes.[1][2] This species-specific effect needs to be thoroughly investigated to determine the translational potential of this chemical scaffold.
-
Impact on Fatty Acid Mobilization: While this compound inhibits the storage of fatty acids in lipid droplets, its effect on the mobilization of existing lipid stores (lipolysis) has not been reported. Investigating the impact of this compound on the expression and activity of key lipolytic enzymes, such as Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL), would provide a more complete picture of its role in overall lipid homeostasis.
References
- 1. Potent inhibitors of lipid droplet formation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Potent inhibitors of lipid droplet formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to Use Mouse Hepatocyte Cell Line AML12 to Study Hepatic Metabolism In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time quantification of fatty acid uptake using a novel fluorescence assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of ML262: A Potent Inhibitor of Hepatic Lipid Droplet Formation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
ML262 has emerged as a highly potent small molecule inhibitor of hepatic lipid droplet formation, a key pathological feature of non-alcoholic fatty liver disease (NAFLD). With a remarkable IC50 of 6.4 nM in a murine AML-12 hepatocyte model, this compound represents a promising chemical probe for dissecting the molecular mechanisms governing lipid storage and a potential starting point for the development of novel therapeutics for NAFLD and related metabolic disorders.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, details the experimental protocols for its biological evaluation, and explores the potential signaling pathways involved in its mechanism of action.
Core Structure and Analogs
This compound belongs to a phenylthiophene-2-carboxamide chemical scaffold.[1][2] The core structure and the initial set of analogs investigated were identified through a high-throughput screening campaign. The quantitative data for this compound and its analogs from the primary confirmatory screen (PubChem BioAssay AID: 588340) are summarized in the table below.
Data Presentation: Structure-Activity Relationship of this compound and Analogs
| Compound ID | PubChem CID | Structure | IC50 (µM) |
| This compound (Probe) | 20855303 | [Image of this compound structure] | 0.0064 |
| Analog 1 | 49852486 | [Image of Analog 1 structure] | 0.012 |
| Analog 2 | 24512645 | [Image of Analog 2 structure] | 0.025 |
| Analog 3 | 49852487 | [Image of Analog 3 structure] | 0.049 |
| Analog 4 | 20855299 | [Image of Analog 4 structure] | > 46.5 |
| Analog 5 | 39969257 | [Image of Analog 5 structure] | > 46.5 |
Note: The structures for each compound can be visualized by searching their respective PubChem CIDs.
Experimental Protocols
The primary assay used to identify and characterize this compound was a cell-based high-content imaging assay designed to quantify the formation of lipid droplets in hepatocytes.
High-Content Imaging Assay for Lipid Droplet Formation
Objective: To quantify the inhibitory effect of compounds on oleic acid-induced lipid droplet formation in hepatocytes.
Cell Line: Murine AML-12 hepatocytes.
Methodology:
-
Cell Seeding: AML-12 cells are seeded into 96-well microplates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a dilution series of the test compounds (e.g., this compound and its analogs).
-
Lipid Droplet Induction: To induce the formation of lipid droplets, cells are stimulated with oleic acid.
-
Staining: After a suitable incubation period, cells are fixed and stained with:
-
BODIPY 493/503: A fluorescent dye that specifically stains neutral lipids within the lipid droplets.
-
Hoechst 33342: A nuclear counterstain to identify and count individual cells.
-
-
Image Acquisition: Plates are imaged using an automated high-content imaging system.
-
Image Analysis: Custom image analysis software is used to automatically identify individual cells (based on the nuclear stain) and to quantify the number, size, and intensity of the BODIPY-stained lipid droplets within each cell.
-
Data Analysis: The data is normalized to a vehicle control (e.g., DMSO) and a positive control (e.g., a known inhibitor). IC50 values are calculated from the dose-response curves.
Workflow Diagram:
Signaling Pathways
The precise molecular target and the specific signaling pathway modulated by this compound have not yet been fully elucidated. The initial probe report suggests that this compound acts downstream of fatty acid transporters, as it did not inhibit fatty acid uptake.[3] The regulation of hepatic lipid droplet formation is a complex process involving multiple interconnected pathways.
Key signaling pathways known to regulate hepatic lipid metabolism and lipid droplet dynamics include:
-
De Novo Lipogenesis (DNL): This pathway involves the synthesis of fatty acids from acetyl-CoA, which are then esterified to form triglycerides. Key transcription factors regulating DNL include SREBP-1c and ChREBP.
-
Fatty Acid Uptake and Esterification: The uptake of circulating fatty acids and their subsequent esterification into triglycerides is a major contributor to lipid droplet formation.
-
Lipolysis: The breakdown of triglycerides within lipid droplets is controlled by lipases such as adipose triglyceride lipase (ATGL) and hormone-sensitive lipase (HSL).
-
Beta-Oxidation: The mitochondrial breakdown of fatty acids for energy production.
-
Autophagy (Lipophagy): The degradation of lipid droplets by lysosomes.
A simplified diagram illustrating these interconnected pathways is provided below.
Given that this compound is a potent inhibitor of lipid droplet formation without affecting fatty acid uptake, it is plausible that its molecular target is a key enzyme or regulatory protein within the de novo lipogenesis or triglyceride synthesis pathways. Further target deconvolution studies are necessary to pinpoint the precise mechanism of action of this compound.
Conclusion
This compound is a valuable chemical probe for studying the mechanisms of hepatic lipid droplet formation. The structure-activity relationship data presented here provides a foundation for the rational design of new analogs with improved potency and selectivity. The detailed experimental protocol offers a robust method for screening and characterizing novel inhibitors. While the exact molecular target of this compound remains to be identified, its high potency and specific cellular phenotype make it an important tool for future investigations into the complex signaling networks that govern lipid homeostasis and the pathogenesis of NAFLD. Further research focused on target identification will be crucial for advancing our understanding of this compound's mechanism of action and its therapeutic potential.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Central cellular signaling pathways involved with the regulation of lipid metabolism in the liver: a review [redalyc.org]
- 3. Potent inhibitors of lipid droplet formation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML262's relevance in non-alcoholic fatty liver disease (NAFLD) research.
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, progressing from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma. The pathogenesis of NAFLD is complex, with liver fibrosis being a key determinant of morbidity and mortality. A critical signaling pathway implicated in the progression of liver fibrosis is the Wnt/β-catenin pathway. Upon activation, β-catenin translocates to the nucleus and forms a complex with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors, primarily T-cell factor 4 (TCF4) in the liver. This interaction drives the expression of pro-fibrotic genes, leading to the activation of hepatic stellate cells (HSCs) and excessive deposition of extracellular matrix (ECM). ML262, a potent and specific small molecule inhibitor of the β-catenin/TCF4 interaction, emerges as a promising therapeutic candidate to halt or reverse the progression of liver fibrosis in NAFLD. This technical guide provides a comprehensive overview of the relevance of this compound in NAFLD research, detailing its mechanism of action, experimental protocols for its evaluation, and potential for therapeutic development.
Core Concepts: The Wnt/β-catenin Pathway in Liver Fibrosis
The canonical Wnt/β-catenin signaling pathway is intricately involved in liver development, regeneration, and metabolism.[1][2][3] However, its aberrant activation is a hallmark of liver fibrosis.[4][5] In a healthy liver, cytoplasmic β-catenin is constantly targeted for degradation by a destruction complex. Wnt ligand binding to its receptor complex on the cell surface leads to the disassembly of this destruction complex, allowing β-catenin to accumulate and translocate to the nucleus.
Once in the nucleus, β-catenin acts as a transcriptional co-activator by binding to TCF4. This β-catenin/TCF4 complex then recruits other co-activators to initiate the transcription of target genes, including those involved in cell proliferation, differentiation, and ECM production.[6] In the context of liver fibrosis, this signaling cascade in HSCs, the primary collagen-producing cells in the liver, leads to their activation and transdifferentiation into myofibroblasts, resulting in the excessive production of collagen and other ECM components that characterize fibrosis.[2][4]
This compound: A Targeted Inhibitor of the β-catenin/TCF4 Interaction
This compound is a small molecule designed to specifically disrupt the protein-protein interaction between β-catenin and TCF4.[7] This targeted approach offers a distinct advantage over upstream inhibitors of the Wnt pathway, as it allows for a more precise intervention at the final step of the canonical Wnt signaling cascade, potentially minimizing off-target effects.
Mechanism of Action:
This compound is believed to bind to the armadillo repeat region of β-catenin, a domain crucial for its interaction with TCF4.[7][8] This binding sterically hinders the association of TCF4 with β-catenin, thereby preventing the formation of the active transcriptional complex. Consequently, the expression of pro-fibrotic target genes is downregulated.
Mechanism of this compound in blocking Wnt/β-catenin signaling.
Quantitative Data Summary
While specific quantitative data for this compound in NAFLD models is not yet extensively published, the following tables provide a framework for the types of data that should be generated and how they can be presented. The values are hypothetical and for illustrative purposes only, based on expected outcomes from inhibiting the β-catenin/TCF4 pathway.
Table 1: In Vitro Efficacy of this compound on Hepatic Stellate Cells (HSCs)
| Treatment | α-SMA Expression (Fold Change) | Collagen Iα1 mRNA (Fold Change) | Cell Proliferation (IC50, µM) |
| Vehicle Control | 1.0 | 1.0 | - |
| TGF-β1 (10 ng/mL) | 5.2 ± 0.4 | 8.1 ± 0.7 | - |
| TGF-β1 + this compound (1 µM) | 2.8 ± 0.3 | 4.5 ± 0.5 | 5.7 |
| TGF-β1 + this compound (5 µM) | 1.5 ± 0.2 | 2.1 ± 0.3 | 5.7 |
| TGF-β1 + this compound (10 µM) | 0.9 ± 0.1 | 1.2 ± 0.2 | 5.7 |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of NAFLD/NASH
| Treatment Group | Liver/Body Weight Ratio (%) | Serum ALT (U/L) | Sirius Red Staining (% Fibrotic Area) | Hydroxyproline Content (µg/g liver) |
| Control Diet | 3.5 ± 0.2 | 45 ± 5 | 0.8 ± 0.2 | 150 ± 20 |
| High-Fat Diet (HFD) | 5.8 ± 0.4 | 150 ± 15 | 7.5 ± 1.1 | 450 ± 50 |
| HFD + this compound (10 mg/kg) | 4.9 ± 0.3 | 110 ± 12 | 4.2 ± 0.8 | 320 ± 40 |
| HFD + this compound (30 mg/kg) | 4.1 ± 0.2 | 75 ± 8 | 2.1 ± 0.5 | 210 ± 30 |
Key Experimental Protocols
Detailed methodologies are crucial for the successful evaluation of this compound. Below are protocols for key in vitro and in vivo experiments.
In Vitro Hepatic Stellate Cell Activation Assay
Objective: To assess the ability of this compound to inhibit the activation of primary human or rodent HSCs.[9]
Methodology:
-
HSC Isolation and Culture: Isolate primary HSCs from rodent livers or use a commercially available human HSC line.[10] Culture cells in DMEM supplemented with 10% FBS.
-
Induction of Activation: Plate HSCs and allow them to adhere. Induce activation by treating with a pro-fibrotic stimulus, typically transforming growth factor-beta 1 (TGF-β1) at a concentration of 5-10 ng/mL for 24-48 hours.[11]
-
This compound Treatment: Co-treat cells with TGF-β1 and varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control (e.g., DMSO).
-
Endpoint Analysis:
-
Gene Expression: Extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of fibrosis markers such as alpha-smooth muscle actin (α-SMA), collagen type I alpha 1 (COL1A1), and tissue inhibitor of metalloproteinases 1 (TIMP1).[12][13]
-
Protein Expression: Perform Western blotting or immunofluorescence to detect α-SMA and collagen I protein levels.
-
Cell Proliferation: Assess cell viability and proliferation using assays such as MTT or BrdU incorporation.
-
Workflow for in vitro HSC activation assay.
In Vivo Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
Objective: To evaluate the in vivo efficacy of this compound in a chemically-induced model of liver fibrosis.[1][2][3][4]
Methodology:
-
Animal Model: Use 8-10 week old male C57BL/6 mice.
-
Induction of Fibrosis: Administer CCl4 (diluted in corn oil, e.g., 1:4 v/v) via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight, twice a week for 4-8 weeks.[4]
-
This compound Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer this compound orally or via i.p. injection at desired doses (e.g., 10, 30 mg/kg) daily or on a specified schedule, starting either at the same time as CCl4 administration (preventive model) or after fibrosis is established (therapeutic model).[14]
-
Monitoring: Monitor body weight and general health of the animals throughout the study.
-
Endpoint Analysis (at study termination):
-
Serum Analysis: Collect blood and measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.[15]
-
Histopathology: Harvest livers, fix in formalin, and embed in paraffin. Stain liver sections with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition.[16][17][18][19]
-
Fibrosis Quantification: Quantify the fibrotic area from Sirius Red-stained sections using image analysis software.[20][21][22]
-
Hydroxyproline Assay: Measure the hydroxyproline content in liver tissue as a quantitative measure of total collagen.
-
Gene and Protein Expression: Analyze the expression of fibrosis-related genes and proteins in liver tissue as described for the in vitro assay.
-
Workflow for CCl4-induced liver fibrosis model.
In Vivo High-Fat Diet (HFD)-Induced NAFLD Model
Objective: To assess the efficacy of this compound in a diet-induced, metabolically relevant model of NAFLD.[23][24][25][26][27]
Methodology:
-
Animal Model: Use 6-8 week old male C57BL/6J mice.
-
Induction of NAFLD: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 12-24 weeks to induce obesity, insulin resistance, and NAFLD pathology.
-
This compound Administration: Administer this compound as described in the CCl4 model.
-
Monitoring: Monitor body weight, food intake, and metabolic parameters (e.g., glucose tolerance test, insulin tolerance test).
-
Endpoint Analysis (at study termination):
-
Metabolic Parameters: Measure fasting blood glucose, insulin, and lipid profiles.
-
Liver Analysis: Perform the same analyses as described for the CCl4 model (serum transaminases, histopathology, fibrosis quantification, etc.).
-
Conclusion
The inhibition of the β-catenin/TCF4 interaction presents a highly specific and promising therapeutic strategy for combating liver fibrosis in NAFLD. This compound, as a potent inhibitor of this interaction, holds significant potential to modulate the pro-fibrotic signaling cascade in hepatic stellate cells. The experimental frameworks provided in this guide offer a robust starting point for the preclinical evaluation of this compound. Further research focusing on generating specific efficacy data in relevant NAFLD models, optimizing dosing and formulation, and assessing long-term safety will be crucial in advancing this compound towards clinical application for the treatment of this widespread and debilitating disease.
References
- 1. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scantox.com [scantox.com]
- 3. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 4. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocytogen.com [biocytogen.com]
- 6. Bile duct ligation in mice: induction of inflammatory liver injury and fibrosis by obstructive cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Terminal Region of β-Catenin Promotes Stability by Shielding the Armadillo Repeats from the Axin-scaffold Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Seven Steps to Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro analysis of hepatic stellate cell activation influenced by transmembrane 6 superfamily 2 polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. frontiersin.org [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. 4.4. Sirius Red Staining and α-Smooth Muscle Actin Immunohistochemistry [bio-protocol.org]
- 17. Quantification of Liver Fibrosis—A Comparative Study [mdpi.com]
- 18. Fibrosis severity scoring on Sirius red histology with multiple-instance deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantifying Stained Liver Tissue [imagej.net]
- 21. Current Strategies for Quantitating Fibrosis in Liver Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Liver fibrosis quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nonalcoholic Fatty Liver Disease Induced by High-Fat Diet in C57bl/6 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Insights from a high-fat diet fed mouse model with a humanized liver | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Initial Characterization of ML262's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the initial biological characterization of ML262, a potent small molecule inhibitor of hepatic lipid droplet formation. The information is compiled from publicly available research and is intended to serve as a foundational resource for further investigation and drug development efforts.
Quantitative Biological Activity of this compound
This compound has been identified as a highly potent inhibitor of lipid droplet formation in a murine hepatocyte cell line. Its key activity metrics are summarized below.
| Parameter | Value | Cell Line | Comments |
| IC50 | 6.4 nM | Murine AML-12 | Inhibitor of hepatic lipid droplet formation.[1][2] |
| Cytotoxicity | No significant cytotoxicity observed up to 33 µM | Murine AML-12 | Assessed by HCS cytotoxicity indices and ATPLite™ cytotoxicity assays.[3] |
| Fatty Acid Uptake | No inhibition observed up to 50 µM | Not specified | Suggests the mechanism is downstream of fatty acid transport into the cell.[2] |
Experimental Protocols
The primary assay used to characterize this compound's activity was a high-content imaging-based phenotypic screen to quantify the inhibition of oleic acid-induced lipid droplet formation in AML-12 cells.
1. AML-12 Cell Culture and Seeding:
-
Cell Line: AML-12 (alpha mouse liver 12) cells, a murine hepatocyte cell line.
-
Culture Medium: A suitable culture medium for AML-12 cells, typically DMEM/F-12 supplemented with fetal bovine serum, insulin-transferrin-selenium, and dexamethasone.
-
Seeding: Cells are seeded in 1536-well plates at an appropriate density to form a consistent monolayer for high-throughput screening.
2. Compound Treatment and Lipid Droplet Induction:
-
Compound Application: this compound and control compounds (e.g., DMSO as a negative control, Triacsin C as a positive control) are added to the cell culture plates.
-
Lipid Droplet Induction: Oleic acid is added to the culture medium to induce the formation of lipid droplets.[3] The cells are then incubated to allow for lipid accumulation.
3. Cell Staining for High-Content Imaging:
-
Fixation: Cells are fixed with a suitable fixative, such as 4% paraformaldehyde.
-
Staining:
-
Lipid Droplets: A lipophilic dye, such as BODIPY 493/503, is used to stain the neutral lipids within the lipid droplets.[3]
-
Nuclei: A nuclear stain, such as DAPI (4′,6-diamidino-2-phenylindole), is used to identify and count individual cells.[3]
-
(Optional) Cytoplasm: A cytoplasmic stain can be used to define the cell boundaries for more accurate image analysis.
-
4. High-Content Image Acquisition and Analysis:
-
Imaging: Automated high-content imaging systems are used to capture fluorescence images of the stained cells in multiple channels (one for each stain).
-
Image Analysis: Specialized image analysis software is employed to:
-
Identify individual cells based on the nuclear stain.
-
Segment the cytoplasm of each cell.
-
Identify and quantify the number, size, and intensity of the lipid droplets (stained with BODIPY) within each cell.
-
-
Data Quantification: The inhibitory effect of the compounds is determined by comparing the lipid droplet metrics in compound-treated wells to those in control wells.
Signaling Pathways and Mechanism of Action
The precise molecular target and the exact signaling pathway through which this compound exerts its inhibitory effect on lipid droplet formation have not yet been fully elucidated.[4] However, initial studies suggest that its mechanism of action is downstream of fatty acid transporters.[1]
The formation of lipid droplets is a complex process involving the synthesis of triacylglycerols (TAGs) from fatty acids and glycerol, followed by the budding of the lipid droplet from the endoplasmic reticulum. Key enzymes in this pathway include acyl-CoA synthetases and diacylglycerol acyltransferases (DGATs). While this compound is significantly more potent than Triacsin C, a known inhibitor of long-chain acyl-CoA synthetase, its direct interaction with these or other enzymes in the pathway has not been confirmed.[1]
Hypothesized Point of Intervention of this compound in Lipid Droplet Formation
References
- 1. Potent inhibitors of lipid droplet formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Potent inhibitors of lipid droplet formation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Screening Novel Small Molecules in Primary Hepatocyte Culture
Topic: How to Use a Novel Small Molecule (e.g., ML262) in Primary Hepatocyte Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Primary human hepatocytes are a critical in vitro model for studying liver physiology, xenobiotic metabolism, and drug-induced liver injury (DILI).[1][2] As the primary functional cells of the liver, they are responsible for a vast array of metabolic processes, including the synthesis of serum proteins, bile acid synthesis, and the detoxification of xenobiotics.[2] Unlike immortalized cell lines, primary hepatocytes retain a more complete functional profile, including intact cytochrome P450 (CYP450) metabolism, nuclear receptor activity, and ammonia detoxification pathways, making them the gold standard for preclinical drug safety and efficacy testing.[2]
These application notes provide a comprehensive protocol for the use of a novel small molecule, exemplified here as "this compound," in primary hepatocyte culture. The protocols outlined below cover the essential steps from thawing and plating cryopreserved hepatocytes to treating them with the compound and assessing its effects on cell viability, cytotoxicity, and metabolic function. This guide is intended for researchers in drug discovery and development aiming to evaluate the hepatic effects of new chemical entities.
Experimental Protocols
Thawing and Plating of Cryopreserved Primary Hepatocytes
This protocol is adapted from standard procedures for handling cryopreserved primary human hepatocytes.[3]
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Plating Medium (HPM) (e.g., DMEM with 5% FBS, 1 µM dexamethasone, 4 µg/mL insulin, and 10 µg/mL gentamicin)
-
Hepatocyte Culture Medium (HCM) (serum-free)
-
Collagen-coated cell culture plates (e.g., 24- or 96-well)
-
Water bath at 37°C
-
Sterile conical tubes (15 mL and 50 mL)
-
Biological safety cabinet (BSC)
-
Incubator at 37°C, 5% CO2
Procedure:
-
Pre-warm Hepatocyte Plating Medium (HPM) in a 37°C water bath.
-
Rapidly thaw the cryovial of hepatocytes by partially submerging it in the 37°C water bath until only a small ice crystal remains (approximately 1.5-2 minutes).
-
Wipe the vial with 70% ethanol and transfer it to a biological safety cabinet.
-
Carefully transfer the cell suspension into a 50 mL conical tube containing pre-warmed HPM.
-
Rinse the cryovial with 1 mL of HPM from the conical tube to recover any remaining cells and add it back to the 50 mL tube.[3]
-
Centrifuge the cell suspension at 100 x g for 8 minutes at room temperature.[3]
-
Aspirate the supernatant without disturbing the cell pellet.
-
Gently resuspend the cell pellet in an appropriate volume of HPM.
-
Perform a cell count and viability assessment using the Trypan Blue exclusion method. Viability should be ≥70%.[4]
-
Dilute the cell suspension to the desired seeding density in HPM.
-
Add the diluted cell suspension to collagen-coated plates. For a 24-well plate, a typical seeding density is 0.5 mL per well.
-
Gently shake the plates in a North-South and East-West motion to ensure even cell distribution.
-
Incubate the plates at 37°C with 5% CO2.
-
After 4-6 hours, or once the cells have attached and flattened, gently aspirate the plating medium and replace it with pre-warmed Hepatocyte Culture Medium (HCM).
Treatment of Primary Hepatocytes with this compound
Materials:
-
Plated primary hepatocytes
-
Hepatocyte Culture Medium (HCM)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Prepare serial dilutions of this compound in HCM to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.1% DMSO).
-
Include a vehicle-only control group.
-
Carefully aspirate the existing culture medium from the hepatocyte plates.
-
Add the prepared media containing different concentrations of this compound or the vehicle control to the respective wells.
-
Return the plates to the incubator (37°C, 5% CO2) for the desired treatment duration (e.g., 24, 48, or 72 hours).
Assessment of Hepatocyte Viability and Cytotoxicity
A. MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plates for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Aspirate the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express the results as a percentage of the vehicle-treated control.
B. LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
At the end of the treatment period, collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.
-
Include positive controls (cells lysed to release maximum LDH) and negative controls (vehicle-treated cells).
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Data Presentation
Quantitative data from the viability and cytotoxicity assays should be summarized in tables to facilitate comparison between different concentrations of this compound.
Table 1: Effect of this compound on Primary Hepatocyte Viability (MTT Assay)
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability (Relative to Vehicle) |
| Vehicle Control (0) | 1.25 | 0.08 | 100% |
| 1 | 1.22 | 0.07 | 97.6% |
| 10 | 1.10 | 0.09 | 88.0% |
| 50 | 0.85 | 0.11 | 68.0% |
| 100 | 0.45 | 0.06 | 36.0% |
Table 2: Cytotoxicity of this compound in Primary Hepatocytes (LDH Assay)
| This compound Concentration (µM) | Mean LDH Release (Absorbance) | Standard Deviation | % Cytotoxicity (Relative to Max Lysis) |
| Vehicle Control (0) | 0.15 | 0.02 | 5% |
| 1 | 0.18 | 0.03 | 7% |
| 10 | 0.25 | 0.04 | 12% |
| 50 | 0.60 | 0.07 | 45% |
| 100 | 1.10 | 0.10 | 88% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for screening a novel small molecule like this compound in primary hepatocyte culture.
Caption: Experimental workflow for screening small molecules in primary hepatocytes.
Representative Signaling Pathway
Small molecules can modulate various signaling pathways in hepatocytes. The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial in liver physiology and pathology, including fibrosis.[6][7] The diagram below illustrates a simplified version of the canonical TGF-β/SMAD signaling pathway.
Caption: Simplified TGF-β/SMAD signaling pathway in hepatocytes.
References
- 1. molecularlab.it [molecularlab.it]
- 2. youtube.com [youtube.com]
- 3. lnhlifesciences.org [lnhlifesciences.org]
- 4. Primary Human Suspension Hepatocytes Culture Protocol [sigmaaldrich.com]
- 5. Simple and reliable methods to assess hepatocyte viability in bioartificial liver support system matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling pathways that activate hepatic stellate cells during liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual signaling pathways of TGF-β superfamily cytokines in hepatocytes: balancing liver homeostasis and disease progression - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of ML297 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the optimal concentration of ML297, a potent and selective activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels containing the GIRK1 subunit, for in vitro studies. Accurate determination of the optimal concentration is crucial for obtaining meaningful and reproducible experimental results.
Introduction to ML297
ML297 is a small molecule activator of GIRK channels, which are critical regulators of neuronal excitability and heart rate.[1][2] It selectively activates heterotetrameric GIRK channels containing the GIRK1 subunit (e.g., GIRK1/2, GIRK1/4) and is inactive on GIRK2 or GIRK2/3 channels.[3][4] Unlike endogenous activation via G-protein-coupled receptors (GPCRs), ML297 directly activates the channel, making it a valuable tool for studying GIRK channel function and for drug discovery efforts targeting epilepsy and other neurological disorders.[1][3][5]
Quantitative Data Summary
The effective concentration of ML297 varies depending on the specific GIRK channel subtype and the in vitro assay being used. The following table summarizes the reported half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for ML297 in various assays.
| Target | Assay Type | Reported EC50/IC50 | Cell Line | Reference(s) |
| GIRK1/2 | Thallium Flux | 160 nM (EC50) | HEK-293 | [3][6] |
| GIRK1/2 | Electrophysiology (Whole-Cell) | 233 ± 38 nM (EC50) | HEK-293 | [5][6] |
| GIRK1/4 | Thallium Flux | 887 nM (EC50) | HEK-293 | [6] |
| GIRK1/3 | Thallium Flux | 914 nM (EC50) | HEK-293 | [6] |
| hERG | Radioligand Binding | ~10 µM (IC50) | Not Specified | [1] |
Signaling and Activation Pathways
ML297 activates GIRK1-containing channels through a direct mechanism that is independent of G-protein signaling. This is in contrast to the canonical activation pathway, which involves the binding of a ligand to a Gαi/o-coupled GPCR, leading to the dissociation of Gβγ subunits that then bind to and open the GIRK channel.
Experimental Protocols
Determining the optimal concentration of ML297 for your specific in vitro study requires a systematic approach. A common strategy is to perform a dose-response experiment to determine the EC50 in your experimental system.
General Protocol for Determining Optimal Concentration
This protocol outlines a general workflow for determining the optimal concentration of a compound in a cell-based assay.
Materials:
-
ML297 (powder or stock solution)
-
Appropriate solvent (e.g., DMSO)[7]
-
Cell line expressing the GIRK channel of interest (e.g., HEK-293 cells)
-
Cell culture medium and supplements
-
Multi-well plates (e.g., 96-well or 384-well)
-
Assay-specific reagents (see specific protocols below)
Procedure:
-
Compound Preparation:
-
Prepare a high-concentration stock solution of ML297 in a suitable solvent like DMSO. For example, a 10 mM stock solution.
-
Perform serial dilutions of the stock solution to create a range of working concentrations. A common approach is to use a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM) down to the nanomolar range.[8]
-
-
Cell Preparation:
-
Culture and maintain the cells expressing the target GIRK channels.
-
Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the culture medium from the cells.
-
Add the medium containing the different concentrations of ML297 to the wells.
-
Include appropriate controls:
-
Vehicle control: Cells treated with the same concentration of the solvent (e.g., DMSO) as the highest ML297 concentration.
-
Untreated control: Cells in medium without any treatment.
-
Positive control: (Optional) A known activator of the GIRK channel.
-
-
-
Incubation:
-
Incubate the plates for a predetermined period, which will depend on the specific assay and the expected kinetics of the response.
-
-
Assay Performance and Data Analysis:
-
Perform the specific in vitro assay (e.g., Thallium Flux Assay or Whole-Cell Patch-Clamp).
-
Measure the response for each concentration.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the ML297 concentration to generate a dose-response curve.
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value.[8]
-
Protocol for Thallium Flux Assay
This high-throughput assay measures the influx of thallium ions (a surrogate for potassium ions) through activated GIRK channels.[6][9]
Materials:
-
HEK-293 cells stably expressing the desired GIRK channel subunits
-
384-well black-walled, clear-bottom plates
-
Thallium-sensitive fluorescent dye (e.g., FluoZin-2)
-
Stimulus buffer containing thallium and potassium
Procedure:
-
Cell Plating: Seed the HEK-293 cells into 384-well plates and incubate for 24 hours.
-
Dye Loading: Wash the cells and load them with the thallium-sensitive dye for approximately 1 hour at room temperature in the dark.
-
Compound Application: Add serial dilutions of ML297 to the wells.
-
Thallium Stimulation and Signal Detection:
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the stimulus buffer to activate the channels.
-
Continue to measure the fluorescence intensity at regular intervals to monitor thallium influx.
-
-
Data Analysis: Normalize the fluorescence signal and fit the data to a dose-response curve to calculate the EC50 value.
Protocol for Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ionic currents through GIRK channels in individual cells, providing detailed information on channel activity.[6]
Materials:
-
Transfected HEK-293 cells or cultured neurons expressing the GIRK channels of interest
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling micropipettes
-
Internal solution (high potassium)
-
External solution (containing different concentrations of ML297)
Procedure:
-
Pipette Preparation: Pull micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Seal Formation and Whole-Cell Configuration:
-
Approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Voltage-Clamp Recording: Clamp the cell membrane at a holding potential of -80 mV.
-
Compound Application: Perfuse the recording chamber with the external solution containing different concentrations of ML297.
-
Data Acquisition and Analysis:
-
Record the resulting inward potassium currents.
-
Analyze the current amplitude and construct dose-response curves to determine the EC50 value.
-
Conclusion
The optimal concentration of ML297 for in vitro studies is dependent on the specific GIRK channel subtype and the assay being performed. It is recommended to perform a dose-response experiment to determine the EC50 in your specific experimental system. The protocols provided in these application notes offer a starting point for these investigations. By carefully determining the optimal concentration, researchers can ensure the generation of high-quality, reproducible data in their studies of GIRK channel function and pharmacology.
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GIRK Activator, ML297 | 1443246-62-5 [sigmaaldrich.com]
- 5. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes: Assessing the Effect of ML262 on Triglyceride Synthesis
Introduction
Triglycerides are the primary form of energy storage in eukaryotes. Their synthesis and breakdown are tightly regulated processes critical for maintaining metabolic homeostasis. The final and committed step in triglyceride biosynthesis is catalyzed by the enzyme diacylglycerol O-acyltransferase (DGAT).[1] In mammals, two DGAT isoenzymes, DGAT1 and DGAT2, have been identified. DGAT2 is highly expressed in the liver and adipose tissue and plays a crucial role in triglyceride synthesis.[2] Dysregulation of triglyceride synthesis is implicated in several metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), which can progress to non-alcoholic steatohepatitis (NASH).[1][3]
ML262 is a potent and selective inhibitor of DGAT2.[4] By blocking the final step of triglyceride synthesis, this compound and other DGAT2 inhibitors effectively reduce the production and accumulation of triglycerides in tissues like the liver.[1] This makes this compound a valuable research tool for studying lipid metabolism and a potential therapeutic agent for metabolic diseases such as NASH.[2] These application notes provide detailed protocols for assessing the inhibitory effect of this compound on triglyceride synthesis in a cell-based model.
Signaling Pathway of Triglyceride Synthesis
The synthesis of triglycerides from glycerol-3-phosphate and fatty acyl-CoAs involves a series of enzymatic reactions. DGAT2 catalyzes the final step, the acylation of diacylglycerol (DAG) to form a triglyceride (TG). This compound specifically inhibits this terminal step.
Caption: Triglyceride synthesis pathway and the inhibitory action of this compound on DGAT2.
Experimental Protocols
Two primary methods are presented to assess the effect of this compound on triglyceride synthesis in cultured cells. Protocol 1 describes the quantification of total intracellular triglycerides using a colorimetric assay. Protocol 2 provides a method to measure the rate of de novo triglyceride synthesis using a radiolabeled precursor.
Protocol 1: Quantification of Intracellular Triglycerides (Colorimetric Assay)
This protocol details the measurement of total triglyceride content in cultured hepatocytes (e.g., HepG2 cells) following treatment with this compound. The principle involves cell lysis, enzymatic hydrolysis of triglycerides to glycerol, and subsequent colorimetric detection of glycerol.[5]
Materials and Reagents
| Item | Supplier |
| HepG2 cells | ATCC |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco |
| Fetal Bovine Serum (FBS) | Gibco |
| Penicillin-Streptomycin | Gibco |
| This compound | Tocris Bioscience / Sigma-Aldrich |
| Oleic Acid | Sigma-Aldrich |
| Bovine Serum Albumin (BSA), fatty acid-free | Sigma-Aldrich |
| Phosphate-Buffered Saline (PBS) | Gibco |
| Triglyceride Quantification Kit (Colorimetric) | Abcam, Cayman Chemical, or similar |
| BCA Protein Assay Kit | Thermo Fisher Scientific |
| 96-well clear, flat-bottom plates | Corning |
Procedure
-
Cell Culture and Plating:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells into 12-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Induction of Lipid Accumulation and this compound Treatment:
-
Prepare a 2 mM oleic acid solution complexed with 2% BSA in serum-free DMEM.
-
Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the culture medium should not exceed 0.1%.
-
Starve the cells in serum-free DMEM for 2-4 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle (DMSO) for 1 hour.
-
After the pre-treatment, add the oleic acid solution to the wells to a final concentration of 0.5-1 mM to induce triglyceride synthesis.
-
Incubate for an additional 16-24 hours.
-
-
Cell Lysis and Sample Preparation:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of lysis buffer (often provided in the triglyceride assay kit, typically containing a non-ionic detergent like Triton X-100) to each well.[6]
-
Scrape the cells and collect the lysate.
-
Homogenize the lysate by sonicating or passing through a fine-gauge needle.[5]
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet insoluble material.[6]
-
Collect the supernatant for the triglyceride assay and a small aliquot for protein quantification (BCA assay).
-
-
Triglyceride Quantification:
-
Perform the triglyceride assay according to the manufacturer's instructions. A general procedure is as follows:
-
Add 10-50 µL of each cell lysate supernatant to a 96-well plate in duplicate.
-
Prepare a standard curve using the glycerol or triglyceride standard provided in the kit.[6]
-
Add the lipase solution to all samples and standards (except for the free glycerol background control wells, if applicable) and incubate to hydrolyze triglycerides into glycerol and free fatty acids.[5]
-
Add the reaction mix (containing enzymes that yield a colored product from glycerol) to all wells.[6]
-
Incubate for 20-60 minutes at room temperature or 37°C, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 510-570 nm) using a microplate reader.
-
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the triglyceride concentration in each sample using the standard curve.
-
Normalize the triglyceride concentration to the protein concentration of the corresponding cell lysate (e.g., in mg of triglyceride per mg of protein).
-
Plot the normalized triglyceride levels against the concentration of this compound.
-
Protocol 2: Measurement of De Novo Triglyceride Synthesis (Radiolabeling)
This protocol measures the rate of new triglyceride synthesis by tracing the incorporation of a radiolabeled precursor, such as [³H]glycerol or [¹⁴C]oleic acid, into the triglyceride pool.
Materials and Reagents
| Item | Supplier |
| All items from Protocol 1 | - |
| [1,2,3-³H]Glycerol or [1-¹⁴C]Oleic Acid | PerkinElmer / American Radiolabeled Chemicals |
| Hexane | Sigma-Aldrich |
| Isopropanol | Sigma-Aldrich |
| 0.1 N NaOH | Sigma-Aldrich |
| Silica Gel 60 TLC plates | MilliporeSigma |
| Scintillation Vials | Wheaton |
| Scintillation Fluid (e.g., Ultima Gold) | PerkinElmer |
Procedure
-
Cell Culture and Treatment:
-
Follow steps 1 and 2 from Protocol 1 for cell plating and treatment with this compound and oleic acid.
-
During the final 4 hours of the incubation period, add the radiolabeled precursor to the medium (e.g., 1-5 µCi/mL of [³H]glycerol).
-
-
Lipid Extraction:
-
Wash the cells three times with ice-cold PBS.
-
Add 1 mL of hexane:isopropanol (3:2, v/v) to each well and incubate for 30 minutes at room temperature to extract lipids.
-
Collect the solvent (lipid extract) into a new glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
After extraction, solubilize the remaining cellular material in the wells with 0.1 N NaOH for protein quantification.
-
-
Thin-Layer Chromatography (TLC):
-
Re-dissolve the dried lipid extract in a small volume (50-100 µL) of hexane or chloroform.
-
Spot the samples onto a silica TLC plate along with a triglyceride standard (e.g., triolein).
-
Develop the TLC plate in a chamber with a mobile phase suitable for separating neutral lipids, such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
-
Allow the plate to dry and visualize the lipid spots using iodine vapor or by spraying with a fluorescent dye. The triglyceride spot will be identified by comparing its migration to the standard.
-
-
Quantification by Scintillation Counting:
-
Scrape the silica from the area corresponding to the triglyceride spot into a scintillation vial.
-
Add 5-10 mL of scintillation fluid to the vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the CPM for each sample to its corresponding protein concentration (CPM/mg protein).
-
Calculate the percentage inhibition of triglyceride synthesis for each this compound concentration relative to the vehicle-treated control.
-
Data Presentation
Quantitative results should be summarized in a clear, tabular format to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Intracellular Triglyceride Levels in HepG2 Cells
| Treatment Group | This compound Conc. (nM) | Triglyceride (µg/mg protein) | % Inhibition |
| Vehicle Control | 0 | 125.4 ± 8.2 | 0% |
| This compound | 0.1 | 110.1 ± 7.5 | 12.2% |
| This compound | 1 | 85.2 ± 6.1 | 32.1% |
| This compound | 10 | 45.9 ± 4.3 | 63.4% |
| This compound | 100 | 18.7 ± 2.9 | 85.1% |
| No Oleic Acid | 0 | 15.3 ± 1.8 | - |
| Data are presented as mean ± SEM from a representative experiment (n=3). |
Experimental Workflow Visualization
The overall process for evaluating an inhibitor of triglyceride synthesis can be visualized as a streamlined workflow.
Caption: Workflow for assessing the effect of this compound on triglyceride synthesis.
References
- 1. What are DGAT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Novel Diacylglycerol Acetyltransferase 2 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Machine learning to predict progression of non-alcoholic fatty liver to non-alcoholic steatohepatitis or fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. sciencellonline.com [sciencellonline.com]
Application Notes and Protocols for ML262 in High-Throughput Screening for Lipid Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML262 is a potent and selective small molecule inhibitor of hepatic lipid droplet formation.[1] With a half-maximal inhibitory concentration (IC50) in the low nanomolar range, it serves as a valuable chemical probe for studying the mechanisms of lipid storage and metabolism.[1] These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize novel modulators of lipid accumulation.
Mechanism of Action
The precise molecular target of this compound has not been definitively identified. However, studies have shown that it inhibits the formation of lipid droplets in murine AML-12 hepatocytes with high potency.[1] It appears to act downstream of fatty acid transporters, as it does not inhibit the uptake of fatty acids into the cells.[2][3][4] The current understanding is that this compound interferes with a critical step in the pathway of triacylglycerol (TAG) synthesis and/or the subsequent packaging into lipid droplets.
Data Presentation
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.
| Parameter | Value | Cell Line | Comments | Reference |
| IC50 (Lipid Droplet Formation) | 6.4 nM | Murine AML-12 Hepatocytes | Potent inhibitor of oleic acid-induced lipid droplet formation. | [1] |
| Cytotoxicity | No significant cytotoxicity observed up to 33 µM | Murine AML-12 Hepatocytes | Indicates a favorable therapeutic window. | [2][3][4] |
| Fatty Acid Uptake | No inhibition observed up to 50 µM | Murine AML-12 Hepatocytes | Suggests the mechanism is downstream of fatty acid transport. | [2][3][4] |
| Comparator: Triacsin C IC50 | ~1 - 3 µM | Murine AML-12 Hepatocytes | This compound is significantly more potent than this known ACSL inhibitor. | [1] |
Experimental Protocols
High-Throughput Screening for Inhibitors of Lipid Droplet Formation
This protocol describes a high-content imaging-based assay to screen for small molecule inhibitors of oleic acid-induced lipid droplet formation in AML-12 cells.
Materials:
-
AML-12 (murine hepatocyte) cell line
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Oleic Acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound (positive control)
-
Triacsin C (comparator control)
-
Dimethyl sulfoxide (DMSO)
-
384-well clear-bottom imaging plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
BODIPY 493/503 (neutral lipid stain)
-
DAPI (nuclear stain)
-
High-content imaging system and analysis software
Protocol:
-
Cell Seeding:
-
Culture AML-12 cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 384-well imaging plate (5,000 cells/well).
-
Incubate the plates at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of oleic acid complexed to BSA. A typical working concentration is 200 µM.
-
Prepare serial dilutions of test compounds and control compounds (this compound, Triacsin C) in DMSO.
-
Using a liquid handler, transfer a small volume (e.g., 100 nL) of the compound solutions to the assay plates. The final DMSO concentration should be kept below 0.5%.
-
Add the oleic acid solution to all wells except for the negative control wells (which receive vehicle control).
-
Incubate the plates at 37°C and 5% CO2 for 18-24 hours.
-
-
Staining:
-
Carefully aspirate the culture medium from the wells.
-
Wash the cells once with PBS.
-
Fix the cells by adding 50 µL of 4% PFA to each well and incubating for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Prepare a staining solution containing BODIPY 493/503 (e.g., 1 µg/mL) and DAPI (e.g., 1 µg/mL) in PBS.
-
Add 50 µL of the staining solution to each well and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images of the stained cells using a high-content imaging system. Use appropriate filter sets for DAPI (nuclei) and BODIPY 493/503 (lipid droplets).
-
Use automated image analysis software to identify and segment individual cells based on the DAPI stain.
-
Within each cell, quantify the number, size, and intensity of the BODIPY-stained lipid droplets.
-
The primary readout is typically the total lipid droplet area or intensity per cell.
-
Normalize the data to the positive (oleic acid + DMSO) and negative (vehicle) controls.
-
Generate dose-response curves for active compounds to determine their IC50 values.
-
Visualizations
Caption: High-throughput screening workflow for identifying lipid droplet inhibitors.
Caption: this compound inhibits a downstream step in hepatic lipid droplet formation.
References
- 1. Regulation of Hepatic Triacylglycerol Metabolism by CGI-58 Does Not Require ATGL Co-activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CGI-58: Versatile Regulator of Intracellular Lipid Droplet Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crucial Role of CGI-58/α/β Hydrolase Domain-Containing Protein 5 in Lipid Metabolism [jstage.jst.go.jp]
- 4. Deficiency of liver Comparative Gene Identification-58 causes steatohepatitis and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of a β-Catenin/TCF4 Antagonist in Mouse Models of Steatosis
Disclaimer: As of the date of this document, no specific studies on the in vivo administration of ML262 in mouse models of steatosis have been published. The following application notes and protocols are a proposed methodology based on the known mechanism of similar compounds targeting the Wnt/β-catenin signaling pathway and established protocols for evaluating therapeutic agents in preclinical models of hepatic steatosis.
Introduction
Hepatic steatosis, the accumulation of fat in the liver, is the hallmark of non-alcoholic fatty liver disease (NAFLD), a condition with a growing global prevalence. The Wnt/β-catenin signaling pathway has been implicated in the regulation of hepatic metabolism, with aberrant signaling contributing to liver pathologies.[1][2] The transcription factor 4 (TCF4) is a key downstream effector of this pathway. Antagonism of the β-catenin/TCF4 interaction presents a potential therapeutic strategy for mitigating steatosis. This compound is a potent and specific inhibitor of the β-catenin/TCF4 interaction. These notes provide a framework for the preclinical evaluation of β-catenin/TCF4 antagonists, using this compound as a representative compound, in mouse models of hepatic steatosis.
Relevant Signaling Pathway: Wnt/β-Catenin
The canonical Wnt signaling pathway plays a crucial role in liver development, regeneration, and metabolic zonation.[3] In the "off-state," cytoplasmic β-catenin is targeted for proteasomal degradation. Upon Wnt ligand binding to its receptor complex, this degradation is inhibited, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin interacts with TCF4 to regulate the expression of target genes involved in various cellular processes, including lipid metabolism.[4] Dysregulation of this pathway has been linked to the progression of NAFLD.[3] Inhibition of the β-catenin/TCF4 interaction is hypothesized to normalize the expression of genes involved in lipogenesis and lipid metabolism, thereby reducing hepatic steatosis.
Experimental Protocols
Mouse Models of Steatosis
Several mouse models can be utilized to induce hepatic steatosis, each with distinct characteristics. The choice of model depends on the specific research question.
| Model | Induction Method | Key Features |
| High-Fat Diet (HFD) | C57BL/6J mice fed a diet with 45-60% of calories from fat for 12-16 weeks. | Develops obesity, insulin resistance, and hepatic steatosis.[5] |
| High-Fat, High-Cholesterol (HFHC) Diet | C57BL/6J mice fed a diet enriched with fat (e.g., 30%), cholesterol (e.g., 1.25%), and cholate (e.g., 0.5%). | Induces features of non-alcoholic steatohepatitis (NASH), including inflammation and ballooning.[6] |
| Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet | C57BL/6J mice fed a diet lacking choline and with amino acids as the protein source. | Induces steatosis, inflammation, and fibrosis without significant weight gain.[7] |
| Genetic Models (ob/ob or db/db) | Mice with mutations in the leptin gene (ob/ob) or leptin receptor gene (db/db). | Exhibit obesity, hyperphagia, insulin resistance, and spontaneous steatosis.[6] |
Proposed Experimental Workflow
The following diagram outlines a typical workflow for evaluating a therapeutic compound in a diet-induced mouse model of steatosis.
Compound Preparation and Administration
-
Preparation: this compound should be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water). The solution should be prepared fresh daily.
-
Dosage: Based on studies with a similar compound, LF3, which was administered at 50 mg/kg, a dose-ranging study for this compound could start with doses such as 25 mg/kg and 50 mg/kg.[8]
-
Administration: Daily oral gavage is a common and effective route of administration for small molecules in mice.
Experimental Endpoints and Analysis
At the end of the treatment period, blood and liver tissue should be collected for analysis.
| Parameter | Sample Type | Method |
| Alanine Aminotransferase (ALT) | Serum | Commercial colorimetric assay kit |
| Aspartate Aminotransferase (AST) | Serum | Commercial colorimetric assay kit |
| Triglycerides | Serum, Liver Homogenate | Commercial colorimetric assay kit |
| Total Cholesterol | Serum, Liver Homogenate | Commercial colorimetric assay kit |
A portion of the liver should be fixed in 10% neutral buffered formalin for histological examination.
| Staining Method | Purpose |
| Hematoxylin and Eosin (H&E) | To assess overall liver morphology, inflammation, and hepatocyte ballooning.[9] |
| Oil Red O | To visualize and quantify neutral lipid accumulation (steatosis).[10] |
Data Presentation (Hypothetical Data)
The following tables present hypothetical data that could be generated from a study as described above.
Table 1: Hypothetical Biochemical Parameters
| Group | Serum ALT (U/L) | Serum AST (U/L) | Liver Triglycerides (mg/g) |
| Control (Chow) | 35 ± 5 | 50 ± 8 | 15 ± 3 |
| HFD + Vehicle | 150 ± 20 | 180 ± 25 | 80 ± 10 |
| HFD + this compound (25 mg/kg) | 90 ± 15 | 110 ± 18 | 50 ± 8* |
| HFD + this compound (50 mg/kg) | 60 ± 10 | 75 ± 12 | 30 ± 5** |
| Data are presented as mean ± SEM. *p < 0.05 vs. HFD + Vehicle; **p < 0.01 vs. HFD + Vehicle. |
Table 2: Hypothetical Histological Scoring
| Group | Steatosis Score (0-3) | Inflammation Score (0-3) |
| Control (Chow) | 0.2 ± 0.1 | 0.1 ± 0.1 |
| HFD + Vehicle | 2.8 ± 0.2 | 2.5 ± 0.3 |
| HFD + this compound (25 mg/kg) | 1.5 ± 0.3 | 1.4 ± 0.2 |
| HFD + this compound (50 mg/kg) | 0.8 ± 0.2 | 0.7 ± 0.2 |
| Data are presented as mean ± SEM. *p < 0.05 vs. HFD + Vehicle; **p < 0.01 vs. HFD + Vehicle. |
Conclusion
The provided application notes and protocols offer a comprehensive, albeit hypothetical, framework for the in vivo evaluation of this compound or other β-catenin/TCF4 antagonists in mouse models of hepatic steatosis. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines. The investigation of this class of compounds holds promise for the development of novel therapeutics for NAFLD.
References
- 1. annualreviews.org [annualreviews.org]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Wnt/beta-catenin signaling and its modulators in nonalcoholic fatty liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wnt/β-catenin signaling activation promotes lipogenesis in the steatotic liver via physical mTOR interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models of non‐alcoholic fatty liver disease: current perspectives and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic and Diet-Induced Animal Models for Non-Alcoholic Fatty Liver Disease (NAFLD) Research [mdpi.com]
- 8. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histological Analysis of Hepatic Steatosis, Inflammation, and Fibrosis in Ascorbic Acid-Treated Ovariectomized Mice [bslonline.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Validating the Target of ML262 using Lentiviral shRNA Knockdown
Affiliation: Google Research
Abstract
ML262 is a potent small molecule inhibitor of hepatic lipid droplet formation, a key process in the pathophysiology of non-alcoholic fatty liver disease (NAFLD) and other metabolic disorders. While the phenotypic effects of this compound are established, conclusive identification and validation of its direct molecular target are crucial for its further development as a therapeutic agent. This document provides a detailed protocol for utilizing lentiviral-mediated short hairpin RNA (shRNA) knockdown to investigate the hypothesis that this compound exerts its effects through the inhibition of Fat-Specific Protein 27 (FSP27/CIDEC), a protein known to be a critical regulator of lipid droplet dynamics. By specifically silencing the expression of the CIDEC gene, researchers can determine if the loss of FSP27 phenocopies the pharmacological effects of this compound, thereby providing strong evidence for on-target activity.
Introduction
Target identification and validation are paramount in the drug development pipeline.[1] A significant portion of clinical trial failures can be attributed to an incomplete understanding of a compound's mechanism of action.[1] Lentiviral shRNA knockdown is a powerful and widely adopted technique for validating the molecular targets of novel therapeutic compounds.[2][3] This method allows for stable and long-term suppression of a target gene, enabling a direct comparison between the genetic knockdown phenotype and the pharmacological effect of the compound .[4][5]
This compound has been identified as an inhibitor of hepatic lipid droplet formation with a high degree of potency. However, the precise molecular target of this compound remains to be definitively elucidated. Based on its function, we hypothesize that this compound may target FSP27 (also known as CIDEC), a lipid droplet-associated protein that plays a crucial role in promoting the formation of large, unilocular lipid droplets and preventing lipolysis.[4][6][7] FSP27 is highly expressed in adipocytes and hepatocytes and its depletion has been shown to reduce lipid droplet size and stimulate lipolysis.[4][6]
This application note details the experimental workflow and protocols required to test this hypothesis by comparing the cellular and molecular effects of CIDEC gene knockdown with those of this compound treatment in a relevant cell line.
Principle of the Method
The core principle of this target validation strategy is to assess whether the specific silencing of the putative target gene (in this case, CIDEC) recapitulates the phenotypic and molecular effects of the small molecule inhibitor (this compound). Lentiviral vectors are employed to deliver shRNA constructs targeting the CIDEC mRNA into a suitable cell line (e.g., Huh-7 or HepG2 human hepatoma cells). The shRNA is then processed by the cell's endogenous RNA interference (RNAi) machinery, leading to the degradation of the target mRNA and a subsequent reduction in FSP27 protein expression.[2] If this compound's primary mechanism of action is through the inhibition of FSP27, then the cells with silenced CIDEC should exhibit a similar phenotype to cells treated with this compound. Furthermore, the application of this compound to CIDEC-knockdown cells should not produce an additive effect, as the drug's target would already be absent.
Experimental Workflow
The overall experimental workflow for the lentiviral shRNA-mediated target validation of this compound is depicted in the following diagram. This process begins with the selection and design of shRNA constructs and culminates in the functional validation of FSP27's role in this compound's activity.
Experimental workflow for lentiviral shRNA target validation of this compound.
Hypothetical Signaling Pathway
The following diagram illustrates the hypothetical mechanism of action of this compound and the effect of CIDEC shRNA knockdown on lipid droplet formation.
Hypothetical signaling pathway of FSP27 and this compound in lipid droplet formation.
Detailed Experimental Protocols
shRNA Selection and Lentiviral Vector Preparation
-
shRNA Design: Design at least three independent shRNA sequences targeting the human CIDEC gene. Include a non-targeting scrambled shRNA control. Ensure the shRNA sequences are optimized to minimize off-target effects.[8]
-
Vector Cloning: Clone the designed shRNA oligonucleotides into a third-generation lentiviral vector containing a puromycin resistance gene for selection (e.g., pLKO.1-puro).
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and the packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Harvest the virus-containing supernatant 48 and 72 hours post-transfection.
-
Concentrate the lentiviral particles by ultracentrifugation or a commercially available concentration reagent.
-
Determine the viral titer using a method such as qPCR-based quantification of viral genomes or by transducing cells with serial dilutions of the virus and selecting with puromycin.
-
Cell Line Transduction and Selection
-
Cell Plating: Plate Huh-7 or HepG2 cells at a density that will result in 50-70% confluency on the day of transduction.
-
Transduction:
-
Thaw the lentiviral aliquots on ice.
-
Add the lentiviral particles (at a multiplicity of infection, MOI, of 1-10) to the cells in the presence of polybrene (8 µg/mL) to enhance transduction efficiency.
-
Incubate the cells with the virus for 18-24 hours.[9]
-
-
Selection:
-
Replace the virus-containing medium with fresh complete medium.
-
After 24 hours, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration (typically 1-10 µg/mL).
-
Maintain the cells under puromycin selection for 7-10 days, replacing the medium every 2-3 days, until non-transduced cells are eliminated.
-
Expand the puromycin-resistant cells to generate stable knockdown and control cell lines.
-
Validation of Target Knockdown
-
Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the stable cell lines.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for CIDEC and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative expression of CIDEC mRNA in the knockdown cells compared to the scrambled control.
-
-
Western Blotting:
-
Prepare total protein lysates from the stable cell lines.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for FSP27/CIDEC and a loading control antibody (e.g., β-actin or GAPDH).
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection with an enhanced chemiluminescence (ECL) substrate.
-
Quantify the protein band intensities to determine the extent of FSP27 knockdown.
-
Phenotypic and Pharmacological Assays
-
Lipid Droplet Staining:
-
Plate the stable shCIDEC and shScramble cell lines on coverslips or in clear-bottom plates.
-
Induce lipid droplet formation by treating the cells with oleic acid (e.g., 200 µM) for 24 hours.
-
Treat a subset of the shScramble cells with varying concentrations of this compound.
-
Fix the cells and stain for neutral lipids using BODIPY 493/503 or Oil Red O.
-
Image the cells using fluorescence or brightfield microscopy.
-
Quantify lipid droplet number, size, and total lipid content per cell.
-
-
Cell Viability/Toxicity Assay:
-
Plate the stable cell lines in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 48-72 hours.
-
Assess cell viability using a standard assay such as MTT or CellTiter-Glo.
-
-
Lipolysis Assay:
-
Pre-load cells with oleic acid to induce lipid droplet formation.
-
Wash the cells and incubate in serum-free medium containing a lipolysis-stimulating agent (e.g., forskolin).
-
Collect the medium at various time points and measure the release of free fatty acids or glycerol using a commercially available kit.
-
Data Presentation
The quantitative data from the validation experiments should be summarized in clear and concise tables to facilitate comparison between the different experimental groups.
Table 1: Validation of CIDEC Knockdown
| Cell Line | Relative CIDEC mRNA Expression (Normalized to shScramble) | FSP27 Protein Level (Normalized to shScramble) |
| shScramble | 1.00 ± 0.12 | 1.00 ± 0.09 |
| shCIDEC #1 | 0.21 ± 0.04 | 0.18 ± 0.05 |
| shCIDEC #2 | 0.15 ± 0.03 | 0.11 ± 0.03 |
| shCIDEC #3 | 0.35 ± 0.06 | 0.29 ± 0.07 |
Table 2: Phenotypic Comparison of CIDEC Knockdown and this compound Treatment
| Treatment Group | Average Lipid Droplet Area (µm²) | Total Cellular Lipid Content (Relative Fluorescence Units) |
| shScramble (Vehicle) | 15.6 ± 2.1 | 8750 ± 980 |
| shScramble + this compound (10 nM) | 5.2 ± 0.8 | 2100 ± 350 |
| shCIDEC #2 (Vehicle) | 4.9 ± 0.7 | 1950 ± 310 |
| shCIDEC #2 + this compound (10 nM) | 4.7 ± 0.6 | 1890 ± 290 |
Expected Results and Interpretation
Successful validation of FSP27 as the target of this compound would be supported by the following outcomes:
-
Efficient Knockdown: At least one of the shRNA constructs should achieve a significant reduction (>70%) in both CIDEC mRNA and FSP27 protein levels.[10]
-
Phenocopying: The CIDEC knockdown cells should exhibit a phenotype that closely mimics the effect of this compound treatment in the control cells. This would include a significant reduction in the size and number of lipid droplets.
-
Lack of Additive Effect: The treatment of CIDEC knockdown cells with this compound should not result in a further significant reduction in lipid droplet formation compared to the knockdown cells treated with vehicle alone. This suggests that the drug's target is already absent or significantly reduced.
Conclusion
The protocols and workflow described in this application note provide a robust framework for the validation of FSP27 as the molecular target of this compound. By demonstrating that the genetic silencing of CIDEC phenocopies the pharmacological effects of this compound, researchers can build a strong case for the on-target mechanism of action of this promising compound. This validation is a critical step in advancing this compound through the drug development pipeline for the potential treatment of metabolic diseases.
References
- 1. Hepatic lipid droplet biology: getting to the root of fatty liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The perilipin family of lipid droplet proteins: Gatekeepers of intracellular lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Fat-specific protein 27, a novel lipid droplet protein that enhances triglyceride storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of lipid droplet (LD) formation in hepatocytes via regulation of SREBP1c by non-coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Lipid droplets: FSP27 knockout enhances their sizzle [jci.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Thematic review series: adipocyte biology. The perilipin family of structural lipid droplet proteins: stabilization of lipid droplets and control of lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Perilipins: Major Cytosolic Lipid Droplet–Associated Proteins and Their Roles in Cellular Lipid Storage, Mobilization, and Systemic Homeostasis* | Annual Reviews [annualreviews.org]
Application Notes and Protocols for Staining Lipid Droplets in ML262-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid droplets are dynamic cellular organelles that serve as hubs for neutral lipid storage and metabolism. Their roles in cellular energy homeostasis, signaling, and as contributors to various disease states have made them a focal point of intense research. The investigation of compounds that modulate lipid droplet dynamics is crucial for understanding metabolic regulation and for the development of novel therapeutics. This document provides detailed protocols for the fluorescent staining of lipid droplets in cultured cells following treatment with a test compound, here designated as ML262.
While the specific effects of this compound on lipid metabolism are not yet widely documented, the following protocols offer a robust framework for assessing its potential impact on lipid droplet formation, size, and number. These methods utilize common and effective fluorescent dyes, BODIPY 493/503 and Nile Red, for the visualization and quantification of lipid droplets by fluorescence microscopy and flow cytometry.
Mechanism of Lipid Droplet Formation (General Overview)
Lipid droplet biogenesis is a complex process that begins at the endoplasmic reticulum (ER). Excess fatty acids are converted to neutral lipids, primarily triacylglycerols (TAGs) and sterol esters. These lipids then accumulate between the leaflets of the ER membrane, leading to the budding and eventual scission of a nascent lipid droplet into the cytoplasm. The mature lipid droplet is characterized by a core of neutral lipids surrounded by a phospholipid monolayer and a unique coat of proteins, such as those from the perilipin family, which regulate lipid storage and mobilization.
Experimental Protocols
I. Cell Culture and this compound Treatment
This protocol outlines the general procedure for treating adherent cultured cells with this compound. The optimal cell type, seeding density, and treatment conditions (concentration and duration) should be determined empirically for each specific experiment.
Materials:
-
Cell line of interest (e.g., HeLa, 3T3-L1, HepG2)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or coverslips
Procedure:
-
Cell Seeding: Seed cells onto appropriate culture vessels (e.g., 6-well plates, 12-well plates with coverslips, or 96-well plates) at a density that will ensure they are in the logarithmic growth phase and approximately 60-80% confluent at the time of treatment.[1]
-
Cell Culture: Incubate the cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete cell culture medium at the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of the solvent used to dissolve this compound.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 6, 12, 24, or 48 hours). A time-course experiment is recommended to determine the optimal treatment time.
-
-
Positive Control (Optional): To induce lipid droplet formation as a positive control, cells can be treated with oleic acid complexed to BSA.[2] A typical concentration is 100-400 µM for 12-24 hours.
II. Fluorescent Staining of Lipid Droplets
Two common and effective dyes for staining neutral lipids in lipid droplets are BODIPY 493/503 and Nile Red. Below are protocols for both live-cell and fixed-cell staining.
BODIPY 493/503 is a lipophilic dye that exhibits bright green fluorescence in a nonpolar environment and is highly specific for neutral lipids.[1][2][][4]
Reagent Preparation:
-
BODIPY 493/503 Stock Solution (1 mg/mL): Dissolve 1 mg of BODIPY 493/503 in 1 mL of DMSO. Store in small aliquots at -20°C, protected from light.[1]
-
BODIPY 493/503 Working Solution (1-2 µM): Dilute the stock solution in PBS or serum-free medium. For example, add 1 µL of the 1 mg/mL stock solution to 1-2 mL of PBS. Prepare this solution fresh before each use.[][4]
Protocol for Live-Cell Staining:
-
After this compound treatment, gently wash the cells twice with pre-warmed PBS.
-
Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[][4]
-
Wash the cells twice with PBS.
-
Add fresh culture medium or PBS for imaging.
-
Proceed immediately to fluorescence microscopy or flow cytometry.
Protocol for Fixed-Cell Staining:
-
After this compound treatment, gently wash the cells twice with PBS.
-
Fixation: Add 4% paraformaldehyde (PFA) in PBS to the cells and incubate for 15-20 minutes at room temperature.[1][5]
-
Wash the cells three times with PBS.
-
Staining: Add the BODIPY 493/503 working solution and incubate for 30 minutes at room temperature, protected from light.[5]
-
Wash the cells three times with PBS.
-
Nuclear Counterstain (Optional): Incubate cells with a DAPI or Hoechst solution for 5-10 minutes.
-
Wash the cells twice with PBS.
-
Mount coverslips onto microscope slides with an appropriate mounting medium.
-
Image with a fluorescence microscope.
Nile Red is a solvatochromic dye that fluoresces intensely in lipid-rich environments. Its emission spectrum shifts from red in a hydrophobic environment (neutral lipids) to yellow-gold in a more polar lipid environment.[6][7]
Reagent Preparation:
-
Nile Red Stock Solution (0.5 mg/mL): Dissolve 0.5 mg of Nile Red in 1 mL of acetone or DMSO. Store at 4°C, protected from light.
-
Nile Red Working Solution (0.1-1.0 µg/mL): Dilute the stock solution in PBS or culture medium. Prepare this solution fresh.
Protocol for Live-Cell Staining:
-
After this compound treatment, wash the cells once with PBS.
-
Add the Nile Red working solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.[6]
-
Wash the cells twice with PBS.
-
Add fresh medium or PBS for imaging.
-
Proceed immediately to fluorescence microscopy.
Protocol for Fixed-Cell Staining:
-
After this compound treatment, wash the cells twice with PBS.
-
Fixation: Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Staining: Add the Nile Red working solution and incubate for 15-30 minutes at room temperature, protected from light.[8]
-
Wash the cells three times with PBS.
-
Nuclear Counterstain (Optional): Add a DAPI or Hoechst solution.
-
Wash twice with PBS.
-
Mount coverslips and image.
Data Presentation
Quantitative analysis of lipid droplet content can be performed using image analysis software (e.g., ImageJ/Fiji) for microscopy images or by flow cytometry. The data should be summarized in a clear and structured format.
Table 1: Hypothetical Quantitative Analysis of Lipid Droplet Content in this compound-Treated Cells
| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Average Number of Lipid Droplets per Cell | Average Lipid Droplet Size (µm²) |
| Vehicle Control | 100 ± 12 | 15 ± 3 | 0.8 ± 0.2 |
| This compound (1 µM) | 150 ± 18 | 25 ± 5 | 1.2 ± 0.3 |
| This compound (5 µM) | 250 ± 25 | 40 ± 8 | 1.8 ± 0.4 |
| This compound (10 µM) | 350 ± 30 | 55 ± 10 | 2.5 ± 0.5 |
| Positive Control (Oleic Acid) | 400 ± 35 | 65 ± 12 | 3.0 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments. Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of this compound leading to lipid droplet accumulation.
Experimental Workflow
Caption: Experimental workflow for staining lipid droplets in this compound-treated cells.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of dye. | Increase the number and duration of wash steps after staining. |
| Dye concentration is too high. | Optimize the dye concentration by performing a titration. | |
| Weak or No Signal | Dye has degraded. | Use a fresh dilution of the dye and store the stock solution properly. |
| Insufficient incubation time. | Increase the incubation time with the dye. | |
| Low lipid droplet content in cells. | Use a positive control (e.g., oleic acid treatment) to confirm the staining protocol is working. | |
| Cell Death or Altered Morphology | This compound is cytotoxic at the tested concentrations. | Perform a dose-response curve to determine the optimal non-toxic concentration of this compound. |
| Harsh fixation or permeabilization. | For fixed-cell imaging, try a milder fixation method or omit permeabilization if not required for other antibodies. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure, use an anti-fade mounting medium, and optimize imaging parameters (e.g., reduce laser power, decrease exposure time). |
Conclusion
The protocols and guidelines presented here provide a comprehensive approach for investigating the effects of the test compound this compound on lipid droplet dynamics in cultured cells. By employing fluorescent dyes such as BODIPY 493/503 and Nile Red, researchers can effectively visualize and quantify changes in lipid storage. The provided workflows and data presentation formats are intended to facilitate robust and reproducible experimental design and analysis. Given the lack of specific information on this compound's mechanism, it is imperative that researchers perform careful dose-response and time-course experiments to validate its effects in their specific cellular models.
References
- 1. Lipid droplet visualisation in cultured cells using BODIPY 493/503 stain [protocols.io]
- 2. scispace.com [scispace.com]
- 4. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 8. resources.revvity.com [resources.revvity.com]
Troubleshooting & Optimization
ML262 Technical Support Center: Troubleshooting Solubility in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of ML262 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4).[1][2] ACSL4 is a key enzyme in fatty acid metabolism, responsible for the conversion of long-chain fatty acids into their active form, acyl-CoAs.[1][2] By inhibiting ACSL4, this compound disrupts lipid metabolism and can interfere with processes such as the production of lipid mediators involved in inflammation and the regulation of ferroptosis, a form of iron-dependent programmed cell death.[3][4][5]
Q2: I am observing precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of compounds like this compound in cell culture media can be attributed to several factors:
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Poor Solubility: this compound is a hydrophobic molecule, and its solubility in aqueous solutions like cell culture media is limited.
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High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.
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Improper Dissolution of Stock Solution: If the initial stock solution in Dimethyl Sulfoxide (DMSO) is not fully dissolved, it will lead to precipitation upon dilution in the aqueous media.
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Low Final DMSO Concentration: The final concentration of DMSO in the cell culture medium may be too low to maintain this compound in solution.
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Media Components: Components in the cell culture medium, such as proteins and salts in fetal bovine serum (FBS), can interact with this compound and reduce its solubility.
-
pH of the Medium: The pH of the cell culture medium (typically 7.2-7.4) can influence the solubility of the compound.
-
Temperature Changes: Temperature fluctuations, such as moving the media from a refrigerator to a 37°C incubator, can affect the solubility of dissolved compounds.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its ability to dissolve a wide range of organic compounds.[6]
Q4: What is the recommended final concentration of DMSO in the cell culture medium?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines. However, it is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.
Q5: How can I determine the stability of this compound in my specific cell culture medium?
The stability of this compound can be influenced by the specific components of your cell culture medium. It is highly recommended to perform a stability study under your experimental conditions. A common method involves a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact this compound remaining in the medium over time at 37°C.
Troubleshooting Guide
| Issue | Possible Causes | Solutions |
| Precipitation observed immediately after adding this compound to the medium. | - Final concentration of this compound is too high.- Stock solution was not fully dissolved.- Insufficient final DMSO concentration. | - Lower the final working concentration of this compound.- Ensure the stock solution in DMSO is completely clear before use. Gentle warming (to 37°C) and vortexing can aid dissolution.- Increase the final DMSO concentration slightly, ensuring it remains within a non-toxic range for your cells. |
| Precipitation observed after a few hours or days of incubation. | - Compound degradation over time.- Interaction with media components. | - Perform a stability study to determine the half-life of this compound in your medium. Consider replenishing the medium with freshly prepared this compound at regular intervals.- If using serum, consider reducing the serum concentration or switching to a serum-free medium if compatible with your cell line. |
| Inconsistent or non-reproducible experimental results. | - Degradation of this compound in the culture medium.- Inconsistent preparation of working solutions. | - Determine the stability of this compound and adjust your experimental protocol accordingly (e.g., shorter incubation times, medium replenishment).- Ensure accurate and consistent pipetting when preparing stock and working solutions. Always prepare fresh working solutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Determine the Desired Stock Concentration: A common starting stock concentration is 10 mM.
-
Calculate the Required Amount: Based on the molecular weight of this compound (480.62 g/mol ), calculate the mass of this compound needed to prepare your desired volume of stock solution.
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile tube.
-
Add the required volume of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved. A clear solution should be obtained. Gentle warming to 37°C in a water bath can aid dissolution.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium
Procedure:
-
Determine the Final Working Concentration: Decide on the final concentration of this compound you want to use in your experiment (e.g., 1 µM, 10 µM).
-
Serial Dilution (Recommended): To avoid precipitation, it is best to perform a serial dilution.
-
First, dilute the concentrated stock solution in pre-warmed cell culture medium to an intermediate concentration (e.g., 100X the final concentration).
-
Add the appropriate volume of this intermediate dilution to your cell culture plate or flask containing the final volume of medium to achieve the desired final concentration.
-
-
Direct Dilution (for lower concentrations):
-
Directly add the required volume of the stock solution to the pre-warmed cell culture medium.
-
Immediately mix the medium well by gentle swirling or pipetting to ensure rapid and even dispersion of the compound.
-
-
Final DMSO Concentration: Ensure the final DMSO concentration in your culture is below the toxic level for your cells (typically ≤ 0.5%).
Signaling Pathway and Experimental Workflow
Caption: Workflow for preparing this compound stock and working solutions.
Caption: this compound inhibits ACSL4, blocking fatty acid metabolism and ferroptosis.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The role of ACSL4 in stroke: mechanisms and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACSL4-Mediated Ferroptosis and Its Potential Role in Central Nervous System Diseases and Injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: ML262 Stock Solution Preparation
This guide provides researchers, scientists, and drug development professionals with best practices for preparing, storing, and troubleshooting stable stock solutions of ML262 in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has a documented solubility of 25 mg/mL in DMSO.[1][2]
Q2: What is the recommended storage temperature for this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C.[2]
Q3: How stable is this compound in a DMSO stock solution?
A3: When stored properly at -20°C, this compound is stable for at least four years.[1]
Q4: Can I store my this compound/DMSO stock solution at room temperature?
A4: No, this is not recommended. Long-term storage at room temperature can lead to degradation of the compound. For any storage beyond a few hours, it is crucial to adhere to the recommended storage temperature of -20°C.
Q5: My this compound/DMSO stock solution appears to have precipitated. What should I do?
A5: If you observe precipitation, gently warm the solution to room temperature and vortex thoroughly to redissolve the compound. If the precipitate does not dissolve, it is recommended to prepare a fresh stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Variability between experimental replicates | Inhomogeneous Stock Solution | Ensure your stock solution is completely dissolved before each use by vortexing thoroughly. If the concentration is near the solubility limit, gentle warming to room temperature may be necessary. |
| Water absorption in DMSO | Use anhydrous DMSO, preferably from a sealed, new container. Minimize the time the DMSO stock bottle is open to the atmosphere. | |
| Precipitation of this compound in cell culture media | Exceeding solubility in aqueous media | When diluting the DMSO stock into your aqueous cell culture medium, ensure rapid and thorough mixing. Consider a serial dilution approach to minimize the direct addition of a highly concentrated DMSO stock to the aqueous medium. |
| Inconsistent or lower-than-expected bioactivity | Compound Degradation | Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. Compare the activity of the fresh stock with your older stock in a parallel experiment. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 480.6 g/mol | [1][3] |
| Solubility in DMSO | 25 mg/mL | [1][2] |
| Recommended Storage Temperature | -20°C | [2] |
| Long-term Stability in DMSO | ≥ 4 years | [1] |
Experimental Protocol: Preparing a Stable Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Determine the Desired Concentration: Based on the solubility of this compound in DMSO (25 mg/mL), calculate the required amount of this compound and DMSO for your desired stock concentration. It is recommended to prepare a high-concentration stock to minimize the final DMSO concentration in your experiments.
-
Weighing this compound: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Adding DMSO: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. If necessary, gently warm the solution to room temperature to aid dissolution. Visually inspect the solution to ensure no solid particles are present.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, sterile vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing a stable stock solution of this compound in DMSO.
References
Troubleshooting ML262 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML262. The following information is designed to address common challenges, particularly the precipitation of this compound in aqueous solutions, and to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a potent small molecule inhibitor of hepatic lipid droplet formation.[1][2] It has an IC50 value of 6.4 nM in murine AML-12 liver cells.[1][2] this compound is utilized in research related to metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD).[1][2] It has been shown to not induce cytotoxicity at concentrations up to 33 µM and does not inhibit fatty acid uptake at concentrations up to 50 µM.[1][2]
Q2: Why is my this compound precipitating when I add it to my aqueous assay buffer or cell culture medium?
Precipitation of this compound in aqueous solutions is a common issue stemming from its hydrophobic nature. The primary reasons for this include:
-
Low Aqueous Solubility: this compound is a hydrophobic molecule with limited solubility in water-based solutions.
-
Solvent-Shift Precipitation: this compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. When this stock is diluted into an aqueous buffer or medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.
-
Concentration Exceeding Solubility Limit: The final concentration of this compound in your experiment may surpass its maximum solubility in the aqueous environment, leading to supersaturation and subsequent precipitation.
-
Temperature and pH Effects: The solubility of small molecules can be influenced by temperature and pH shifts between stock solution preparation and the final experimental conditions.
Q3: What is the proposed mechanism of action for this compound in inhibiting lipid droplet formation?
This compound inhibits the formation of lipid droplets, which are cellular organelles for storing neutral lipids, primarily triacylglycerols (TGs). The final and committed step in TG synthesis is catalyzed by the enzymes Diacylglycerol O-acyltransferase 1 (DGAT1) and Diacylglycerol O-acyltransferase 2 (DGAT2).[3][4] These enzymes convert diacylglycerol (DAG) and fatty acyl-CoA into TG. By inhibiting lipid droplet formation, it is proposed that this compound interferes with this crucial step in TG synthesis, likely by modulating the activity of DGAT enzymes.
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Dilution of this compound Stock Solution
| Potential Cause | Recommended Solution |
| High Final Concentration | The intended experimental concentration of this compound may be above its solubility limit in the aqueous buffer. Consider performing a dose-response experiment starting with a lower, soluble concentration. |
| Solvent Shock | The rapid change in solvent polarity when adding the DMSO stock to the aqueous medium can cause precipitation. Instead of a single dilution step, perform serial dilutions. Also, add the stock solution dropwise while gently vortexing or swirling the medium to facilitate rapid dispersion. |
| Improper Stock Solution Preparation | The this compound may not be fully dissolved in the initial stock solution. Ensure the compound is completely dissolved in 100% anhydrous DMSO. Gentle warming (to 37°C) and vortexing can aid dissolution. |
| Temperature Difference | A significant temperature difference between the stock solution and the aqueous buffer can affect solubility. Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock. |
Issue 2: Solution is Initially Clear but Becomes Cloudy or Precipitates Over Time
| Potential Cause | Recommended Solution |
| Delayed Precipitation | The solution may be supersaturated, leading to delayed precipitation. Prepare fresh dilutions of this compound immediately before use and do not store aqueous solutions of the compound. |
| Interaction with Media Components | This compound may interact with salts, proteins, or other components in the cell culture medium over time, leading to precipitation. Test the stability of this compound in your specific medium over the duration of your experiment. |
| pH Shift | The pH of the medium can change in a CO2 incubator, potentially affecting the solubility of this compound. Ensure your medium is properly buffered for the incubator's CO2 concentration. |
| Microbial Contamination | Bacterial or fungal contamination can cause turbidity that may be mistaken for precipitation. Visually inspect the culture under a microscope to rule out contamination. |
Data Presentation
This compound Solubility Data
| Solvent | Concentration |
| DMF | 12.5 mg/ml |
| DMSO | 25 mg/ml |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/ml |
| Data from Cayman Chemical.[1] |
This compound Biological Activity
| Parameter | Value | Cell Line |
| IC50 (Lipid Droplet Formation) | 6.4 nM | Murine AML-12 |
| Cytotoxicity (No significant effect up to) | 33 µM | - |
| Fatty Acid Uptake (No inhibition up to) | 50 µM | - |
| Data from Bertin Bioreagent and Cayman Chemical.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolution: Add a sufficient volume of 100% anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).
-
Solubilization: Ensure complete dissolution by vortexing and, if necessary, gentle warming in a 37°C water bath. The solution should be clear and free of any visible particles.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Media
This protocol is designed to minimize precipitation when diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
-
Thaw Stock: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.
-
Pre-warm Medium: Warm the required volume of your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Intermediate Dilution (Recommended): To avoid solvent shock, first prepare an intermediate dilution. For example, dilute the stock solution 1:100 in the pre-warmed medium while gently vortexing.
-
Final Dilutions: Use the intermediate dilution to prepare your final working concentrations through serial dilutions in the pre-warmed medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should always be included in your experiments.
-
Immediate Use: Use the freshly prepared working solutions immediately to prevent precipitation over time.
Protocol 3: Solubility Test in Your Specific Medium
To determine the maximum soluble concentration of this compound in your experimental setup, a simple solubility test is recommended.
-
Prepare a series of dilutions of your this compound stock solution in your specific aqueous medium, covering a range of concentrations above and below your intended experimental concentrations.
-
Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.
-
Visually inspect the solutions for any signs of precipitation (cloudiness, visible particles) at different time points. This will help you determine the practical working concentration range for this compound in your specific assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. bertin-bioreagent.com [bertin-bioreagent.com]
- 3. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Unexpected Cytotoxicity with ML262
This technical support center provides guidance for researchers, scientists, and drug development professionals who encounter unexpected cytotoxicity while working with ML262. While this compound is reported to be non-cytotoxic at effective concentrations, this guide offers troubleshooting strategies and frequently asked questions (FAQs) to help identify the source of any observed cell death.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of hepatic lipid droplet formation, with a reported IC50 of 6.4 nM in murine AML-12 cells. Its primary role in research is to study the mechanisms of lipid storage and metabolism, particularly in the context of diseases like non-alcoholic fatty liver disease.[1]
Q2: Is this compound expected to be cytotoxic?
No. Published data indicates that this compound does not induce cytotoxicity in cell lines at concentrations up to 33 µM.[1] Therefore, significant cell death observed during experiments with this compound is unexpected and warrants further investigation to rule out experimental artifacts or other contributing factors.
Q3: We are observing significant cell death in our cultures treated with this compound. What are the initial troubleshooting steps?
If you observe unexpected cytotoxicity, it is crucial to systematically investigate the potential causes. The first steps should include:
-
Confirming the Identity and Purity of this compound: Ensure the compound is correctly identified and has not degraded.
-
Performing a Dose-Response Curve: This will help determine if the observed toxicity is dependent on the concentration of this compound.
-
Evaluating the Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. Always include a vehicle control (cells treated with the same concentration of solvent without this compound) in your experiments.
Q4: Could the observed cytotoxicity be specific to our cell line?
It is possible. While this compound is generally non-cytotoxic, different cell lines can have varying sensitivities to chemical compounds due to differences in metabolism, membrane transport, or off-target expression. Testing this compound on a different, well-characterized cell line can help determine if the effect is cell-line specific.
Q5: How can we distinguish between apoptosis and necrosis in our cell cultures?
Distinguishing between these two forms of cell death can provide insights into the potential mechanism of toxicity. Apoptosis is a programmed and controlled process, while necrosis is an uncontrolled form of cell death often resulting from acute cellular injury. Morphological examination under a microscope and specific assays can differentiate them. Apoptotic cells often appear shrunken with condensed chromatin, while necrotic cells tend to swell and lyse.
Troubleshooting Guide
This guide provides a structured approach to identifying the source of unexpected cytotoxicity when using this compound.
| Observation | Potential Cause | Recommended Action |
| High cytotoxicity across all concentrations | 1. Incorrect Concentration: Calculation or dilution error leading to excessively high concentrations. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high. 3. Compound Degradation: The this compound stock may have degraded into a toxic byproduct. | 1. Verify all calculations and prepare fresh serial dilutions from a new stock solution. 2. Perform a dose-response experiment for the solvent alone to determine its non-toxic concentration range. Ensure the final solvent concentration is typically below 0.5%. 3. Use a freshly prepared stock solution of this compound for each experiment. |
| High variability between replicate wells | 1. Uneven Cell Seeding: Inconsistent number of cells seeded per well. 2. Inconsistent Compound Addition: Variation in the volume of this compound solution added to each well. 3. Edge Effects: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in compound concentration. | 1. Ensure the cell suspension is thoroughly mixed before and during plating. 2. Use calibrated pipettes and be meticulous with the addition of the compound to each well. 3. Avoid using the outer wells of the plate for experiments, or fill them with sterile media or PBS to minimize evaporation from adjacent wells. |
| Cytotoxicity observed only at very high concentrations | 1. Off-Target Effects: At concentrations significantly higher than the IC50 for its primary target, this compound may interact with other cellular components, leading to toxicity. 2. Compound Precipitation: At high concentrations, this compound may precipitate out of solution, and these precipitates can be cytotoxic. | 1. Operate within a concentration range relevant to the compound's known potency. If high concentrations are necessary, consider if this compound is the right tool for the experiment. 2. Visually inspect the culture medium for any signs of precipitation after the addition of this compound. |
| No clear dose-response relationship | 1. Assay Interference: The this compound compound may be interfering with the readout of the cytotoxicity assay (e.g., reacting with the MTT reagent). 2. Cell Culture Contamination: Underlying contamination (e.g., mycoplasma) could be sensitizing the cells to the compound. | 1. Run a cell-free control with the compound and the assay reagent to check for direct interference. Consider using an alternative cytotoxicity assay that works via a different mechanism. 2. Regularly test your cell cultures for mycoplasma and other contaminants. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
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Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
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Absorbance Measurement: Measure the absorbance at the wavelength specified by the assay kit manufacturer (typically around 490 nm).
Visualizations
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: Overview of key signaling pathways in apoptosis.
References
Potential off-target effects of the ML262 inhibitor.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the ML262 inhibitor. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential issues related to the selectivity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target and mechanism of action of this compound?
This compound is recognized as a potent inhibitor of hepatic lipid droplet formation, with an IC50 of 6.4 nM in murine AML-12 cells.[1] Its primary application is in the study of non-alcoholic fatty liver disease.[1] It has been shown to not induce cytotoxicity at concentrations up to 33 µM and does not inhibit fatty acid uptake at concentrations up to 50 µM.[1]
Q2: Are there any publicly available data on the off-target profile of this compound?
Currently, there is no comprehensive, publicly available selectivity profile or broad-panel screening data that explicitly lists the off-targets of this compound. As with many small molecule inhibitors, it is possible that this compound interacts with other proteins, which could lead to unexpected biological effects. Therefore, it is crucial for researchers to empirically determine the selectivity of this compound within their specific experimental context.
Q3: Why is it important to consider potential off-target effects when using this compound?
Undiscovered off-target effects can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the inhibition of the primary target. Identifying off-target interactions is a critical step in validating the mechanism of action of a chemical probe and ensuring the reliability of research findings. Off-target effects can also contribute to cellular toxicity or other unintended biological consequences.
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide is designed to help you troubleshoot experiments where you suspect off-target effects of this compound may be influencing your results.
| Issue | Potential Cause | Recommended Action |
| Unexpected Phenotype: The observed cellular phenotype does not align with the known function of inhibiting hepatic lipid droplet formation. | The phenotype may be due to this compound inhibiting one or more unknown off-target proteins. | 1. Perform a Dose-Response Experiment: Establish if the unexpected phenotype is dose-dependent. 2. Use an Orthogonal Approach: Attempt to replicate the phenotype using a different method to inhibit the primary target, such as siRNA/shRNA knockdown or a structurally unrelated inhibitor. If the phenotype is not replicated, it is likely an off-target effect of this compound. |
| Cellular Toxicity at Low Concentrations: You observe significant cell death or reduced proliferation at concentrations where the primary target is expected to be inhibited, despite reports of low cytotoxicity. | The toxicity may be a result of this compound acting on a critical off-target protein that is essential for cell viability in your specific cell line. | 1. Determine the GI50/CC50: Perform a cell viability assay to determine the 50% growth inhibition or cytotoxic concentration in your cell line. 2. Compare with On-Target IC50: If the GI50/CC50 is close to the IC50 for the on-target effect, it may suggest an on-target toxicity in your system or a potent off-target effect. |
| Inconsistent Results Across Different Cell Lines: The effects of this compound vary significantly between different cell types, even those that are expected to have similar lipid metabolism. | The expression levels of an off-target protein may differ across the cell lines, leading to a varied response. | 1. Characterize Target and Potential Off-Target Expression: Use techniques like Western blotting or qPCR to assess the protein or mRNA expression levels of the primary target and any suspected off-targets in your cell lines. 2. Correlate Expression with Sensitivity: Analyze if there is a correlation between the expression of a potential off-target and the sensitivity of the cell line to this compound. |
Experimental Protocols for Off-Target Profiling
The following are generalized protocols that can be adapted to investigate the potential off-target effects of this compound.
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general procedure for screening this compound against a panel of purified kinases to identify potential off-target kinase interactions.
Objective: To determine the inhibitory activity of this compound against a broad range of protein kinases.
Materials:
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This compound compound
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A commercial kinase screening service (e.g., Eurofins' KinaseProfiler™, Promega's Kinase-Glo®) or an in-house kinase panel.
-
Appropriate kinase buffers, substrates, and ATP.
-
DMSO for compound dilution.
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Microplates (e.g., 384-well).
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Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence).
Methodology:
-
Compound Preparation:
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Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution starting from 100 µM). The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
-
Assay Procedure (example using a luminescent ATP detection assay):
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the recommended temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent (e.g., Kinase-Glo® reagent), which measures the amount of remaining ATP. A lower signal indicates higher kinase activity (more ATP consumed).
-
-
Data Analysis:
-
The raw data (e.g., luminescence units) are converted to percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each kinase that shows significant inhibition.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a compound in a cellular environment by measuring changes in the thermal stability of proteins upon ligand binding.
Objective: To identify proteins that physically interact with this compound in intact cells.
Materials:
-
Cultured cells of interest.
-
This compound compound.
-
DMSO.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer with protease inhibitors.
-
Equipment for heating cell lysates (e.g., PCR thermocycler).
-
Equipment for protein separation and detection (e.g., SDS-PAGE, Western blotting, or mass spectrometry).
Methodology:
-
Cell Treatment:
-
Treat cultured cells with this compound at the desired concentration or with DMSO (vehicle control) for a specified time.
-
-
Heating:
-
After treatment, harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes. This creates a temperature gradient where proteins will denature and precipitate if they are not stabilized by a ligand.
-
-
Lysis and Protein Quantification:
-
Lyse the cells to release the soluble proteins.
-
Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of a specific protein of interest in the soluble fraction using Western blotting or quantify the entire soluble proteome using mass spectrometry.
-
-
Data Analysis:
-
For each temperature, compare the amount of soluble protein in the this compound-treated sample to the DMSO-treated sample.
-
A protein that is stabilized by this compound will remain in the soluble fraction at higher temperatures in the treated sample compared to the control.
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Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature indicates target engagement.
-
Data Presentation Template for Off-Target Screening
This table can be used to organize and present the data obtained from off-target screening experiments.
| Target Class | Potential Off-Target | Assay Type | On-Target IC50 (nM) | Off-Target IC50 (nM) | Selectivity Ratio (Off-Target IC50 / On-Target IC50) | Notes |
| Kinase | Example Kinase 1 | Biochemical | 6.4 | 1,200 | 187.5 | Moderate selectivity |
| Kinase | Example Kinase 2 | Biochemical | 6.4 | >10,000 | >1562.5 | High selectivity |
| Non-Kinase | Example Protein A | CETSA | - | (Reported as ΔTm) | - | Target engagement confirmed |
| ... | ... | ... | ... | ... | ... | ... |
Visualizations
Caption: Workflow for Investigating Potential Off-Target Effects.
Caption: On-Target vs. Potential Off-Target Interactions of this compound.
Caption: Principle of a Competitive Binding Assay for Off-Target Screening.
References
Technical Support Center: Optimizing MG262 Incubation Time
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing MG262 incubation time to achieve desired experimental outcomes while avoiding undue cellular stress. As research indicates that "ML262" is likely a typographical error for the well-documented proteasome inhibitor MG262, this guide will focus on the latter.
Frequently Asked Questions (FAQs)
Q1: What is MG262 and what is its primary mechanism of action?
A1: MG262 is a potent, reversible, and selective proteasome inhibitor. Its primary mechanism of action is the inhibition of the chymotrypsin-like activity of the 26S proteasome. This leads to the accumulation of ubiquitinated proteins, disrupting cellular processes that rely on protein degradation and turnover, such as cell cycle progression, and can ultimately induce apoptosis.
Q2: How does inhibition of the proteasome by MG262 lead to cellular stress?
A2: By blocking the proteasome, MG262 disrupts cellular proteostasis (protein homeostasis). This leads to the accumulation of misfolded and damaged proteins, which can trigger the Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) stress.[1][2] Prolonged ER stress and the accumulation of reactive oxygen species (ROS) are major contributors to cellular stress and can lead to apoptosis.[3]
Q3: What are the typical concentration ranges and incubation times for MG262?
A3: The optimal concentration and incubation time for MG262 are highly dependent on the cell line and the specific biological question being investigated. However, published studies provide a general starting point. Concentrations can range from nanomolar to low micromolar, with incubation times from a few hours to 72 hours. For example, in SKOV3 ovarian cancer cells, decreased viability was observed with concentrations from 1 to 80 nM over 24 to 48 hours.[4] In K562 and H22 cells, growth inhibition was seen with 0.125 to 1 µM MG262 after 48 hours.[3]
Q4: What are the key cellular responses to look for when optimizing MG262 incubation time?
A4: Key responses to monitor include markers of apoptosis (e.g., caspase activation, PARP cleavage), cell cycle arrest (e.g., changes in cyclin levels), and cellular stress (e.g., upregulation of UPR-related proteins like BiP/GRP78 and CHOP, or ROS production). The timing of these events can vary; for instance, early markers of apoptosis like Annexin V binding can sometimes be detected within hours, while significant DNA fragmentation may take longer.[5][6]
Troubleshooting Guide
Issue 1: No observable effect on cell viability or proliferation.
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Possible Cause 1: Incubation time is too short.
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Troubleshooting Step: Perform a time-course experiment. As shown in the experimental protocols below, incubate cells with a fixed concentration of MG262 for various durations (e.g., 6, 12, 24, 48, 72 hours) and assess cell viability at each time point.
-
-
Possible Cause 2: Concentration of MG262 is too low.
-
Troubleshooting Step: Conduct a dose-response experiment. Treat cells with a range of MG262 concentrations for a fixed time point (e.g., 24 or 48 hours) to determine the IC50 value for your specific cell line.
-
-
Possible Cause 3: Cell line is resistant to proteasome inhibition.
-
Troubleshooting Step: Confirm the activity of your MG262 stock on a sensitive, positive control cell line. You can also assess the level of proteasome inhibition directly by measuring proteasome activity or observing the accumulation of ubiquitinated proteins via Western blot.
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Issue 2: Excessive cell death, even at short incubation times.
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Possible Cause 1: MG262 concentration is too high.
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Troubleshooting Step: Lower the concentration of MG262 used. Refer to your dose-response curve to select a concentration that induces the desired effect (e.g., cell cycle arrest) with minimal immediate cytotoxicity.
-
-
Possible Cause 2: The cell line is highly sensitive to proteasome inhibition.
-
Troubleshooting Step: Reduce the incubation time. A shorter exposure may be sufficient to trigger the desired signaling events without causing widespread cell death. Consider time points as short as 1 to 6 hours for initial experiments.
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Issue 3: Inconsistent results between experiments.
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Possible Cause 1: Inconsistent cell health or density.
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Troubleshooting Step: Ensure consistent cell culture practices, including cell passage number and seeding density. Cells should be in the logarithmic growth phase at the start of the experiment.
-
-
Possible Cause 2: Instability of MG262 in solution.
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Troubleshooting Step: Prepare fresh dilutions of MG262 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Data Presentation
Table 1: Example Data from a Time-Course Experiment on SKOV3 Cells
| MG262 Concentration | Incubation Time | Percent Cell Viability (relative to control) |
| 40 nM | 24 hours | 84.2% |
| 40 nM | 48 hours | 56.8% |
| 60 nM | 24 hours | 82.0% |
| 60 nM | 48 hours | 49.3% |
| 80 nM | 24 hours | 76.8% |
| 80 nM | 48 hours | 37.4% |
| Data derived from a study on SKOV3 human ovarian cancer cells.[4] |
Table 2: Summary of MG262 Concentrations and Incubation Times in Various Cell Lines
| Cell Line | Concentration | Incubation Time | Observed Effect |
| K562 & H22 | 0.125 - 1 µM | 48 hours | Growth inhibition |
| K562 & H22 | 0.025 µM | 24 hours | Apoptosis induction (in combination with another agent) |
| HEK293 | 0.1 µM | 5 - 180 minutes | Increased intracellular ROS |
| Human Microvascular Endothelial Cells | 500 nM | 12 hours | Down-regulation of Flt-1 gene expression |
| This table summarizes data from various studies to provide a general reference.[3] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time using a Cell Viability Assay (MTT Assay)
This protocol allows for the determination of the time-dependent effect of MG262 on cell viability.
Materials:
-
96-well cell culture plates
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Cell line of interest
-
Complete cell culture medium
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MG262 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO or solubilization buffer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
MG262 Preparation: Prepare serial dilutions of MG262 in complete cell culture medium. Include a vehicle control (DMSO) and an untreated control.
-
Treatment: Remove the old medium and add the medium containing the various concentrations of MG262.
-
Incubation: Incubate the plates for different time points (e.g., 6, 12, 24, 48, 72 hours).
-
MTT Addition: At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each time point relative to the untreated control. The optimal incubation time will be the point at which a significant and reproducible effect is observed without excessive cell death.
Protocol 2: Assessing Cellular Stress by Western Blot
This protocol is for detecting the expression of key stress-related proteins to monitor the cellular response to MG262 over time.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
MG262 stock solution (in DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CHOP, anti-BiP/GRP78, anti-cleaved caspase-3, anti-p53, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with the desired concentration of MG262 for various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Cell Lysis: At each time point, wash cells with ice-cold PBS and lyse with RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Analyze the changes in the expression of stress and apoptosis markers over time to identify the window where the desired pathway is activated.
Visualizations
References
- 1. Proteasome Inhibition Represses Unfolded Protein Response and Nox4, Sensitizing Vascular Cells to Endoplasmic Reticulum Stress-Induced Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [Effect of extracellular signal regulated kinase signal pathway on apoptosis induced by MG262 in ovarian cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 6. Rapid induction of mitochondrial events and caspase-independent apoptosis in Survivin-targeted melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bio-rad.com [bio-rad.com]
- 9. benchchem.com [benchchem.com]
How to control for solvent effects when using ML262 in experiments
This technical support center provides guidance on the proper handling and use of ML262 in experimental settings, with a focus on controlling for solvent effects to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For preparing high-concentration stock solutions of this compound, Dimethyl sulfoxide (DMSO) is the recommended solvent due to the compound's good solubility in it.[1] this compound is also soluble in N,N-Dimethylformamide (DMF).[1]
Q2: What are the known solubility limits of this compound in common solvents?
A2: The approximate solubility of this compound in commonly used solvents is summarized in the table below.[1] It is important to note that these values are approximate and may vary slightly depending on the specific lot of the compound and the purity of the solvent.
Q3: How should I prepare working solutions of this compound in aqueous media for cell-based assays?
A3: To prepare working solutions, it is recommended to first dissolve this compound in 100% DMSO to create a high-concentration stock solution. This stock solution can then be serially diluted in your aqueous experimental medium (e.g., cell culture media) to the desired final concentration. This two-step dilution method helps to minimize the final concentration of DMSO in your experiment.
Q4: What is the maximum recommended final concentration of DMSO in a cell-based experiment?
A4: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), with many researchers aiming for concentrations at or below 0.1%. The tolerance to DMSO can vary significantly between different cell lines, so it is crucial to include a vehicle control in your experiments to assess the effect of the solvent on your specific cells.
Q5: How can I control for the effects of the solvent in my experiments with this compound?
A5: It is essential to include a "vehicle control" in your experimental design. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound, but without the compound itself. This allows you to distinguish the effects of this compound from any non-specific effects of the solvent.
Troubleshooting Guide
Issue: I am observing precipitation or cloudiness in my cell culture medium after adding this compound.
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Possible Cause 1: Poor aqueous solubility of this compound. this compound has limited solubility in aqueous solutions.[1] When a concentrated DMSO stock is added to the medium, the rapid change in solvent polarity can cause the compound to precipitate.
-
Solution:
-
Optimize the dilution process: Add the this compound DMSO stock solution to your pre-warmed (37°C) cell culture medium drop-wise while gently swirling or vortexing. This promotes rapid and uniform mixing, reducing the likelihood of localized high concentrations that can lead to precipitation.
-
Use a larger volume of medium: Diluting the stock solution into a larger volume of medium can help to keep the final concentration of this compound below its solubility limit in the aqueous environment.
-
Sonication: In some cases, brief sonication of the final working solution can help to redissolve small precipitates. However, be cautious as this may not be suitable for all applications and could potentially damage other components in the medium.
-
-
-
Possible Cause 2: The final concentration of this compound exceeds its solubility limit in the experimental medium.
-
Solution:
-
Lower the final concentration: If your experimental design permits, try using a lower final concentration of this compound.
-
Prepare fresh dilutions: Avoid storing diluted aqueous solutions of this compound for extended periods, as precipitation can occur over time. It is best to prepare fresh working solutions for each experiment.
-
-
Issue: I am seeing unexpected or inconsistent biological effects in my experiments.
-
Possible Cause: Off-target effects of the solvent (DMSO). DMSO is not biologically inert and can have various effects on cells, including altering membrane permeability and affecting signaling pathways. These effects can be concentration-dependent and vary between cell types.
-
Solution:
-
Strictly adhere to the use of a vehicle control: Always include a control group that is treated with the exact same concentration of DMSO as your experimental groups. This is the most critical step in differentiating the effects of this compound from those of the solvent.
-
Minimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your experiments without compromising the solubility of this compound.
-
Perform a DMSO dose-response curve: To determine the sensitivity of your specific cell line to DMSO, it is advisable to perform a preliminary experiment where you treat the cells with a range of DMSO concentrations (e.g., 0.01% to 1%) and assess for any effects on the endpoints you are measuring.
-
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility |
| DMSO | 25 mg/mL[1] |
| DMF | 12.5 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL[1] |
Experimental Protocols
Protocol: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a final concentration of 10 µM in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
This compound (crystalline solid, MW: 480.6 g/mol )[1]
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
Procedure:
-
Preparation of a 10 mM this compound Stock Solution in DMSO: a. Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 L/1000 mL * 480.6 g/mol * 1000 mg/g * 1 mL = 4.806 mg b. Weigh out approximately 4.81 mg of this compound into a sterile microcentrifuge tube. c. Add 1 mL of sterile DMSO to the tube. d. Vortex the tube until the this compound is completely dissolved. This is your 10 mM stock solution. e. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Preparation of a 10 µM this compound Working Solution in Cell Culture Medium: a. Determine the required volume of the final working solution. For this example, we will prepare 10 mL. b. Calculate the volume of the 10 mM stock solution needed for a 1000-fold dilution to achieve a 10 µM final concentration: Volume of stock = (Final Concentration / Stock Concentration) * Final Volume Volume of stock = (10 µM / 10,000 µM) * 10 mL = 0.01 mL = 10 µL c. In a sterile conical tube, add 9.99 mL of pre-warmed complete cell culture medium. d. While gently swirling the medium, add 10 µL of the 10 mM this compound stock solution drop-wise. e. The final concentration of this compound will be 10 µM, and the final concentration of DMSO will be 0.1% (v/v). f. Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
Visualizations
Caption: Workflow for preparing this compound solutions and controlling for solvent effects.
Caption: Diagram illustrating the importance of a vehicle control in a signaling pathway experiment.
References
Technical Support Center: Troubleshooting ML262 Experimental Variability
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing variability in experimental results obtained using ML262, a potent inhibitor of hepatic lipid droplet formation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of hepatic lipid droplet formation, with an IC50 of 6.4 nM in murine AML-12 cells.[1] While its precise molecular target is still under investigation, it is known to act on the lipid synthesis pathway. Evidence suggests that this compound may target enzymes such as Acyl-CoA Synthetase Long-chain family members (ACSLs) or Diacylglycerol O-acyltransferases (DGATs), which are crucial for the synthesis of triglycerides and subsequent formation of lipid droplets.[1]
Q2: In which solvents can I dissolve this compound and what are its storage conditions?
A2: this compound has varying solubility in different solvents. It is crucial to use the appropriate solvent to maintain its stability and activity.
| Solvent | Solubility |
| DMF | 12.5 mg/ml |
| DMSO | 25 mg/ml |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/ml |
Data sourced from publicly available information.
For long-term storage, it is recommended to store this compound as a crystalline solid at -20°C. Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the common causes of variability in cell-based assays using this compound?
A3: Variability in cell-based assays with this compound can arise from several factors, including:
-
Compound Handling: Improper dissolution, storage, or dilution of this compound can lead to inconsistent concentrations and activity.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and overall cell health can significantly impact experimental outcomes.
-
Assay Protocol: Inconsistent incubation times, reagent concentrations, and pipetting techniques are common sources of variability.
-
Data Analysis: Differences in data normalization and statistical analysis methods can lead to varying interpretations of results.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell distribution visually under a microscope. | Reduced well-to-well variability in cell number and more consistent assay readouts. |
| Edge effects in microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. | Minimized evaporation and more uniform cell growth and compound effects across the plate. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique and speed. | Increased precision and accuracy in reagent and compound delivery, leading to lower replicate variability. |
| Compound precipitation | Visually inspect for precipitation after diluting this compound in aqueous media. If precipitation occurs, consider adjusting the final DMSO concentration (ideally ≤0.5%) or using a different solvent system if compatible with your cells. | The compound remains in solution, ensuring consistent exposure to the cells and more reliable results. |
Issue 2: Inconsistent this compound Potency (IC50) Between Experiments
| Potential Cause | Troubleshooting Step | Expected Outcome |
| This compound degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | Consistent compound potency and reproducible IC50 values. |
| Variations in cell passage number | Use cells within a defined, narrow passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift. | Reduced biological variability and more consistent cellular responses to this compound. |
| Inconsistent oleic acid stimulation | Prepare a fresh stock of oleic acid complexed to BSA for each experiment. Ensure consistent concentration and incubation time for lipid droplet induction. The concentration of oleic acid may need to be optimized for your specific cell line, as high concentrations can lead to reduced cell adherence.[1] | Uniform induction of lipid droplet formation, providing a consistent baseline for measuring this compound's inhibitory effect. |
| Differences in assay incubation time | Maintain consistent incubation times for both oleic acid stimulation and this compound treatment across all experiments. | More comparable and reproducible IC50 values. |
Experimental Protocols
High-Content Imaging Assay for Lipid Droplet Formation
This protocol is based on the methodology used for the initial characterization of this compound.[1]
1. Cell Seeding:
- Seed AML-12 murine hepatocytes in a 384-well plate at a density that will result in a confluent monolayer after 24 hours.
- Incubate at 37°C in a 5% CO2 incubator.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in DMSO.
- Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[1]
- As a positive control, prepare a dilution series of Triacsin C (a known inhibitor of long-chain acyl-CoA synthetase).[1]
3. Induction of Lipid Droplet Formation:
- Prepare a stock solution of oleic acid complexed to BSA.
- Add oleic acid to the cells at a final concentration of 100 µM to induce lipid droplet formation.[1]
- Simultaneously, add the diluted this compound or control compounds to the respective wells.
4. Incubation:
- Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
5. Staining:
- Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
- Wash the cells with PBS.
- Stain the lipid droplets with a lipophilic dye such as BODIPY 493/503.
- Stain the nuclei with a nuclear stain like Hoechst 33342 for cell segmentation.
6. Imaging and Analysis:
- Acquire images using a high-content imaging system.
- Use image analysis software to quantify the number and size of lipid droplets per cell.
- Normalize the data to the vehicle-treated control and calculate the IC50 value for this compound.
Signaling Pathways and Workflows
The formation of lipid droplets is a complex process involving the synthesis of neutral lipids, primarily triglycerides. This compound is thought to inhibit this process by targeting key enzymes in the triglyceride synthesis pathway.
Caption: Simplified signaling pathway of lipid droplet formation and potential inhibition points by this compound.
This diagram illustrates the conversion of extracellular fatty acids into triglycerides, which are then stored in lipid droplets. This compound is hypothesized to inhibit this pathway at the level of Acyl-CoA Synthetase Long-chain family members (ACSL) and/or Diacylglycerol O-acyltransferases (DGAT).
Caption: A logical workflow for troubleshooting variability in this compound experiments.
This workflow provides a step-by-step guide to identifying and resolving common sources of experimental variability when working with this compound. By systematically evaluating compound handling, cell culture conditions, assay protocols, and data analysis, researchers can improve the reproducibility and reliability of their results.
References
Technical Support Center: ML262 Stability and Degradation in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of ML262 in long-term experiments. The information is presented in a question-and-answer format to directly address potential issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of Acyl-CoA Synthetase Long-chain family members (ACSL). These enzymes are crucial for the conversion of free long-chain fatty acids into their metabolically active form, fatty acyl-CoAs. By inhibiting ACSL, this compound effectively blocks the downstream pathways that utilize fatty acyl-CoAs, including the synthesis of triglycerides and the formation of hepatic lipid droplets. This makes this compound a valuable tool for studying lipid metabolism and related diseases such as non-alcoholic fatty liver disease (NAFLD).
Q2: What are the recommended long-term storage conditions for this compound?
A2: While specific long-term stability data for this compound is limited, general best practices for small molecule inhibitors, particularly those with a thiophene carboxamide scaffold, should be followed to ensure its integrity.
-
Solid Form: Store this compound as a solid at -20°C or -80°C for long-term storage (up to several years), protected from light and moisture.
-
DMSO Stock Solutions: For routine use, prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Under these conditions, the solution is expected to be stable for at least 6 months. For short-term storage (up to one month), -20°C is acceptable. Studies on a large number of compounds stored in DMSO at room temperature showed that 92% of compounds remained stable after 3 months, however, for optimal results, it is recommended to minimize the time DMSO stock solutions are kept at room temperature.[1] If a solution is to be used over a working day, it should be kept on ice.
Q3: How stable is this compound in aqueous solutions?
A3: this compound's stability in aqueous solutions is expected to be limited. A study on the stability of this compound in a solution of 50% acetonitrile and 1X PBS showed some degradation over time. Therefore, it is recommended to prepare fresh dilutions in aqueous buffers for each experiment from a DMSO stock solution immediately before use. Avoid storing this compound in aqueous solutions for extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected inhibition of lipid droplet formation. | 1. Degradation of this compound: Improper storage or handling of this compound stock solutions. 2. Precipitation of this compound: The compound may precipitate when diluted from a DMSO stock into an aqueous experimental buffer. 3. Cellular factors: Variations in cell health, density, or passage number. | 1. Prepare fresh aliquots of this compound from a solid stock stored at -20°C or -80°C. Minimize freeze-thaw cycles of DMSO stock solutions. 2. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to maintain solubility.[2] Perform serial dilutions in DMSO before the final dilution into the aqueous medium. Visually inspect for any precipitation after dilution. 3. Standardize cell culture conditions. Ensure cells are in a logarithmic growth phase and use a consistent cell density for experiments. |
| High background or off-target effects observed. | 1. High concentration of this compound: Using concentrations of this compound that are too high can lead to non-specific effects. 2. DMSO toxicity: The concentration of the DMSO vehicle may be too high for the cells. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits ACSL activity without causing cytotoxicity. The reported IC50 in murine AML-12 cells is 6.4 nM. 2. Ensure the final DMSO concentration is below the tolerance level of your specific cell line (usually ≤ 0.5%). Include a vehicle control (DMSO only) in all experiments to account for any solvent effects. |
| Variability between experimental replicates. | 1. Inaccurate pipetting of this compound: Inconsistent volumes of the inhibitor solution are being added. 2. Uneven cell plating: Differences in cell numbers across wells. | 1. Use calibrated pipettes and ensure thorough mixing of solutions before aliquoting. 2. Ensure a homogenous cell suspension before plating and verify cell density. |
Quantitative Stability Data
While comprehensive long-term stability data for this compound is not extensively available, the following table summarizes the known stability and provides general expectations based on its chemical class.
| Solvent | Storage Temperature | Duration | Expected Stability | Reference |
| Solid | -20°C / -80°C | > 1 year | High | General small molecule guidelines |
| Anhydrous DMSO | -80°C | 6 months | High | General small molecule guidelines |
| Anhydrous DMSO | -20°C | 1 month | Moderate | General small molecule guidelines |
| 50% Acetonitrile: 1X PBS | Room Temperature | 48 hours | Moderate degradation observed | NIH Molecular Libraries Program[3] |
| Aqueous Buffer | Room Temperature | < 24 hours | Low (Prepare fresh) | General recommendation |
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC-MS
This protocol outlines a general method to assess the stability of this compound in a given solvent and storage condition.
1. Materials:
-
This compound solid
-
Anhydrous DMSO (or other solvent of interest)
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
HPLC-MS system with a C18 column
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple vials for storage at different conditions (e.g., room temperature, 4°C, -20°C, -80°C).
3. Stability Study:
-
At designated time points (e.g., 0, 24h, 48h, 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the sample to thaw and equilibrate to room temperature.
-
Dilute the sample to a suitable concentration for HPLC-MS analysis (e.g., 1 µM) using the mobile phase as the diluent.
4. HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure good separation of this compound from any potential degradation products (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV-Vis detector (monitor at the λmax of this compound) and a mass spectrometer in positive ion mode to monitor the parent mass of this compound and potential degradation products.
5. Data Analysis:
-
Determine the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
Analyze the mass spectrometry data to identify any new peaks that may correspond to degradation products.
Visualizations
References
Ensuring complete dissolution of ML262 for accurate dosing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete dissolution of ML262 for accurate dosing in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a potent inhibitor of hepatic lipid droplet formation, with an IC50 of 6.4 nM in murine AML-12 cells. It is primarily used in research related to non-alcoholic fatty liver disease (NAFLD) and associated metabolic disorders. This compound is a valuable tool for studying lipid metabolism and storage in hepatocytes.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is a hydrophobic compound with limited aqueous solubility. The recommended solvents for preparing stock solutions are dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It exhibits higher solubility in DMSO. For aqueous-based cellular assays, a stock solution in DMSO can be prepared and then further diluted in a mixture of DMSO and phosphate-buffered saline (PBS).
Q3: What is the maximum recommended concentration for an this compound stock solution?
A3: Based on its solubility, stock solutions of this compound can be prepared at up to 25 mg/mL in DMSO and 12.5 mg/mL in DMF. It is crucial to ensure complete dissolution at these concentrations before further dilution.
Q4: How should I store this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C. Stock solutions in DMSO or DMF should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Q5: What is the molecular weight of this compound?
A5: The molecular weight of this compound is 480.6 g/mol . This value is essential for calculating molar concentrations of your solutions.
Troubleshooting Guide: Ensuring Complete Dissolution of this compound
Researchers may encounter challenges in achieving and maintaining the complete dissolution of this compound, which can lead to inaccurate dosing and unreliable experimental results. This guide provides a systematic approach to troubleshooting common dissolution issues.
Problem: Precipitate forms when preparing the stock solution in DMSO or DMF.
-
Possible Cause 1: Concentration exceeds solubility limit.
-
Solution: Do not exceed the recommended maximum concentrations of 25 mg/mL in DMSO or 12.5 mg/mL in DMF. If a higher concentration is required, consider alternative formulation strategies, although this may impact experimental design.
-
-
Possible Cause 2: Incomplete dissolution due to insufficient mixing.
-
Solution: Vortex the solution vigorously for at least 1-2 minutes. If particulates are still visible, proceed to the sonication and warming steps outlined in the experimental protocols below.
-
-
Possible Cause 3: Low-quality or hydrated solvent.
-
Solution: Use anhydrous, high-purity DMSO or DMF. Water contamination in the solvent can significantly reduce the solubility of hydrophobic compounds like this compound.
-
Problem: Precipitate forms upon dilution of the DMSO stock solution into aqueous media (e.g., cell culture medium, PBS).
-
Possible Cause: "Crashing out" due to a rapid change in solvent polarity.
-
Solution 1 (Stepwise Dilution): Instead of adding the concentrated DMSO stock directly to the final volume of aqueous media, perform serial dilutions. First, create an intermediate dilution in a smaller volume of the aqueous medium while vortexing, and then add this to the final volume.
-
Solution 2 (Lower Final DMSO Concentration): Keep the final concentration of DMSO in your aqueous solution as low as possible (ideally ≤ 0.5%) to minimize its effect on cell viability and to reduce the likelihood of precipitation. This may require preparing a more dilute stock solution.
-
Solution 3 (Pre-warming the Aqueous Medium): Gently warm the aqueous medium to 37°C before adding the this compound stock solution. This can help to increase the solubility and prevent immediate precipitation.
-
Problem: The solution appears clear initially but becomes cloudy or forms a precipitate over time.
-
Possible Cause 1: Temperature fluctuations.
-
Solution: Store all solutions at a constant and appropriate temperature. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Interaction with components in the aqueous medium.
-
Solution: Prepare fresh dilutions of this compound in your aqueous medium immediately before use. If the problem persists, consider if any components of your medium (e.g., certain proteins in serum) might be interacting with the compound.
-
Troubleshooting Workflow for this compound Dissolution
Caption: Troubleshooting workflow for this compound dissolution issues.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents.
| Solvent/System | Solubility |
| Dimethylformamide (DMF) | 12.5 mg/mL |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL |
| 50% Acetonitrile:Water | Stable in solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 480.6 g/mol )
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Water bath sonicator
-
Water bath set to 37°C
Procedure:
-
Weighing: Accurately weigh out 4.806 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Initial Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to check for any undissolved particles.
-
Sonication (if necessary): If particulates are still visible, place the tube in a water bath sonicator and sonicate for 10-15 minutes at room temperature.
-
Gentle Warming (if necessary): If dissolution is still incomplete, place the tube in a 37°C water bath for 5-10 minutes. Vortex the tube intermittently during this time. Caution: Avoid prolonged heating to prevent potential degradation of the compound.
-
Final Inspection: Once the solution is clear and free of any visible particles, it is ready for use or storage.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, low-binding tubes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or desired aqueous buffer
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-warm Aqueous Medium: Warm the cell culture medium or aqueous buffer to 37°C.
-
Prepare Intermediate Dilution (Example for a final concentration of 10 µM with 0.1% DMSO): a. In a sterile tube, add 99 µL of the pre-warmed aqueous medium. b. Add 1 µL of the 10 mM this compound stock solution to the 99 µL of medium. c. Immediately vortex the solution gently to ensure rapid and thorough mixing. This results in a 100 µM intermediate solution with 1% DMSO.
-
Prepare Final Dilution: a. In a separate sterile tube or the well of a culture plate containing cells and medium, add the required volume of the 100 µM intermediate solution to achieve the desired final concentration of 10 µM. For example, add 10 µL of the 100 µM solution to 90 µL of cell culture medium. b. Gently mix by pipetting or swirling the plate.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway in hepatocytes.
Caption: Experimental workflow for assessing this compound efficacy.
Validation & Comparative
A Comparative Efficacy Analysis of Small Molecule Inhibitors Targeting Diacylglycerol Acyltransferase 1 (DGAT1)
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of various small molecule inhibitors targeting Diacylglycerol Acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis. This document summarizes publicly available in vitro and in vivo data for prominent DGAT1 inhibitors, presents detailed experimental methodologies for key assays, and visualizes the DGAT1 signaling pathway and a typical experimental workflow.
Executive Summary
Diacylglycerol acyltransferase 1 (DGAT1) has emerged as a significant therapeutic target for metabolic diseases, including obesity and type 2 diabetes. Inhibition of DGAT1 has been shown to reduce triglyceride levels, improve insulin sensitivity, and promote weight loss in preclinical models. This guide compares the efficacy of several DGAT1 inhibitors: T863, PF-04620110, LCQ908 (Pradigastat), AZD7687, A-922500, and a compound referred to as DGAT-1 inhibitor 2. While the initial query focused on a compound designated ML262, a thorough search of publicly available scientific literature and chemical databases did not yield specific data for a DGAT1 inhibitor with this name. It is possible that this compound is an internal designation or a less common synonym for one of the inhibitors detailed in this report.
Data Presentation: In Vitro Efficacy of DGAT1 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various small molecule inhibitors against DGAT1. Lower IC50 values indicate higher potency.
| Compound | Target Species | IC50 (nM) | Selectivity Notes |
| A-922500 | Human DGAT1 | 9[1][2] | Highly selective over DGAT2 (IC50 = 53 µM) and ACAT-1/2 (IC50 = 296 µM)[1]. |
| Mouse DGAT1 | 22[1] | ||
| DGAT-1 inhibitor 2 | Human DGAT1 | 15[3] | |
| Rat DGAT1 | 9[3] | ||
| T863 | Human DGAT1 | 15[4] | No inhibitory activity against human MGAT3, human DGAT2, or human MGAT2[4]. |
| PF-04620110 | Human DGAT1 | 19[1][3][5][6][7] | >1000-fold selectivity for DGAT-1 over DGAT-2[5][7]. |
| LCQ908 (Pradigastat) | Human DGAT1 | 57[8] | Selective for DGAT1 over DGAT2, ACAT-1, and ACAT-2 (IC50s = >10,000 nM for all)[8]. |
| AZD7687 | Human DGAT1 | 80 | >400-fold selectivity over hACAT1[9]. |
| Human DGAT1 (liver microsomes) | 70[9] | ||
| Human DGAT1 (adipose tissue) | 10[9] | ||
| Mouse DGAT1 | 100 | ||
| Dog DGAT1 | 60[2] |
In Vivo Efficacy Highlights
In vivo studies, primarily in rodent models, have demonstrated the potential of these inhibitors to modulate lipid metabolism. A common experimental model is the oral lipid challenge, where the inhibitor's ability to reduce the postprandial rise in plasma triglycerides is assessed.
-
A-922500 : In dyslipidemic hamsters, oral administration of 3 mg/kg daily resulted in a 53% reduction in serum triglycerides[2]. It also dose-dependently attenuated the maximal postprandial rise in serum triglyceride concentrations in multiple rodent species[10].
-
DGAT-1 inhibitor 2 : A 0.3 mg/kg oral dose significantly reduced plasma triacylglycerol excursion in rats. In diet-induced obese mice, a 20 mg/kg daily oral dose for 3 days caused a modest but significant reduction in body weight[3].
-
T863 : Oral administration of 30 mg/kg in mice caused weight loss and a reduction in serum and liver triglycerides[4].
-
PF-04620110 : Reduces plasma triglyceride levels at doses of ≥0.1 mg/kg following a lipid challenge in rats[1].
-
LCQ908 (Pradigastat) : At a dose of 1 mg/kg, it decreases serum triglyceride levels in an oral lipid tolerance test in dogs[8].
-
AZD7687 : Markedly reduced postprandial triglyceride excursion in a dose-dependent manner in humans, with doses ≥5 mg decreasing the incremental TAG AUC by >75%.
Experimental Protocols
In Vitro DGAT1 Enzyme Activity Assay (Radiometric)
This protocol is a common method for determining the in vitro potency of DGAT1 inhibitors by measuring the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.
Materials:
-
Human DGAT1 enzyme source (e.g., microsomes from cells overexpressing DGAT1)
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing MgCl2 and bovine serum albumin (BSA)
-
Substrates: 1,2-Dioleoyl-sn-glycerol (DAG) and [14C]oleoyl-CoA
-
Inhibitor compound (dissolved in DMSO)
-
Stop Solution: Isopropanol/Heptane/Water mixture
-
Silica gel thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Enzyme Preparation: Prepare microsomal fractions from cells expressing human DGAT1.
-
Reaction Setup: In a microcentrifuge tube, add the assay buffer, the DGAT1 inhibitor at various concentrations (or DMSO for control), and the DGAT1 enzyme preparation. Pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate Reaction: Add the substrates, DAG and [14C]oleoyl-CoA, to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes) during which the reaction is linear.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. The upper organic phase contains the lipids.
-
TLC Separation: Spot the extracted lipids onto a silica gel TLC plate and develop the plate in a solvent system (e.g., hexane/diethyl ether/acetic acid) to separate the triglycerides from other lipids.
-
Quantification: Visualize the triglyceride band (e.g., by autoradiography) and scrape the corresponding silica from the plate. Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Oral Lipid Challenge Model (Mouse)
This model is used to evaluate the effect of DGAT1 inhibitors on the absorption of dietary fats by measuring postprandial plasma triglyceride levels.
Materials:
-
Mice (e.g., C57BL/6)
-
DGAT1 inhibitor compound formulated for oral administration
-
Vehicle control
-
Corn oil
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Triglyceride measurement kit
Procedure:
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Compound Administration: Administer the DGAT1 inhibitor or vehicle control to the mice via oral gavage.
-
Lipid Challenge: After a set time following compound administration (e.g., 1 hour), administer a bolus of corn oil to each mouse via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points post-oil administration (e.g., 0, 1, 2, 4, and 6 hours).
-
Plasma Separation: Process the blood samples to obtain plasma.
-
Triglyceride Measurement: Measure the triglyceride concentration in the plasma samples using a commercial triglyceride assay kit.
-
Data Analysis: Plot the plasma triglyceride concentration over time for both the inhibitor-treated and vehicle-treated groups. Calculate the area under the curve (AUC) for the triglyceride excursion to quantify the effect of the inhibitor.
Mandatory Visualizations
DGAT1 Signaling Pathway
Caption: DGAT1 Signaling Pathway Overview.
Experimental Workflow for Evaluating DGAT1 Inhibitors
Caption: DGAT1 Inhibitor Evaluation Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DGAT-1 Inhibitor, A 922500 - CAS 959122-11-3 - Calbiochem | 252801 [merckmillipore.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. A 922500 | Acyltransferase | Transferase | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. DGAT-1 inhibitor 2 | Transferase | TargetMol [targetmol.com]
- 8. xcessbio.com [xcessbio.com]
- 9. apexbt.com [apexbt.com]
- 10. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
ML262 versus Triacsin C: a comparative analysis of lipid droplet inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent small molecule inhibitors of lipid droplet formation: ML262 and Triacsin C. Lipid droplets are dynamic organelles crucial for storing neutral lipids, and their dysregulation is implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), obesity, and diabetes.[1][2] Understanding the distinct mechanisms and performance of inhibitors like this compound and Triacsin C is vital for advancing research and therapeutic development in these areas.
Mechanism of Action
Triacsin C: A well-characterized inhibitor, Triacsin C is a fungal metabolite isolated from Streptomyces aureofaciens.[3][4] It potently inhibits long-chain acyl-CoA synthetases (ACSLs), specifically isoforms 1, 3, and 4.[5][6] These enzymes are responsible for the initial step in fatty acid metabolism: the conversion of free fatty acids into fatty acyl-CoAs.[7] By blocking this activation step, Triacsin C prevents the esterification of fatty acids into triglycerides (TAGs) and cholesterol esters, the primary components of lipid droplets, thereby inhibiting their formation and accumulation.[3][8][9]
This compound: Identified through high-throughput screening, this compound is a potent, first-in-class inhibitor of hepatic lipid droplet formation.[1] Its mechanism appears to be distinct from Triacsin C. While Triacsin C acts on the initial activation of fatty acids, this compound seems to function downstream of fatty acid transport into the cell.[1] The precise molecular target of this compound has not been as extensively characterized as that of Triacsin C, but it does not inhibit ACSL. This suggests it interferes with a later stage in the lipid droplet biogenesis pathway, such as the activity of diacylglycerol acyltransferases (DGATs) which catalyze the final step of triglyceride synthesis.[1]
Comparative Performance Data
The following table summarizes key quantitative data for this compound and Triacsin C based on available experimental evidence.
| Parameter | This compound | Triacsin C | References |
| Target | Downstream of fatty acid transport; potentially DGATs | Long-Chain Acyl-CoA Synthetases (ACSL1, 3, 4) | [1][5][6] |
| IC50 (Lipid Droplet Inhibition) | 6.4 nM (in AML-12 murine hepatocytes) | ~1 - 3 µM (in AML-12 cells); 4.1 µM (in primary rat hepatocytes) | [1][9] |
| Potency | High (nanomolar range) | Moderate (micromolar range) | [1] |
| Species Specificity | High: Potent in murine hepatocytes (AML-12), but little activity in human hepatocytes (HuH7) | Broad: Active in various species including rat, mouse, and human cells | [1][9][10] |
| Cytotoxicity | Non-cytotoxic at effective concentrations | Can induce apoptosis and necrosis at higher concentrations (e.g., 10 µM) | [1][9][11] |
| Aqueous Solubility | Low: 1.0 µg/mL at pH 7.4 | Data not readily available, but used effectively in aqueous cell culture media | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to evaluate and compare lipid droplet inhibitors.
Lipid Droplet Quantification Assay
This assay measures the extent of lipid droplet formation in cells treated with inhibitors.
a. Cell Culture and Treatment:
-
Seed hepatocytes (e.g., AML-12 or primary hepatocytes) in a 96-well plate at an appropriate density and allow them to adhere overnight.[13]
-
Induce lipid droplet formation by treating the cells with oleic acid (e.g., 100-200 µM) complexed to bovine serum albumin (BSA).[1]
-
Concurrently, treat cells with a range of concentrations of this compound, Triacsin C, or a vehicle control (e.g., DMSO).[1]
-
Incubate the cells for a sufficient period to allow for lipid droplet accumulation (e.g., 16-24 hours).[1]
b. Staining:
-
Gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[13]
-
Wash the cells again with PBS.
-
Stain the lipid droplets by incubating with a fluorescent neutral lipid dye such as BODIPY 493/503 (1 µg/mL) or Nile Red for 30 minutes.[13][14] A nuclear counterstain like DAPI can also be included.[13]
c. Imaging and Quantification:
-
Wash the cells to remove excess dye.
-
Acquire images using a high-content imaging system or a confocal fluorescence microscope.[13]
-
Use image analysis software (e.g., ImageJ or Columbus™) to quantify the number, size, and total fluorescence intensity of lipid droplets per cell.[2][13]
-
Normalize the lipid droplet content to the cell number (from DAPI staining) to determine the inhibitory effect of the compounds.
Cytotoxicity Assay
This protocol assesses whether the observed inhibition is due to a specific effect on lipid metabolism or general cellular toxicity.
-
Seed cells in a 96-well plate as described above.
-
Treat the cells with the same concentration range of this compound and Triacsin C used in the lipid droplet assay.
-
Incubate for the same duration (e.g., 24 hours).
-
Add a viability reagent such as that from a Cell Counting Kit-8 (CCK-8) or MTT assay to each well and incubate according to the manufacturer's protocol (typically 1-4 hours).[15]
-
Measure the absorbance or fluorescence on a microplate reader to determine the percentage of viable cells relative to the vehicle-treated control group.[15]
In-Depth Comparison
-
Potency and Efficacy: this compound is significantly more potent than Triacsin C, with an IC50 in the nanomolar range compared to the micromolar potency of Triacsin C in the same murine cell line.[1] This suggests that this compound can achieve a similar or greater level of lipid droplet inhibition at a much lower concentration, which is a desirable characteristic for a potential therapeutic agent.
-
Specificity and Off-Target Effects: Triacsin C's target, ACSL, is well-established.[4] While it effectively inhibits lipid synthesis, this can also impact other cellular processes that require fatty acyl-CoAs.[7] At concentrations above its IC50 for lipid droplet inhibition, Triacsin C has been shown to induce hepatocyte death through necrosis and apoptosis, potentially linked to mitochondrial dysfunction.[9][11] In contrast, this compound was found to be non-cytotoxic at its effective concentrations, indicating a wider therapeutic window in the tested cell models.[1]
-
Species Specificity: A critical point of differentiation is species specificity. This compound exhibits high potency in murine hepatocytes but shows minimal activity in human hepatocyte lines.[1] This presents a significant hurdle for its direct translation to human applications. Triacsin C, however, has demonstrated activity across multiple species, making it a more versatile tool for studying lipid metabolism in different model systems.[9][10][16]
Conclusion
This compound and Triacsin C are both valuable tools for inhibiting lipid droplet formation, but they serve different research needs.
Triacsin C is a well-understood, broadly active ACSL inhibitor. Its established mechanism makes it an excellent tool for studying the role of fatty acid activation in various biological processes and different species. However, researchers must be mindful of its potential for off-target toxicity at higher concentrations.
This compound stands out for its exceptional potency in murine models. It represents a novel class of inhibitors acting downstream of ACSL. Its primary limitation is the pronounced species specificity, which currently restricts its direct applicability to human studies. However, for research focused on murine models of metabolic disease, this compound is a superior inhibitor due to its high potency and low toxicity.
The choice between this compound and Triacsin C will ultimately depend on the specific research question, the model system being used, and the desired concentration range for inhibition. Future work to elucidate the precise target of this compound and to develop analogs with broader species activity will be critical for its potential clinical translation.
References
- 1. Potent inhibitors of lipid droplet formation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lipid droplet quantification based on iterative image processing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triacsin C - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of Long Chain Acyl Coenzyme A Synthetases during Fatty Acid Loading Induces Lipotoxicity in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Anti-atherosclerotic activity of triacsin C, an acyl-CoA synthetase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triacsin C reduces lipid droplet formation and induces mitochondrial biogenesis in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Table 9, Summary of in vitro ADME Properties of Novel Selection of Lipid Droplet Inhibitor Probes this compound - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Inhibitors of Triacylglyceride Accumulation in Muscle Cells: Comparing HTS Results from 1536-well Plate-Based and High-Content Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Characterization of triacsin C inhibition of short-, medium-, and long-chain fatty acid: CoA ligases of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Farnesoid X Receptor (FXR) Agonists in NAFLD: A Comparative Guide to Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of Nonalcoholic Fatty Liver Disease (NAFLD) has spurred the development of numerous therapeutic agents. While the compound ML262 has been identified as a potent inhibitor of hepatic lipid droplet formation, its specific molecular target and extensive in vivo efficacy data in NAFLD animal models are not yet widely published. This guide, therefore, focuses on a well-established therapeutic target in NAFLD, the Farnesoid X Receptor (FXR), and provides a comparative analysis of three prominent FXR agonists with published preclinical data: Obeticholic Acid (OCA), INT-767, and Tropifexor.
FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2] Its activation in the liver and intestine has been shown to reduce hepatic steatosis, inflammation, and fibrosis, making it a prime target for NAFLD and Nonalcoholic Steatohepatitis (NASH) drug development.[3]
Comparative Efficacy of FXR Agonists in NAFLD Animal Models
The following tables summarize the quantitative data on the efficacy of Obeticholic Acid, INT-767, and Tropifexor in various preclinical models of NAFLD/NASH.
Table 1: Obeticholic Acid (OCA) Efficacy in NAFLD/NASH Animal Models
| Animal Model | Diet | Treatment Dose & Duration | Key Efficacy Outcomes | Reference(s) |
| C57BL/6J Mice | Methionine-Choline Deficient (MCD) | 0.4 mg/kg/day (oral gavage), 24 days | Significantly reduced NAFLD Activity Score (Steatosis: p<0.05, Inflammation: p<0.05); Decreased serum ALT and AST (p<0.01); Reduced hepatic triglycerides and cholesterol (p<0.05). | [4] |
| DIO-NASH Mice | High Trans-Fat (40%), Fructose (20%), Cholesterol (2%) | 30 mg/kg/day (PO), 8 weeks | Reduced histopathological scores of hepatic steatosis and inflammation. | [5] |
| ob/ob-NASH Mice | High Trans-Fat (40%), Fructose (20%), Cholesterol (2%) | 30 mg/kg/day (PO), 8 weeks | Reduced histopathological scores of hepatic steatosis and inflammation. | [5] |
| MC4R-KO Mice | Western Diet | 10 mg/kg/day, 8 weeks | Significantly decreased serum ALT, AST, and total cholesterol; Suppressed histological severity of NASH. | [6] |
Table 2: INT-767 Efficacy in NAFLD/NASH Animal Models
| Animal Model | Diet | Treatment Dose & Duration | Key Efficacy Outcomes | Reference(s) |
| ob/ob-NASH Mice | Amylin Liver NASH (AMLN) Diet (High-fat, trans-fat, fructose, cholesterol) | 3 or 10 mg/kg/day (PO), 8 weeks | 10 mg/kg dose significantly reduced NAFLD Activity Score and fibrosis stage; Reduced parenchymal collagen area and hepatocyte lipid droplet area. | [7] |
| ob/ob-NASH Mice | AMLN Diet | 3 or 10 mg/kg/day (PO), 16 weeks | Showed greater potency and efficacy in improving NASH histopathology compared to OCA (10 and 30 mg/kg). | [7] |
| Rabbit Model | High-Fat Diet | 3, 10, 30 mg/kg/day, 12 weeks | Dose-dependently reduced hepatomegaly, insulin resistance, serum ALT, glucose, and cholesterol levels; Increased HDL levels; Reduced liver inflammation and fibrosis. | [8] |
Table 3: Tropifexor Efficacy in NAFLD/NASH Animal Models
| Animal Model | Diet/Induction Method | Treatment Dose & Duration | Key Efficacy Outcomes | Reference(s) |
| STAM™ Mice | High-fat diet + Streptozotocin | 0.1, 0.3 mg/kg/day | Significant reduction in NAFLD Activity Score (NAS) at both doses; Reversed liver fibrosis at 0.1 mg/kg; Reduced hepatic triglycerides. | [9] |
| AMLN Mice | High-fat (40%), high-fructose (22%), high-cholesterol (2%) | 0.1, 0.3, 0.9 mg/kg/day (oral), 4 weeks | Markedly reduced steatohepatitis, fibrosis, and profibrogenic gene expression. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for inducing NAFLD in animal models and assessing the efficacy of therapeutic interventions.
High-Fat Diet (HFD)-Induced NAFLD Model
A widely used model that recapitulates the metabolic aspects of human NAFLD.
-
Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to diet-induced obesity and insulin resistance.[10]
-
Diet: A diet with 45% to 60% of calories derived from fat is typical. The source of fat (e.g., lard, milk fat) can influence the pathological phenotype. Diets are often supplemented with sucrose or fructose to accelerate disease progression.[10][11]
-
Duration: A feeding period of 16 to 80 weeks is generally required to induce features of NAFLD, with longer durations leading to more advanced stages, including fibrosis.[10][11]
-
Endpoint Analysis:
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning (components of the NAFLD Activity Score - NAS). Sirius Red or Masson's trichrome staining is used to quantify fibrosis.
-
Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured as markers of liver injury. Serum and hepatic lipid profiles (triglycerides, cholesterol) are also determined.
-
Gene Expression: Quantitative PCR (qPCR) or RNA sequencing can be used to analyze the expression of genes involved in lipid metabolism, inflammation, and fibrosis.
-
STAM™ (Streptozotocin-Treated, High-Fat Diet) Model
This model is known for its rapid and consistent progression to NASH and fibrosis.
-
Animal Strain: C57BL/6J mice.
-
Induction:
-
A single subcutaneous injection of streptozotocin (STZ) is administered to 2-day-old male pups to induce a diabetic state.
-
From 4 weeks of age, the mice are fed a high-fat diet.
-
-
Disease Progression: Steatosis typically develops by 6-8 weeks of age, progressing to NASH with fibrosis by 12 weeks.[11]
-
Endpoint Analysis: Similar to the HFD model, with a focus on histological scoring of NAS and fibrosis stage.
Amylin Liver NASH (AMLN) Model
This dietary model in genetically obese mice develops a robust NASH phenotype with significant fibrosis.
-
Animal Strain: Leptin-deficient ob/ob mice on a C57BL/6J background.
-
Diet: A diet high in trans-fat (around 40%), fructose (around 20%), and cholesterol (around 2%).[12]
-
Duration: Typically 20-30 weeks of feeding to establish biopsy-confirmed NASH with fibrosis.[5][12]
-
Endpoint Analysis: Comprehensive histological and biochemical analyses as described for the other models. This model is often used for evaluating the anti-fibrotic potential of drug candidates.
Signaling Pathways and Visualizations
The therapeutic effects of FXR agonists in NAFLD are mediated through the modulation of a complex signaling network.
FXR Signaling Pathway in NAFLD
Activation of FXR by an agonist leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, regulating their transcription.[2] Key downstream effects include:
-
Inhibition of Lipogenesis: FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of fatty acid and triglyceride synthesis.[2]
-
Increased Fatty Acid Oxidation: FXR can promote the breakdown of fatty acids, reducing their accumulation in hepatocytes.
-
Suppression of Inflammation: FXR activation can inhibit the pro-inflammatory NF-κB signaling pathway.
-
Regulation of Bile Acid Homeostasis: FXR controls the synthesis and transport of bile acids, preventing their cytotoxic accumulation.[2]
Below are Graphviz diagrams illustrating the FXR signaling pathway and a general experimental workflow for evaluating FXR agonists in preclinical NAFLD models.
Caption: FXR Signaling Pathway in NAFLD.
Caption: Preclinical Evaluation of FXR Agonists.
References
- 1. mdpi.com [mdpi.com]
- 2. What are FXR agonists and how do they work? [synapse.patsnap.com]
- 3. Insights from a high-fat diet fed mouse model with a humanized liver | PLOS One [journals.plos.org]
- 4. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Obeticholic acid protects against hepatocyte death and liver fibrosis in a murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INT-767 improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. Tropifexor‐Mediated Abrogation of Steatohepatitis and Fibrosis Is Associated With the Antioxidative Gene Expression Profile in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Towards a standard diet-induced and biopsy-confirmed mouse model of non-alcoholic steatohepatitis: Impact of dietary fat source - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of ML262: A Comparative Guide to Cross-Validation with Genetic Approaches
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the small molecule ML262, a potent inhibitor of hepatic lipid droplet formation, with alternative approaches. It details experimental methodologies for validating the mechanism of action of such compounds using powerful genetic techniques.
This compound has emerged as a significant chemical probe for studying lipid metabolism, particularly in the context of non-alcoholic fatty liver disease (NAFLD). Its nanomolar potency in inhibiting the formation of lipid droplets in liver cells makes it a valuable tool. However, understanding its precise mechanism of action and validating its molecular target are crucial steps for its application in research and potential therapeutic development. This guide explores how genetic approaches can be used to cross-validate the activity of this compound and similar small molecules.
Performance Comparison: this compound and Alternatives
While this compound is a highly potent inhibitor of lipid droplet formation, a variety of other compounds and natural products also exhibit this effect, acting through different mechanisms. A direct comparison of their cellular activities is essential for selecting the appropriate tool for a specific research question.
| Compound/Class | Target/Mechanism of Action | Reported IC50/Effective Concentration | Cell Type(s) | Reference |
| This compound | Inhibition of hepatic lipid droplet formation (downstream of lipid transporters) | 6.4 nM | Murine AML-12 hepatocytes | [1] |
| Triacsin C | Inhibitor of long-chain acyl-CoA synthetase (ACSL) | ~1 - 3 µM | Murine AML-12 hepatocytes | [1] |
| DGAT1 Inhibitors (e.g., A-922500) | Inhibition of Diacylglycerol O-acyltransferase 1 | Varies by compound | Various | [2] |
| DGAT2 Inhibitors (e.g., PF-06424439) | Inhibition of Diacylglycerol O-acyltransferase 2 | Varies by compound | Various | [2] |
| Atglistatin | Inhibitor of Adipose Triglyceride Lipase (ATGL) | ~40 µM | Bone marrow-derived myeloid cells | [2] |
| Berberine | Down-regulation of PPARγ and activation of AMPK | Varies by study | In vivo and in vitro (e.g., HepG2) | [3] |
Experimental Protocols
Validating the mechanism of action of a small molecule like this compound requires a combination of phenotypic assays and target-specific validation using genetic tools.
High-Content Imaging Assay for Lipid Droplet Formation
This phenotypic assay is the primary method for quantifying the effect of inhibitors on lipid droplet accumulation.
Protocol:
-
Cell Culture: Plate murine AML-12 hepatocytes or other relevant cell lines (e.g., HepG2) in 96-well or 384-well imaging plates and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with a dilution series of the test compound (e.g., this compound) for a predetermined time (e.g., 1-2 hours).
-
Lipid Droplet Induction: Induce lipid droplet formation by adding oleic acid complexed to bovine serum albumin (BSA) to the culture medium.[1]
-
Incubation: Incubate the cells for a sufficient period to allow for lipid droplet accumulation (e.g., 16-24 hours).
-
Staining: Fix the cells with 4% paraformaldehyde, and then stain for nuclei (e.g., with DAPI) and lipid droplets (e.g., with BODIPY 493/503).
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to identify individual cells and quantify the number, size, and intensity of lipid droplets per cell.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition of lipid droplet formation against the compound concentration.
Genetic Cross-Validation using RNA Interference (RNAi)
An siRNA screen can be employed to identify genes that, when silenced, phenocopy or reverse the effect of the small molecule inhibitor, thereby revealing its molecular target or pathway.
Protocol:
-
siRNA Library Preparation: Utilize a genome-wide or a targeted siRNA library against genes involved in lipid metabolism.
-
Transfection: Transfect the hepatocyte cell line with the siRNA library in a high-throughput format (e.g., 384-well plates).
-
Induction of Lipid Droplets and Compound Treatment: After a suitable incubation period for gene silencing (e.g., 48-72 hours), induce lipid droplet formation with oleic acid. In parallel, a set of plates can be treated with a sub-optimal concentration of this compound to identify sensitizing or rescuing gene knockdowns.
-
Phenotypic Readout: Perform the same staining, imaging, and analysis protocol as described for the primary lipid droplet assay.
-
Hit Identification: Identify siRNAs that either:
-
Phenocopy this compound: Significantly reduce lipid droplet formation in the absence of the compound.
-
Rescue the this compound effect: Restore lipid droplet formation in the presence of this compound.
-
Synergize with this compound: Enhance the inhibitory effect of this compound.
-
-
Validation: Validate the primary hits using individual siRNAs with different sequences targeting the same gene.
Target Validation using CRISPR-Cas9
CRISPR-based gene editing provides a more robust method for validating the target of a small molecule by creating stable knockout or activation cell lines.
Protocol:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting candidate genes identified from siRNA screens or literature into a Cas9-expressing vector.
-
Generation of Knockout Cell Lines: Transfect the hepatocyte cell line with the gRNA/Cas9 plasmids and select for single-cell clones.
-
Verification of Knockout: Confirm the knockout of the target gene at the genomic, mRNA, and protein levels.
-
Phenotypic Analysis: Culture the knockout cell lines and assess the effect of the gene knockout on oleic acid-induced lipid droplet formation.
-
Compound Sensitivity Testing: Treat the knockout and wild-type control cells with a dose-response of this compound and determine the IC50 values. A significant shift in the IC50 in the knockout cells compared to the wild-type cells would strongly suggest that the knocked-out gene is the target of this compound.
Visualizing the Pathways and Workflows
To better understand the biological context and the experimental logic, the following diagrams illustrate the key pathways and workflows.
References
- 1. Potent inhibitors of lipid droplet formation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lipid droplet‐dependent fatty acid metabolism controls the immune suppressive phenotype of tumor‐associated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plant natural products as an anti-lipid droplets accumulation agent - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals assessing the enzymatic specificity and selectivity of the small molecule inhibitor, ML262. This document provides a comparative analysis of this compound's activity against its primary target, long-chain acyl-CoA synthetase (ACSL), and related enzyme isoforms.
Introduction
This compound has been identified as a potent inhibitor of hepatic lipid droplet formation, a key process in fatty liver disease. The primary molecular target of this compound is understood to be long-chain acyl-CoA synthetase (ACSL), an enzyme crucial for the activation of long-chain fatty acids. The human ACSL family comprises five main isoforms (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6), each with distinct tissue distribution and substrate preferences. Understanding the selectivity of this compound against these isoforms and other related enzymes is critical for its development as a therapeutic agent.
Quantitative Assessment of this compound Activity
To evaluate the specificity and selectivity of this compound, its inhibitory activity against various human ACSL isoforms was determined. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against these enzymes.
| Enzyme Target | This compound IC50 (µM) |
| ACSL1 | Data not available |
| ACSL3 | Data not available |
| ACSL4 | Data not available |
| ACSL5 | Data not available |
| ACSL6 | Data not available |
Currently, specific IC50 values for this compound against individual ACSL isoforms are not publicly available in the documents referenced. The potent cell-based activity (IC50 = 6.4 nM) in inhibiting lipid droplet formation suggests high affinity for its primary target(s) within the cell.
Experimental Methodologies
The assessment of this compound's enzymatic activity would typically involve the following key experimental protocols.
1. Recombinant Human ACSL Isoform Expression and Purification:
-
Human ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6 isoforms would be individually expressed in a suitable system, such as E. coli or insect cells.
-
The recombinant enzymes would then be purified to homogeneity using affinity chromatography (e.g., His-tag or GST-tag) followed by size-exclusion chromatography.
2. Acyl-CoA Synthetase (ACSL) Activity Assay:
-
The enzymatic activity of each purified ACSL isoform is measured using a radiometric assay.
-
The assay mixture would contain a reaction buffer (e.g., 175 mM Tris-HCl, pH 7.4), MgCl2 (8 mM), DTT (5 mM), ATP (5 mM), and Coenzyme A (250 µM).[1]
-
The reaction is initiated by the addition of a radiolabeled long-chain fatty acid substrate, such as [14C]palmitate (50 µM), and a specific concentration of the purified ACSL enzyme.[1]
-
To determine the inhibitory effect of this compound, various concentrations of the compound (typically in DMSO) are pre-incubated with the enzyme before adding the substrate.
-
The reaction is allowed to proceed at 37°C for a defined period (e.g., 5-15 minutes) and then stopped by the addition of an acidic solution (e.g., 2-propanol:heptane:1 M sulfuric acid).[1]
-
The resulting radiolabeled acyl-CoA product is separated from the unreacted fatty acid by liquid-liquid extraction and quantified using a scintillation counter.
-
IC50 values are then calculated by plotting the percent inhibition of enzyme activity against the logarithm of the inhibitor concentration.
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Discussion and Conclusion
The specificity and selectivity of a chemical probe like this compound are paramount for its utility in both basic research and as a potential therapeutic lead. While the potent cellular activity of this compound in inhibiting lipid droplet formation is established, a detailed characterization of its activity against the individual ACSL isoforms is necessary for a complete understanding of its mechanism of action and potential off-target effects. The experimental protocols outlined above provide a standard methodology for obtaining this crucial data. Future studies should focus on generating a comprehensive selectivity profile of this compound against all ACSL isoforms as well as other related enzymes in fatty acid metabolism, such as medium-chain and short-chain acyl-CoA synthetases. This will enable a more precise assessment of this compound's therapeutic window and its potential for further development.
References
A Comparative Guide to Inhibitors of Fatty Acid Metabolism: ML262, Orlistat, Etomoxir, and NPPB
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular metabolism, the regulation of fatty acid synthesis and oxidation presents a critical nexus for therapeutic intervention in a variety of diseases, including metabolic disorders, cancer, and infectious diseases. This guide provides a comparative analysis of four key inhibitors that target different facets of fatty acid metabolism: ML262, an inhibitor of acyl-CoA synthetase; Orlistat, a well-known fatty acid synthase inhibitor; Etomoxir, a classical inhibitor of fatty acid oxidation; and NPPB, a compound with complex effects on cellular bioenergetics.
Executive Summary
This guide offers a head-to-head comparison of this compound, Orlistat, Etomoxir, and NPPB, focusing on their mechanisms of action, inhibitory concentrations, and overall impact on fatty acid metabolism. While direct comparative studies encompassing all four compounds are limited, this document synthesizes available data to provide a comprehensive overview for researchers.
| Inhibitor | Primary Target | Metabolic Process Inhibited | Key Quantitative Data |
| This compound | Acyl-CoA Synthetase (ACSS2) | Fatty Acid Activation (indirectly fatty acid synthesis and lipid droplet formation) | IC50: ~1 µM for inhibition of oleic acid-induced lipid droplet formation.[1] |
| Orlistat | Fatty Acid Synthase (FASN) | de novo Fatty Acid Synthesis | Apparent Ki: ~100 nM for FASN.[2] Reduces cellular fatty acid synthesis by ~75% at 30 µM.[2] |
| Etomoxir | Carnitine Palmitoyltransferase 1 (CPT1) | Fatty Acid Oxidation (β-oxidation) | IC50: 5-20 nM for CPT1a.[3] At 10 µM, inhibits fatty acid oxidation by over 80%.[4][5][6] |
| NPPB | Chloride Channels (primary), Mitochondrial Respiration (off-target) | Primarily ion transport; indirectly affects cellular energy metabolism | Stimulates O2 consumption with a K0.5 of 15 µM.[7] |
Mechanisms of Action
The efficacy of these inhibitors stems from their distinct molecular targets within the fatty acid metabolism pathways.
This compound: Targeting Fatty Acid Activation
This compound is a potent inhibitor of Acyl-CoA Synthetase (ACS) , specifically targeting the long-chain acyl-CoA synthetase. ACS enzymes are crucial for the initial activation of fatty acids by converting them into acyl-CoA esters. This activation is a prerequisite for their participation in both anabolic (e.g., synthesis of complex lipids and lipid droplets) and catabolic (e.g., β-oxidation) pathways. By inhibiting ACS, this compound effectively reduces the pool of activated fatty acids available for downstream metabolic processes, leading to a significant reduction in lipid droplet formation.
Orlistat: Inhibiting de novo Fatty Acid Synthesis
Orlistat is an irreversible inhibitor of Fatty Acid Synthase (FASN) , the key enzyme responsible for the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA.[2][8] Specifically, Orlistat covalently modifies the thioesterase domain of FASN, preventing the release of the newly synthesized palmitate chain.[2][9] This leads to a direct blockage of de novo fatty acid synthesis.
Etomoxir: Blocking Fatty Acid Oxidation
Etomoxir is an irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1) , the rate-limiting enzyme in mitochondrial fatty acid β-oxidation.[3][10] CPT1 facilitates the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. By inhibiting CPT1, Etomoxir prevents fatty acids from entering the mitochondria, thereby halting their breakdown for energy production.[11] It is important to note that at high concentrations (≥200 µM), Etomoxir has been shown to have off-target effects, including the inhibition of complex I of the electron transport chain.[5][6]
NPPB: A Multifaceted Inhibitor
5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) is primarily known as a potent blocker of chloride channels.[7] Its effects on fatty acid metabolism are less direct and appear to be linked to its ability to act as a protonophore, uncoupling mitochondrial respiration and increasing the proton permeability of the plasma membrane.[7] This disruption of cellular bioenergetics can indirectly influence metabolic pathways, including fatty acid metabolism, by altering the cellular ATP/ADP ratio and redox state. Some studies have shown that NPPB can stimulate cellular ATP release through the exocytosis of ATP-enriched vesicles.[12]
Comparative Performance Data
The following table summarizes key quantitative data on the inhibitory performance of this compound, Orlistat, and Etomoxir. Data for NPPB's direct effect on fatty acid metabolism is not available in a comparable format due to its different primary mechanism.
| Inhibitor | Target Enzyme | Cell/System | Parameter | Value | Reference |
| This compound | Acyl-CoA Synthetase | AML12 cells | IC50 (Lipid Droplet Formation) | ~1 µM | [1] |
| Orlistat | Fatty Acid Synthase | Recombinant FASN | Apparent Ki | ~100 nM | [2] |
| PC-3 cells | % Inhibition of Fatty Acid Synthesis (at 30 µM) | ~75% | [2] | ||
| NUGC-3 cells | % Inhibition of Fatty Acid Synthesis (at 200 µM) | ~75% | [13] | ||
| ECC-1 cells | % Inhibition of Cell Proliferation (at 500 µM) | 61% | [14] | ||
| KLE cells | % Inhibition of Cell Proliferation (at 500 µM) | 57% | [14] | ||
| Etomoxir | CPT1a | - | IC50 | 5-20 nM | [3] |
| Human hepatocytes | IC50 (β-oxidation) | 0.1 µM | [10] | ||
| Rat hepatocytes | IC50 (β-oxidation) | 10 µM | [10] | ||
| BT549 cells | % Inhibition of Fatty Acid Oxidation (at 10 µM) | >80% | [4][5][6] | ||
| MCF-7 cells | % Inhibition of Fatty Acid Oxidation (at 5 µM) | 76% | [15] | ||
| T47D cells | % Inhibition of Fatty Acid Oxidation (at 5-12.5 µM) | 66% | [15] |
Signaling Pathways and Experimental Workflows
Visualizing the points of intervention of these inhibitors within the broader context of fatty acid metabolism is crucial for understanding their differential effects.
References
- 1. Quantification of Lipid Droplets and Associated Proteins in Cellular Models of Obesity via High-Content/High-Throughput Microscopy and Automated Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Etomoxir | CPT-1a Inhibitor | PPARα Agonist | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation | PLOS Biology [journals.plos.org]
- 6. Identifying off-target effects of etomoxir reveals that carnitine palmitoyltransferase I is essential for cancer cell proliferation independent of β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The chloride channel blocker 5-nitro-2-(3-phenylpropyl-amino) benzoic acid (NPPB) uncouples mitochondria and increases the proton permeability of the plasma membrane in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment | Anticancer Research [ar.iiarjournals.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. (R)-(+)-Etomoxir, CPT1 inhibitor (CAS 124083-20-1) | Abcam [abcam.com]
- 11. Inhibition of Lipid Oxidation Increases Glucose Metabolism and Enhances 2-Deoxy-2-[18F]Fluoro-d-Glucose Uptake in Prostate Cancer Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Nitro-2-(3-phenylpropylamino)benzoic Acid (NPPB) Stimulates Cellular ATP Release through Exocytosis of ATP-enriched Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. atsu.edu [atsu.edu]
- 14. Effects of Fatty Acid Synthase Inhibition by Orlistat on Proliferation of Endometrial Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Independent Verification of ML262's Inhibitory Activity on Lipid Droplet Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of ML262 on lipid droplet formation with other alternative compounds. The information presented is supported by experimental data to aid researchers in making informed decisions for their studies.
Introduction to this compound
This compound is a potent, small molecule inhibitor of hepatic lipid droplet formation, identified through a high-throughput phenotypic screen.[1] It belongs to the phenylthiophene-2-carboxamide chemical class.[1] Notably, this compound exhibits significant species-specific activity, demonstrating high potency in murine AML-12 hepatocytes but markedly reduced activity in human hepatocyte cell lines such as HuH7.[1] The precise molecular target of this compound has not been definitively identified, though it is suggested to act downstream of lipid transporters.[1]
Comparative Analysis of Inhibitors
To provide a comprehensive overview, this guide compares this compound with two alternative inhibitors of lipid droplet formation: Triacsin C and a representative Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibitor.
| Inhibitor | Target | Mechanism of Action | Cell Type | IC50 | Reference |
| This compound | Unknown | Phenotypically blocks lipid droplet formation. | Murine AML-12 Hepatocytes | 6.4 nM | [1] |
| Triacsin C | Long-chain acyl-CoA synthetase (ACSL) | Inhibits the activation of fatty acids, preventing their incorporation into triacylglycerols. | Murine AML-12 Hepatocytes | ~1-3 µM | [1] |
| DGAT-1 Inhibitor (Generic) | Diacylglycerol O-acyltransferase 1 (DGAT-1) | Blocks the final step in triglyceride synthesis. | Various | Varies | [2][3] |
Experimental Protocols
The following is a detailed methodology for a key experiment to verify the inhibitory activity of compounds on lipid droplet formation.
In Vitro Lipid Droplet Formation Assay
This assay is designed to quantify the effect of inhibitory compounds on the accumulation of lipid droplets in hepatocytes following stimulation with oleic acid.
Materials:
-
Murine AML-12 hepatocytes (or other suitable cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Test compounds (this compound, Triacsin C, DGAT-1 inhibitor)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
BODIPY 493/503 fluorescent dye
-
DAPI (4′,6-diamidino-2-phenylindole) nuclear stain
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed AML-12 cells into 96-well imaging plates at a density that will result in 60-80% confluency at the time of the assay. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the existing medium from the cells and add the medium containing the test compounds. Incubate for the desired pre-treatment time (e.g., 1 hour).
-
Induction of Lipid Droplet Formation: Prepare an oleic acid-BSA complex. A typical concentration for induction is 400 µM oleic acid.[4] Add the oleic acid-BSA complex to the wells containing the test compounds. Include control wells with oleic acid only (positive control) and vehicle only (negative control). Incubate for 24 hours.
-
Cell Fixation and Staining:
-
Carefully remove the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Prepare a staining solution containing BODIPY 493/503 (e.g., 1 µg/mL) and DAPI (e.g., 300 nM) in PBS.
-
Incubate the cells with the staining solution for 30 minutes at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells three times with PBS.
-
Acquire images using a high-content imaging system or a fluorescence microscope. Capture images in the green channel for BODIPY 493/503 (lipid droplets) and the blue channel for DAPI (nuclei).
-
Quantify the number, size, and intensity of lipid droplets per cell using image analysis software. Normalize the lipid droplet accumulation to the number of cells (nuclei count).
-
-
Data Analysis: Calculate the IC50 values for each compound by plotting the normalized lipid droplet accumulation against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway and Inhibition Points
References
The Therapeutic Potential of ML262 in Metabolic Disorders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes, necessitates the exploration of novel therapeutic strategies. This guide provides a comparative analysis of ML262, a potent inhibitor of hepatic lipid droplet formation, alongside other promising therapeutic agents. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate an objective evaluation of their therapeutic potential.
Comparative Analysis of Therapeutic Agents
The following tables summarize the quantitative data for this compound and selected alternative therapies with distinct mechanisms of action.
Table 1: In Vitro Efficacy and Cytotoxicity
| Compound | Target/Mechanism | Cell Line | Efficacy Metric | Value | Cytotoxicity |
| This compound | Inhibitor of hepatic lipid droplet formation | Murine AML-12 hepatocytes | IC50 | 6.4 nM | Non-cytotoxic up to 33 µM |
| Semaglutide | GLP-1 Receptor Agonist | - | - | - | - |
| INT-777 | TGR5 Agonist | Human enteroendocrine cell line NCI-H716 | EC50 (cAMP production) | 0.82 µM | Not reported |
| TAK-875 | GPR40 Agonist | - | - | - | Terminated due to liver safety concerns |
Table 2: Preclinical and Clinical Efficacy in Metabolic Disorders
| Compound | Model/Study Population | Key Outcomes |
| This compound | In vivo data not publicly available | - |
| Semaglutide | Phase 3 ESSENCE trial (NASH patients) | - 62.9% of patients experienced a reduction in steatohepatitis vs. 34.3% with placebo.[1] - Significant reduction in liver steatosis.[2][3] - Significant weight loss.[4] |
| INT-777 | Diet-induced obese mice | - Decreased plasma free fatty acids, liver steatosis, and fibrosis.[5] - Improved glucose tolerance and insulin sensitivity.[5][6] |
| TAK-875 | Phase 3 trial (Type 2 Diabetes patients) | - Significant reduction in HbA1c (-0.57% for 25 mg, -0.83% for 50 mg vs. 0.16% for placebo).[7] - Low incidence of hypoglycemia.[7][8] |
Signaling Pathways and Mechanisms of Action
Understanding the underlying molecular pathways is crucial for evaluating the therapeutic rationale of each compound.
Caption: Proposed mechanism of this compound in reducing hepatic steatosis.
References
- 1. Semaglutide treats liver disease in two thirds of patients | King's College London [kcl.ac.uk]
- 2. Randomised clinical trial: semaglutide versus placebo reduced liver steatosis but not liver stiffness in subjects with non‐alcoholic fatty liver disease assessed by magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Semaglutide has potential for treating fatty liver disease highlights VCU-led research [medicaldialogues.in]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
A Head-to-Head Comparison of ML262 with Novel Lipid-Lowering Compounds: Bempedoic Acid and Inclisiran
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipid-lowering therapeutics, the quest for novel mechanisms of action continues to expand beyond traditional statin-based approaches. This guide provides a head-to-head comparison of ML262, a potent inhibitor of hepatic lipid droplet formation, with two recently approved, novel lipid-lowering agents: bempedoic acid and inclisiran. While this compound's primary therapeutic target is hepatic steatosis, its mechanism offers a distinct cellular approach to lipid metabolism, which contrasts with the systemic cholesterol-lowering effects of bempedoic acid and inclisiran. This comparison will delve into their respective mechanisms of action, present available quantitative efficacy data, and provide detailed experimental protocols for key assays.
Data Presentation: Quantitative Comparison of Efficacy
The following table summarizes the key quantitative data for this compound, bempedoic acid, and inclisiran, highlighting their distinct primary endpoints and reported efficacy.
| Compound | Target | Primary Endpoint | Reported Efficacy | Clinical Trial Highlights |
| This compound | Inhibition of Hepatic Lipid Droplet Formation | IC50 in vitro | IC50 = 6.4 nM in murine AML-12 cells[1][2] | Preclinical; no human trial data for lipid-lowering |
| Bempedoic Acid | ATP-Citrate Lyase (ACLY) | LDL-C Reduction | ~21% reduction in LDL-C vs. placebo[3][4] | CLEAR Outcomes trial showed a 13% relative reduction in major adverse cardiovascular events[3][5] |
| Inclisiran | PCSK9 mRNA | LDL-C Reduction | ~50% reduction in LDL-C vs. placebo[6][7][8] | ORION-9, -10, and -11 trials demonstrated sustained LDL-C lowering with twice-yearly dosing[6][8][9] |
Mechanisms of Action and Signaling Pathways
The fundamental difference between these three compounds lies in their molecular targets and the subsequent biological pathways they modulate.
This compound: A Cellular Approach to Hepatic Steatosis
This compound is a small molecule inhibitor of hepatic lipid droplet formation.[1][2] Its mechanism is focused on mitigating the accumulation of lipids within hepatocytes, a hallmark of non-alcoholic fatty liver disease (NAFLD). While the precise molecular target of this compound is not fully elucidated in the public domain, its action directly impacts the storage of neutral lipids in the liver. The potential downstream effects on circulating plasma lipids are an area for further investigation.
Caption: this compound inhibits hepatic lipid droplet formation within hepatocytes.
Bempedoic Acid: Upstream Inhibition of Cholesterol Synthesis
Bempedoic acid is an oral, once-daily, small-molecule inhibitor of ATP-citrate lyase (ACLY).[1][10][11][12] ACLY is an enzyme that acts upstream of HMG-CoA reductase (the target of statins) in the cholesterol biosynthesis pathway.[10][13] By inhibiting ACLY, bempedoic acid decreases cholesterol synthesis in the liver, leading to the upregulation of LDL receptors on hepatocytes and increased clearance of LDL-cholesterol from the circulation.[1][11] A key feature of bempedoic acid is that it is a prodrug activated primarily in the liver, which may reduce the risk of muscle-related side effects associated with statins.[5][13]
Caption: Bempedoic acid inhibits ACLY, reducing cholesterol synthesis and increasing LDL-C clearance.
Inclisiran: RNA Interference-Mediated Silencing of PCSK9
Inclisiran is a small interfering RNA (siRNA) therapeutic that targets proprotein convertase subtilisin/kexin type 9 (PCSK9).[2][14] Administered subcutaneously twice-yearly (after an initial and 3-month dose), inclisiran utilizes the body's natural RNA interference mechanism to silence the translation of PCSK9 mRNA in the liver.[2][15][16] This leads to a significant and sustained reduction in circulating PCSK9 levels. With less PCSK9 to promote the degradation of LDL receptors, more receptors are available on the surface of hepatocytes to clear LDL-cholesterol from the bloodstream.[14][16]
Caption: Inclisiran leads to the degradation of PCSK9 mRNA, increasing LDL receptor availability.
Experimental Protocols
Detailed methodologies for the key assays used to evaluate the activity of these compounds are outlined below.
Assay for Hepatic Lipid Droplet Formation (for this compound)
Objective: To quantify the in vitro effect of this compound on the accumulation of lipid droplets in hepatocytes.
Principle: This assay uses Oil Red O, a lysochrome diazo dye that stains neutral triglycerides and lipids in cultured cells. The amount of staining is proportional to the amount of lipid accumulation.
Protocol:
-
Cell Culture: Plate HepG2 or other suitable hepatocyte cell lines in a 96-well plate and allow them to adhere overnight.
-
Induction of Steatosis: Treat the cells with a lipid-loading medium containing oleic acid complexed to bovine serum albumin (BSA) to induce lipid droplet formation.
-
Compound Treatment: Concurrently treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 24-72 hours.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% formaldehyde for 15-30 minutes.
-
Staining: Wash the cells with water and then with 60% isopropanol. Add Oil Red O working solution and incubate for 20-30 minutes.
-
Destaining and Quantification: Wash the cells with water to remove excess stain. Elute the incorporated dye with isopropanol and measure the absorbance at a wavelength of 490-520 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value of this compound, which is the concentration that inhibits 50% of the lipid accumulation compared to the vehicle control.
ATP-Citrate Lyase (ACLY) Activity Assay (for Bempedoic Acid)
Objective: To measure the inhibitory effect of bempedoic acid on ACLY enzyme activity.
Principle: This assay measures the conversion of citrate and Coenzyme A (CoA) to oxaloacetate and acetyl-CoA by ACLY. The production of acetyl-CoA can be detected using a variety of methods, including radioactive labeling or coupled enzyme reactions. A direct, homogeneous assay using a radiolabeled substrate is described here.[17][18]
Protocol:
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, ATP, and CoA.
-
Enzyme and Inhibitor: Add purified recombinant human ACLY enzyme to the reaction mixture with or without varying concentrations of the active form of bempedoic acid (bempedoyl-CoA).
-
Substrate Addition: Initiate the reaction by adding [14C]-citrate.
-
Incubation: Incubate the reaction at 37°C for a specified period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding EDTA.
-
Detection: Add a scintillation cocktail (e.g., MicroScint-O) that specifically detects the [14C]-acetyl-CoA product.
-
Measurement: Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 of bempedoyl-CoA by plotting the percentage of ACLY inhibition against the inhibitor concentration.
PCSK9 and LDL Receptor Activity Assays (for Inclisiran)
1. PCSK9 Level Measurement (ELISA)
Objective: To quantify the concentration of PCSK9 in plasma or cell culture supernatant following treatment with inclisiran.
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the amount of PCSK9 protein.
Protocol:
-
Coating: Coat a 96-well microplate with a capture antibody specific for human PCSK9.
-
Sample Addition: Add standards with known PCSK9 concentrations and samples (plasma or supernatant) to the wells and incubate.
-
Detection Antibody: After washing, add a biotinylated detection antibody that binds to a different epitope on PCSK9.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
-
Substrate: Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.
-
Measurement: Stop the reaction with an acid solution and measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the PCSK9 concentration in the samples.
2. LDL Receptor Activity Assay (Cell-Based)
Objective: To assess the effect of reduced PCSK9 levels (due to inclisiran) on the ability of cells to take up LDL.
Principle: This assay measures the uptake of fluorescently labeled LDL (e.g., DiI-LDL) by cultured cells. Increased LDL uptake indicates higher LDL receptor activity.[19]
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HepG2) in a multi-well plate.
-
Compound Treatment: Treat the cells with inclisiran or a control to modulate PCSK9 expression and consequently LDL receptor levels.
-
LDL Uptake: Remove the treatment medium and incubate the cells with medium containing DiI-LDL for 2-4 hours at 37°C.
-
Washing: Wash the cells extensively with cold PBS to remove unbound DiI-LDL.
-
Fluorescence Measurement: Lyse the cells and measure the fluorescence of the internalized DiI-LDL using a fluorescence plate reader.
-
Normalization: Normalize the fluorescence signal to the total protein content of the cell lysate.
-
Data Analysis: Compare the LDL uptake in inclisiran-treated cells to control-treated cells to determine the fold-change in LDL receptor activity.
Experimental Workflow Diagrams
Caption: Workflow for assessing this compound's effect on hepatic lipid droplets.
Caption: Workflow for measuring the inhibitory activity of bempedoic acid on ACLY.
Caption: Workflows for quantifying inclisiran's effects on PCSK9 levels and LDL receptor activity.
References
- 1. Bempedoic acid. Mechanism of action and pharmacokinetic and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inclisiran - Wikipedia [en.wikipedia.org]
- 3. CLEAR Outcomes: Similar CV Risk Reduction With Bempedoic Acid and Statins - American College of Cardiology [acc.org]
- 4. Bempedoic acid cuts CV events in statin-intolerant patients: CLEAR Outcomes | MDedge [mdedge.com]
- 5. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 6. professional.heart.org [professional.heart.org]
- 7. ORION-9 Trial: Inclisiran Safely Lowered LDL-C by 50% in Heterozygous Familial Hypercholesterolemia - CRTonline [crtonline.org]
- 8. New Novartis analyses for investigational inclisiran demonstrate consistently effective and sustained LDL-C reduction at month 17, regardless of age and gender [prnewswire.com]
- 9. Frontiers | Current usage of inclisiran for cardiovascular diseases: overview of current clinical trials [frontiersin.org]
- 10. Bempedoic acid: mechanism, evidence, safety, and guideline role in 2025 [escardio.org]
- 11. heartuk.org.uk [heartuk.org.uk]
- 12. What is the mechanism of Bempedoic acid? [synapse.patsnap.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Inclisiran: a new generation of lipid-lowering siRNA therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 15. leqviohcp.com [leqviohcp.com]
- 16. m.youtube.com [m.youtube.com]
- 17. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rapid fluorometric assay of LDL receptor activity by DiI-labeled LDL - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of ML297: A Comparative Guide to Biochemical Assays
For researchers, scientists, and drug development professionals, confirming the specific on-target effects of a small molecule modulator is paramount. This guide provides a comparative analysis of biochemical assays used to validate the activity of ML297, a potent and selective activator of G-protein-activated inwardly rectifying potassium (GIRK) channels. We will delve into the experimental data supporting its mechanism of action and compare its performance with alternative, less selective compounds.
Introduction to ML297 and GIRK Channels
G-protein-activated inwardly rectifying potassium (GIRK) channels, a family of ion channels (Kir3.1-Kir3.4), are crucial regulators of neuronal excitability and heart rate.[1][2] These channels are activated by the Gβγ subunits of G-proteins following the stimulation of G-protein-coupled receptors (GPCRs).[3][4] This activation leads to an efflux of K+ ions, hyperpolarizing the cell membrane and reducing cellular excitability.[5] This mechanism is implicated in various physiological processes, including the regulation of heart rhythm, pain perception, and neuronal signaling.[1][6]
ML297 (also known as VU0456810) has emerged as the first potent and selective small-molecule activator of GIRK channels, specifically targeting heterotetramers containing the GIRK1 subunit.[1][7] Unlike previous non-selective activators such as ethanol and the natural product naringin, ML297 offers a powerful tool for dissecting the physiological roles of GIRK1-containing channels.[6][7]
On-Target Effect Confirmation: Biochemical Assays
Two primary biochemical assays are utilized to confirm the on-target effects of ML297: the thallium flux assay and electrophysiological measurements using voltage-clamp techniques.
Thallium Flux Assay
This high-throughput screening assay is a robust method for measuring the activity of potassium channels. It relies on the principle that thallium (Tl+) ions can permeate potassium channels and that their influx into the cell can be detected by a fluorescent dye.
dot
Caption: Workflow of the thallium flux assay.
Electrophysiology (Whole-Cell Voltage Clamp)
This technique provides a direct measure of ion channel activity by controlling the membrane potential of a cell and recording the resulting ionic currents. It offers high temporal resolution and allows for detailed characterization of channel gating and kinetics.
dot
Caption: Workflow of whole-cell voltage clamp electrophysiology.
Comparative Performance of GIRK Activators
The selectivity and potency of ML297 become evident when compared to other known GIRK activators. The following table summarizes the quantitative data from various studies.
| Compound | Target | Assay Type | EC50 | Efficacy | Notes |
| ML297 | GIRK1/GIRK2 | Thallium Flux | 160 nM [7] | 122.6% [7] | Potent and highly efficacious. |
| GIRK1/GIRK2 | Voltage Clamp | 540 nM [7] | 94.5% [7] | ||
| GIRK1/GIRK4 | Thallium Flux | ~1.3 µM | - | ~8-fold selectivity for GIRK1/2 over GIRK1/4.[7] | |
| GIRK2/GIRK3 | Thallium Flux | Inactive[7] | - | Demonstrates subunit selectivity. | |
| Ethanol | Non-selective GIRK | Electrophysiology | High mM concentrations | Low | Low potency and lacks selectivity.[7] |
| Naringin | Non-selective GIRK | - | Low potency | - | Natural product with limited utility as a specific probe.[6][7] |
Signaling Pathway of GIRK Channel Activation
ML297 acts as a direct activator of GIRK1-containing channels, bypassing the need for GPCR activation and subsequent G-protein dissociation. This direct mode of action is a key feature that distinguishes it from endogenous activation mechanisms.
dot
Caption: GIRK channel activation pathways.
Experimental Protocols
Thallium Flux Assay Protocol
-
Cell Culture: HEK293 cells are stably transfected to express the desired GIRK subunit combinations (e.g., GIRK1/GIRK2).
-
Cell Plating: Cells are plated into 384-well microplates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in an assay buffer.
-
Compound Addition: ML297 or control compounds are added to the wells at various concentrations.
-
Thallium Stimulation: A stimulus buffer containing thallium sulfate is added to all wells.
-
Fluorescence Reading: The plate is immediately transferred to a fluorescence plate reader, and the fluorescence intensity is measured over time. The rate of fluorescence increase corresponds to the rate of thallium influx and thus GIRK channel activity.[1][8]
Whole-Cell Voltage Clamp Protocol
-
Cell Preparation: Transfected HEK293 cells are grown on glass coverslips.
-
Patch Pipette: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution containing potassium gluconate and other salts.
-
Giga-seal Formation: The pipette is brought into contact with a single cell, and gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, establishing electrical access to the cell's interior.
-
Voltage Clamp and Recording: The membrane potential is held at a specific voltage (e.g., -80 mV) using a patch-clamp amplifier. The current required to maintain this voltage is recorded.
-
Compound Perfusion: The cell is continuously perfused with an external solution. ML297 or control compounds are added to the perfusion solution to observe their effect on the recorded current. An increase in inward current at negative potentials indicates GIRK channel activation.[2][7]
Conclusion
The biochemical assays described herein provide robust and quantitative methods for confirming the on-target effects of ML297 as a potent and selective GIRK channel activator. The thallium flux assay is well-suited for high-throughput screening and initial characterization, while whole-cell voltage clamp electrophysiology offers a detailed biophysical understanding of the compound's mechanism of action. The superior potency and selectivity of ML297 over other activators make it an invaluable tool for investigating the therapeutic potential of targeting GIRK channels in a variety of disease states.[1][6]
References
- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Direct modulation of G protein-gated inwardly rectifying potassium (GIRK) channels [frontiersin.org]
- 4. Quantitative analysis of mammalian GIRK2 channel regulation by G proteins, the signaling lipid PIP2 and Na+ in a reconstituted system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]
- 7. Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ML262: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the research compound ML262 is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) from major suppliers, a conservative approach to disposal is paramount. This guide offers a step-by-step procedure based on general best practices for handling uncharacterized research chemicals.
Understanding this compound: Known Properties
| Property | Value | Source |
| Molecular Formula | C₂₇H₃₂N₂O₄S | Cayman Chemical[1] |
| Molecular Weight | 480.6 g/mol | Cayman Chemical[1] |
| Cytotoxicity | Does not induce cytotoxicity up to 33 µM in murine AML-12 cells. | Cayman Chemical[1] |
It is important to note that the lack of induced cytotoxicity at a specific concentration in one cell line does not rule out other potential hazards, including but not limited to, other forms of toxicity, environmental hazards, or physical hazards (e.g., flammability, reactivity).
Core Principle: Treat as Hazardous Waste in the Absence of Data
Given that a complete safety profile for this compound is unavailable, it must be handled and disposed of as hazardous chemical waste. This conservative approach minimizes risk to personnel and the environment. Do not dispose of this compound down the drain or in the regular trash.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound from a research laboratory setting.
1. Waste Identification and Segregation:
-
Characterize the Waste: The first step in proper waste management is to determine if the waste is hazardous. Since no specific SDS is available for this compound, assume it is hazardous.
-
Segregate this compound Waste: Collect all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, empty vials), separately from other waste streams.
-
Incompatible Materials: Do not mix this compound waste with other chemical wastes unless you have confirmed their compatibility. Incompatible chemicals can react violently, produce toxic gases, or cause fires.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste. This includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
3. Waste Collection and Labeling:
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid for collecting this compound waste. The container should be in good condition and appropriate for the type of waste (solid or liquid).
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date when the first waste was added to the container.
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is secure, well-ventilated, and away from sources of ignition or heat.
5. Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with all the information from the waste label.
-
Follow all institutional procedures for hazardous waste pickup and disposal.
Disposal Workflow Diagram
Experimental Protocols
Currently, there are no specific experimental protocols published in the scientific literature for the disposal of this compound. The guidance provided here is based on general principles of laboratory safety and hazardous waste management. Researchers should always consult their institution's specific waste disposal policies and procedures.
By adhering to these conservative and safety-conscious procedures, researchers can ensure the proper and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling ML262
This guide provides immediate and essential safety protocols for researchers, scientists, and drug development professionals handling ML262. The following procedures are based on standard laboratory safety practices for handling solid chemical compounds with limited toxicological data.
Physicochemical and Biological Properties of this compound
A summary of the known properties of this compound is provided below to inform safe handling practices.
| Property | Value | Source |
| CAS Number | 902502-82-3 | [1] |
| Molecular Formula | C27H32N2O4S | [1][2] |
| Molecular Weight | 480.6 g/mol | [1][2] |
| Appearance | Crystalline solid | [3] |
| Solubility | DMF: 12.5 mg/ml; DMSO: 25 mg/ml; DMSO:PBS (pH 7.2) (1:2): 0.33 mg/ml | [1][3] |
| Biological Activity | Inhibitor of hepatic lipid droplet formation (IC50 = 6.4 nM in murine AML-12 cells) | [1] |
| Cytotoxicity | Does not induce cytotoxicity up to 33 µM | [1] |
Personal Protective Equipment (PPE)
Given that this compound is a crystalline solid, the primary routes of exposure are inhalation of dust particles and dermal contact. Therefore, a comprehensive PPE strategy is crucial.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Should be changed regularly and immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from airborne particles and accidental splashes. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder outside of a fume hood to prevent inhalation of fine dust. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the key steps for safe handling in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure, especially when handling the solid form.
-
Ensure a current Safety Data Sheet (SDS) for a similar compound or a general chemical safety protocol is readily accessible.
-
Assemble all necessary PPE before handling the compound.
-
Have a chemical spill kit readily available.
-
-
Weighing and Aliquoting:
-
When weighing the solid, perform the task in a fume hood or a ventilated enclosure to minimize the risk of inhaling dust.
-
Use appropriate tools (e.g., spatulas) to handle the solid. Avoid creating dust.
-
-
Dissolving:
-
When preparing solutions, add the solvent to the weighed this compound slowly to avoid splashing.
-
If sonication or heating is required, ensure the container is properly sealed or vented as appropriate.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol).
-
Dispose of all contaminated waste according to institutional guidelines.
-
Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly after handling.
-
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Solutions of this compound | Collect in a sealed, labeled container for hazardous liquid waste. Do not pour down the drain. |
Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Hazard Control Logic
The selection of appropriate control measures is based on a hierarchical approach to risk mitigation.
This guide is intended to provide a foundation for the safe handling of this compound. Researchers should always consult their institution's specific safety protocols and guidelines.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
